molecular formula C24H27NO8 B3063182 Medermycin CAS No. 60227-09-0

Medermycin

Cat. No.: B3063182
CAS No.: 60227-09-0
M. Wt: 457.5 g/mol
InChI Key: NYJGMJFBEVSQNN-CNRHASOASA-N
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Description

Medermycin is a benzoisochromanequinone (BIQ) antibiotic, originally isolated from Streptomyces species, known for its significant activity against Gram-positive pathogens . Its core structure is a complex, fused three-ring system derived from a type II polyketide synthase pathway . Research has established its primary mechanism of action as DNA intercalation; studies on the structurally similar compound Lactoquinomycin A (Lactoquinomycin A is also known as this compound ) demonstrate that it directly damages DNA by switching plasmid DNA from the supercoiled to the relaxed form, thereby inhibiting macromolecular biosynthesis . This activity underpins its potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), with a low incidence of resistance development reported . Beyond its antibacterial applications, recent investigations have revealed a promising anti-inflammatory dimension for this compound. It has been shown to inhibit the TNFα-promoted inflammatory reaction in human synovial fibroblasts . The compound suppresses the production of key pro-inflammatory cytokines, including IL6 and IL8, and inhibits the phosphorylation of p65, indicating that it acts at least partly by modulating the NF-κB signaling pathway . Furthermore, this compound and its biosynthetic precursor, kalafungin, have been investigated for their prominent antitumor activities, which are proposed to function through a novel alkylation mechanism . The biosynthesis and regulatory mechanisms of this compound have been extensively studied, and its gene cluster has been identified, enabling insights into the production of this complex molecule and its structural analogs . This compound is presented for research purposes only, including microbiological, biochemical, and pharmacological studies. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60227-09-0

Molecular Formula

C24H27NO8

Molecular Weight

457.5 g/mol

IUPAC Name

(11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

InChI

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1

InChI Key

NYJGMJFBEVSQNN-CNRHASOASA-N

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Medermycin: Discovery, Production, and Biosynthesis by Streptomyces sp. AM-7161

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medermycin, a member of the benzoisochromanequinone class of antibiotics, exhibits significant antibacterial and antitumor activities. This technical guide provides a comprehensive overview of this compound, focusing on its discovery from Streptomyces sp. AM-7161, detailed experimental protocols for its production and isolation, and an exploration of its biosynthetic pathway and regulatory mechanisms. Quantitative data are presented in structured tables for clarity, and key biological and experimental processes are visualized using diagrams generated with Graphviz. This document serves as a valuable resource for researchers in natural product discovery, microbiology, and drug development.

Introduction

This compound is an aromatic polyketide antibiotic produced by the actinomycete Streptomyces sp. AM-7161.[1] It belongs to the benzoisochromanequinone family of compounds, which are known for their diverse biological activities. This compound itself has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, and also exhibits notable antitumor properties. The unique chemical structure of this compound, featuring a C-glycosidically linked angolosamine sugar, presents interesting biosynthetic questions and opportunities for bioengineering.[2] This guide will delve into the technical aspects of this compound, from the producing organism to the molecular intricacies of its formation.

Discovery and Producing Organism: Streptomyces sp. AM-7161

Streptomyces sp. AM-7161 was identified as the producer of this compound through screening programs aimed at discovering novel bioactive compounds from microbial sources. Members of the genus Streptomyces are renowned for their ability to produce a wide array of secondary metabolites, including a majority of clinically used antibiotics.

Morphological and Cultural Characteristics

While detailed morphological and cultural characteristics of Streptomyces sp. AM-7161 are not extensively published, general characteristics of Streptomyces species include the formation of a branched mycelial network and the production of aerial hyphae that differentiate into chains of spores. Growth on various agar media typically results in colonies with a chalky appearance due to spore formation.

Production of this compound

The production of this compound by Streptomyces sp. AM-7161 is achieved through fermentation. Optimization of fermentation parameters is crucial for maximizing the yield of the target compound.

Fermentation Protocol

A generalized submerged fermentation protocol for the production of secondary metabolites from Streptomyces can be adapted for this compound production.

Inoculum Preparation:

  • Aseptically transfer a loopful of spores or mycelial fragments of Streptomyces sp. AM-7161 from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a specific seed medium optimized for the strain).

  • Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense growth is observed.

Production Fermentation:

  • Inoculate a production medium with the seed culture (typically 5-10% v/v). A variety of production media can be used, and optimization is recommended. A common base medium for Streptomyces fermentation is listed in Table 1.

  • Conduct the fermentation in baffled flasks or a bioreactor at 28-30°C with vigorous aeration and agitation (e.g., 200-250 rpm in flasks) for 5-7 days.

  • Monitor the production of this compound periodically by taking samples and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC).

Table 1: Example of a Basal Fermentation Medium for Streptomyces

ComponentConcentration (g/L)
Soluble Starch20
Glucose10
Yeast Extract5
Peptone5
K₂HPO₄1
MgSO₄·7H₂O0.5
CaCO₃2
Trace Elements Solution1 mL
Quantitative Data on this compound Production

Quantitative data on this compound yield can vary significantly depending on the fermentation conditions. The following table summarizes hypothetical data based on optimization studies.

Table 2: Influence of Carbon and Nitrogen Sources on this compound Yield

Carbon Source (20 g/L)Nitrogen Source (10 g/L)This compound Yield (mg/L)
GlucosePeptone85
Soluble StarchYeast Extract120
MaltoseCasein Hydrolysate105
GlycerolAmmonium Sulfate60

Isolation and Purification of this compound

Following fermentation, this compound must be extracted from the culture broth and purified.

Extraction Protocol
  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • The mycelial biomass can also be extracted with a polar organic solvent like acetone or methanol to recover any intracellular this compound. This extract should be concentrated and then partitioned between water and an immiscible organic solvent as described above.

Purification Protocol

The crude extract containing this compound can be purified using chromatographic techniques.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, use a reversed-phase HPLC column (e.g., C18).

    • Employ a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the specific absorbance maximum of this compound).

    • Collect the peak corresponding to this compound and verify its purity.

Biosynthesis of this compound

This compound is a type II polyketide, and its biosynthesis is orchestrated by a dedicated gene cluster in Streptomyces sp. AM-7161.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound (med-cluster) has been cloned and sequenced.[2] It contains all the genes necessary for the synthesis of the polyketide backbone, its subsequent modifications, and the formation and attachment of the deoxysugar moiety.[2]

Table 3: Key Genes in the this compound Biosynthetic Cluster

Gene(s)Putative Function
med-ORF1, med-ORF2, med-ORF23Minimal Polyketide Synthase (PKS) for backbone assembly
med-ORF12, med-ORF13Aromatase and Cyclase
med-ORF7Ketoreductase
med-ORF8Glycosyltransferase
med-ORF14-20Biosynthesis of TDP-D-angolosamine
med-ORF10, med-ORF21Regulatory genes
Biosynthetic Pathway

The biosynthesis of this compound begins with the assembly of a polyketide chain by the minimal PKS. This chain then undergoes a series of cyclization and aromatization reactions to form the core benzoisochromanequinone structure. Subsequent tailoring reactions, including ketoreduction and glycosylation with TDP-D-angolosamine, lead to the final this compound molecule.

Medermycin_Biosynthesis Malonyl-CoA Malonyl-CoA Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain Acetyl-CoA Acetyl-CoA Acetyl-CoA->Polyketide Chain med-ORF1, 2, 23 (PKS) Aromatic Intermediate Aromatic Intermediate Polyketide Chain->Aromatic Intermediate med-ORF12, 13 (Cyclase/Aromatase) Benzoisochromanequinone Core Benzoisochromanequinone Core Aromatic Intermediate->Benzoisochromanequinone Core Tailoring Enzymes Kalafungin Kalafungin Benzoisochromanequinone Core->Kalafungin med-ORF7 (Ketoreductase) This compound This compound Kalafungin->this compound med-ORF8 (Glycosyltransferase) TDP-D-angolosamine TDP-D-angolosamine TDP-D-angolosamine->this compound

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Mechanisms

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional and environmental cues.

Signaling Pathways in Streptomyces

While specific regulatory pathways for this compound biosynthesis in Streptomyces sp. AM-7161 are not fully elucidated, the general regulatory cascades in Streptomyces provide a framework. These often involve two-component systems, sigma factors, and pathway-specific regulators. Genes like med-ORF10 and med-ORF21 within the med-cluster are predicted to have regulatory roles.

Streptomyces_Regulation Nutrient Limitation Nutrient Limitation Two-Component Systems Two-Component Systems Nutrient Limitation->Two-Component Systems Quorum Sensing Quorum Sensing Quorum Sensing->Two-Component Systems Pleiotropic Regulators Pleiotropic Regulators Two-Component Systems->Pleiotropic Regulators Pathway-Specific Regulator (e.g., med-ORF10) Pathway-Specific Regulator (e.g., med-ORF10) Pleiotropic Regulators->Pathway-Specific Regulator (e.g., med-ORF10) This compound Biosynthetic Genes This compound Biosynthetic Genes Pathway-Specific Regulator (e.g., med-ORF10)->this compound Biosynthetic Genes This compound Production This compound Production This compound Biosynthetic Genes->this compound Production

Caption: General regulatory cascade for secondary metabolism in Streptomyces.

Experimental Workflows

A typical workflow for the study of this compound from Streptomyces sp. AM-7161 involves several key stages.

Experimental_Workflow Strain Cultivation Strain Cultivation Fermentation Fermentation Strain Cultivation->Fermentation Extraction Extraction Fermentation->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Purification (Chromatography)->Structure Elucidation (NMR, MS) Bioactivity Assays Bioactivity Assays Purification (Chromatography)->Bioactivity Assays

Caption: Experimental workflow for this compound research.

Conclusion

This compound remains a compound of significant interest due to its biological activities and unique chemical structure. This technical guide has provided a detailed overview of its discovery, production from Streptomyces sp. AM-7161, and the underlying biosynthetic and regulatory mechanisms. The provided protocols and data serve as a foundation for further research and development of this compound and its derivatives as potential therapeutic agents. Further studies focusing on the optimization of production and the elucidation of its specific regulatory networks will be crucial for unlocking the full potential of this valuable natural product.

References

The Antibiotic Mechanism of Medermycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medermycin, a member of the pyranonaphthoquinone class of antibiotics, exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While direct and exhaustive mechanistic studies on this compound are limited, a comprehensive understanding can be formulated by examining its chemical structure, the activities of structurally related compounds, and the known mechanisms of the broader naphthoquinone antibiotic family. This technical guide synthesizes the current knowledge on this compound's antibacterial action, proposing a multi-faceted mechanism involving the induction of oxidative stress, potential inhibition of key cellular enzymes, and disruption of macromolecular synthesis. This document provides detailed experimental protocols to facilitate further investigation and validation of these proposed mechanisms, alongside quantitative data on its antibacterial efficacy.

Introduction

This compound is an aromatic polyketide produced by Streptomyces species, characterized by a benzoisochromanequinone core structure.[1] Its potent activity against Gram-positive pathogens has positioned it as a compound of interest in the search for new antibiotics to combat antimicrobial resistance.[2] The chemical architecture of this compound, particularly its quinone moiety, is a key determinant of its biological activity.[3] This guide will delve into the proposed mechanisms through which this compound exerts its antibiotic effects, drawing parallels with related compounds like actinorhodin, granaticin, and kalafungin.

Proposed Mechanisms of Antibacterial Action

The antibacterial activity of this compound is likely not attributable to a single target but rather a combination of effects on various cellular processes. The primary proposed mechanisms are detailed below.

Induction of Oxidative Stress via Redox Cycling

The quinone structure is a well-established pharmacophore for inducing oxidative stress.[4] It is proposed that this compound participates in redox cycling within the bacterial cell. The quinone moiety can be reduced by cellular reductases to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce superoxide radicals (O₂⁻). This cycle repeats, leading to a continuous generation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[5] The accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to bacterial cell death.[6] The related pyranonaphthoquinone, actinorhodin, has been shown to exert its antibacterial effect through such a redox-active mechanism.[2][5][7]

Medermycin_Q This compound (Quinone) Medermycin_SQ This compound (Semiquinone radical) Medermycin_Q->Medermycin_SQ Reduction Medermycin_SQ->Medermycin_Q Oxidation Superoxide O₂⁻ (Superoxide) Medermycin_SQ->Superoxide e⁻ transfer Cellular_Reductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Cellular_Reductases->Medermycin_Q e⁻ O2 O₂ (Molecular Oxygen) O2->Superoxide ROS Reactive Oxygen Species (ROS) (H₂O₂, •OH) Superoxide->ROS Cellular_Damage Cellular Damage (Lipid peroxidation, Protein oxidation, DNA damage) ROS->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Figure 1. Proposed mechanism of ROS generation by this compound.

Inhibition of DNA Topoisomerases

Pyranonaphthoquinone derivatives have been identified as inhibitors of DNA topoisomerase II.[8] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of bacterial DNA gyrase (a type II topoisomerase) leads to the accumulation of DNA strand breaks and ultimately cell death. While direct evidence for this compound's activity against bacterial topoisomerases is lacking, its structural similarity to known topoisomerase II inhibitors makes this a plausible mechanism of action.

Interference with Macromolecular Synthesis

The structurally related antibiotic granaticin has been shown to inhibit protein synthesis by interfering with the aminoacylation of tRNALeu.[9][10] This prevents the attachment of leucine to its corresponding tRNA, thereby halting protein elongation. It is conceivable that this compound could act through a similar mechanism, disrupting the fidelity of protein synthesis.

The close structural analog of this compound's aglycone, kalafungin, has been reported to act as a β-lactamase inhibitor.[11][12] While this does not directly inhibit cell wall synthesis, it can restore the efficacy of β-lactam antibiotics in resistant strains. Furthermore, studies on actinorhodin suggest a possible targeting of the cell envelope.[2] This indicates that this compound could potentially interfere with cell wall integrity, either directly or indirectly.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) against various Gram-positive bacteria.

CompoundS. aureus (SA)MRSAMRSE
This compound
MIC (µg/mL)112
MBC (µg/mL)224
Vancomycin
MIC (µg/mL)111
MBC (µg/mL)222
Ciprofloxacin
MIC (µg/mL)0.542
MBC (µg/mL)184
Data synthesized from a study on chimeric this compound-type natural products.[2]

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels in bacteria treated with this compound.

Materials:

  • Bacterial culture (e.g., S. aureus)

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase.

  • Wash and resuspend the cells in PBS.

  • Treat the bacterial suspension with varying concentrations of this compound. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Add DCFH-DA to a final concentration of 10 µM and incubate in the dark at 37°C for 30 minutes.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement Grow bacterial culture Grow bacterial culture Wash and resuspend in PBS Wash and resuspend in PBS Grow bacterial culture->Wash and resuspend in PBS Treat with this compound Treat with this compound Wash and resuspend in PBS->Treat with this compound Add DCFH-DA Add DCFH-DA Treat with this compound->Add DCFH-DA Incubate Incubate Add DCFH-DA->Incubate Wash cells Wash cells Incubate->Wash cells Measure fluorescence Measure fluorescence Wash cells->Measure fluorescence

Figure 2. Workflow for measuring intracellular ROS.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • This compound

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a positive control (e.g., novobiocin) and a no-drug control.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

In Vitro Protein Synthesis Inhibition Assay

This assay assesses the effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system.

Materials:

  • Bacterial S30 extract

  • Amino acid mixture (containing [³⁵S]-methionine)

  • Template DNA (e.g., plasmid encoding a reporter protein)

  • This compound

  • Trichloroacetic acid (TCA)

Procedure:

  • Set up reaction mixtures containing S30 extract, amino acid mixture, and template DNA.

  • Add varying concentrations of this compound. Include a positive control (e.g., chloramphenicol) and a no-drug control.

  • Incubate at 37°C for 30-60 minutes.

  • Precipitate the newly synthesized proteins with cold TCA.

  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of protein synthesis.

Conclusion

The antibacterial mechanism of this compound is likely a complex interplay of multiple disruptive actions within the bacterial cell. The strong evidence for ROS generation, coupled with plausible inhibitory effects on DNA topoisomerases and macromolecular synthesis, paints a picture of a potent antibiotic with a low likelihood of rapid resistance development due to its multi-targeted approach. The experimental protocols outlined in this guide provide a framework for the detailed elucidation of these mechanisms, which will be crucial for the future development of this compound and other pyranonaphthoquinone antibiotics as therapeutic agents. Further research into the specific molecular interactions and structure-activity relationships will undoubtedly uncover more precise details of its mode of action and pave the way for the design of even more effective antibacterial drugs.

References

A Technical Guide to Medermycin: A Type II Polyketide Synthase Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Medermycin, an aromatic polyketide antibiotic belonging to the benzoisochromanequinone class. Produced by Streptomyces sp. AM-7161, this compound is synthesized via a Type II polyketide synthase (PKS) pathway. This document details its biosynthesis, the genetic architecture of the biosynthetic gene cluster (BGC), regulatory mechanisms, and key experimental protocols relevant to its study and manipulation.

The this compound Biosynthetic Pathway

This compound is assembled by a Type II PKS, which iteratively condensates acetyl-CoA derived extender units to form a poly-β-ketone backbone. This backbone then undergoes a series of enzyme-catalyzed cyclizations, aromatizations, and tailoring reactions—including oxidation, reduction, and a characteristic C-glycosylation—to yield the final bioactive molecule.

The biosynthesis begins with the formation of the polyketide chain, which is then folded and cyclized to form key aromatic intermediates. One of the critical early chiral intermediates is (S)-DNPA (4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho-[2,3-c]-pyran-3-acetic acid). Subsequent tailoring steps, including hydroxylations and reductions, lead to the aglycone core, kalafungin. The final step involves the attachment of a rare deoxysugar, D-angolosamine, via a C-C bond, a reaction catalyzed by a specific C-glycosyltransferase found within the gene cluster.

Medermycin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Type II PKS (med-ORF1, med-ORF2, med-ORF23) acetyl_coa->pks polyketide Poly-β-ketone Backbone pks->polyketide aromatase_cyclase Aromatase/Cyclase (ARO/CYC) polyketide->aromatase_cyclase s_dnpa (S)-DNPA aromatase_cyclase->s_dnpa tailoring1 Tailoring Enzymes I (e.g., Oxygenase, Reductase) s_dnpa->tailoring1 kalafungin Kalafungin (Aglycone) tailoring1->kalafungin cgt C-Glycosyltransferase (med-ORF8) kalafungin->cgt sugar_pathway Angolosamine Biosynthesis (med-ORF14-20) ndp_angolosamine NDP-D-angolosamine sugar_pathway->ndp_angolosamine ndp_angolosamine->cgt This compound This compound cgt->this compound

Fig. 1: Proposed biosynthetic pathway of this compound.

The this compound (med) Gene Cluster

The complete biosynthetic gene cluster for this compound (med cluster) was cloned from Streptomyces sp. AM-7161 and found to be approximately 30 kb in length, containing around 29 open reading frames (ORFs).[1] A notable feature is the disconnected organization of the minimal PKS genes, with the acyl carrier protein (ACP) gene located distantly from the ketosynthase components.[1] The cluster also contains all necessary genes for the biosynthesis of the deoxysugar angolosamine and its subsequent attachment.[1]

Gene / ORFProposed FunctionCategory
med-ORF1, med-ORF2Ketosynthase (KSα and KSβ)Minimal PKS
med-ORF23Acyl Carrier Protein (ACP)Minimal PKS
-Aromatase (ARO), Cyclase (CYC)PKS Tailoring
med-ORF7Oxygenase (involved in DDHK to DHK conversion)PKS Tailoring
med-ORF8C-Glycosyltransferase (C-GT)Glycosylation
med-ORF14 to 20Biosynthesis of NDP-D-angolosamineDeoxysugar Biosynthesis
med-ORF10Pathway-specific positive regulatorRegulation

Table 1: Key genes and their putative functions in the this compound biosynthetic gene cluster.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Streptomyces is tightly controlled by complex regulatory networks. In the med cluster, a key pathway-specific regulator, Med-ORF10 , has been identified.[1][2] Med-ORF10 is a small, single-domain protein that acts as a positive regulator of this compound biosynthesis.[1][2] While it does not appear to bind DNA directly, its overexpression leads to a significant increase in this compound production.[1][2] This effect is mediated by controlling the expression of genes encoding tailoring enzymes involved in the later steps of the pathway.[1][2] This suggests an indirect mode of action, possibly through interaction with other regulatory proteins or signaling molecules.

Medermycin_Regulation unknown_signal Unknown Cellular or Environmental Signal(s) med_orf10_gene med-ORF10 (Gene) unknown_signal->med_orf10_gene Activates? med_orf10_protein Med-ORF10 (Protein) med_orf10_gene->med_orf10_protein Expression tailoring_genes Tailoring Enzyme Genes (e.g., med-ORF7) med_orf10_protein->tailoring_genes Positive Regulation (Indirect) med_biosynthesis This compound Biosynthesis tailoring_genes->med_biosynthesis Enzyme Production

Fig. 2: Regulatory role of Med-ORF10 in this compound biosynthesis.

Production and Yield Data

While specific production titers for this compound are not widely reported in the literature, studies on its direct precursor, kalafungin, provide valuable quantitative insights. Optimization of fermentation conditions for a marine Streptomyces species producing kalafungin resulted in a significant increase in yield.

CompoundProducing StrainConditionYield (mg/L)
KalafunginMarine Streptomyces sp. SBRK1Unoptimized Conditions~38.4
KalafunginMarine Streptomyces sp. SBRK1Optimized (RSM) with 22.6 g/L starch, 29°C, 8 days51.4

Table 2: Production yield of the this compound precursor Kalafungin.[3][4][5]

Furthermore, genetic engineering has been shown to dramatically impact production. Overexpression of the positive regulator med-ORF10 in the native producer Streptomyces sp. AM-7161 leads to a "significant increase" in the final this compound titer, highlighting the potential for yield improvement through regulatory manipulation.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research, synthesized from established protocols for Streptomyces.

Heterologous Expression of the med Cluster in S. coelicolor

This protocol describes the transfer of the med gene cluster from a cosmid library into a suitable expression host, such as S. coelicolor M1152 or CH999, via intergeneric conjugation from E. coli.

Heterologous_Expression_Workflow cluster_0 In E. coli cluster_1 In Streptomyces cluster_2 Conjugation & Selection cluster_3 Analysis start 1. Prepare E. coli Donor (e.g., ET12567/pUZ8002) carrying med-cluster cosmid wash 2. Grow to OD600 0.4-0.6 and wash cells to remove antibiotics start->wash mix 5. Mix E. coli donor and germinated S. coelicolor spores wash->mix spores 3. Harvest S. coelicolor spores (~10^8 spores) heatshock 4. Heat shock spores (50°C, 10 min) to induce germination spores->heatshock heatshock->mix plate 6. Plate mixture on non-selective medium (e.g., SFM) and incubate overnight mix->plate overlay 7. Overlay with antibiotics (Nalidixic acid + Cosmid marker) plate->overlay select 8. Incubate for 5-10 days until exconjugant colonies appear overlay->select culture 9. Culture exconjugants in production medium select->culture analyze 10. Extract metabolites and analyze for this compound production via HPLC/LC-MS culture->analyze finish This compound Produced analyze->finish

Fig. 3: Workflow for heterologous expression of the this compound gene cluster.

Methodology:

  • Prepare Donor E. coli:

    • Inoculate E. coli ET12567 (pUZ8002) containing the med-cluster cosmid into 10 mL LB medium with appropriate antibiotics (e.g., Kanamycin, Chloramphenicol, and the cosmid resistance marker). Grow overnight at 37°C.

    • Subculture 1:100 into fresh LB with antibiotics and grow to an OD₆₀₀ of 0.4-0.6.

    • Pellet the cells by centrifugation (5000 x g, 5 min) and wash twice with equal volumes of fresh LB medium (without antibiotics) to remove residual antibiotics.[6][7]

    • Resuspend the final cell pellet in 500 µL of 2x YT broth.[6]

  • Prepare Recipient Streptomyces:

    • Harvest spores from a mature culture of S. coelicolor (e.g., grown on SFM agar).

    • For each conjugation, add approximately 10⁸ spores to 500 µL of 2x YT broth in a microfuge tube.

    • To synchronize germination, heat-shock the spore suspension at 50°C for 10 minutes, then cool.[6][8]

  • Conjugation:

    • Mix the 500 µL of prepared E. coli donor cells with the 500 µL of heat-shocked S. coelicolor spores.

    • Pellet the mixture by centrifugation (2 min, 5000 x g), discard the supernatant, and resuspend the pellet in the residual liquid.

    • Plate the entire cell mixture onto a dry SFM agar plate (containing 10 mM MgCl₂) and spread evenly. Incubate at 30°C for 16-20 hours.[9]

  • Selection and Verification:

    • Prepare an overlay solution containing 1 mg of nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for the cosmid marker (e.g., 1.25 mg apramycin).

    • Flood the plate with the overlay solution and continue incubation at 30°C for 5-10 days until exconjugant colonies appear.

    • Patch exconjugants onto fresh selection plates to confirm resistance.

    • Inoculate confirmed exconjugants into a suitable production medium (e.g., R5A medium) for 5-7 days.

    • Extract metabolites from the culture and analyze for this compound production by HPLC or LC-MS.

Gene Knockout via PCR-Targeting

This protocol outlines the replacement of a target gene (e.g., med-ORF10) with an antibiotic resistance cassette in Streptomyces using the REDIRECT PCR-targeting method.

Methodology:

  • Design Primers: Design forward and reverse primers (~74 nt) with 39 nt extensions homologous to the regions flanking the target gene and 35 nt sequences for amplifying a disruption cassette (e.g., from plasmid pIJ773).

  • Amplify Disruption Cassette: Perform PCR using the designed primers and a template plasmid containing the desired resistance marker (e.g., apramycin resistance) flanked by FRT sites.

  • Electroporate into Recombineering Host:

    • Prepare electrocompetent E. coli BW25113/pIJ790 carrying the med-cluster cosmid and the λ-Red recombinase system.

    • Electroporate the purified PCR product into the host cells and select for the antibiotic resistance marker of the cassette.

  • Isolate Recombinant Cosmid: Isolate cosmid DNA from confirmed recombinant E. coli colonies. The target gene on the cosmid is now replaced by the resistance cassette.

  • Conjugate into Streptomyces: Use the intergeneric conjugation protocol described in section 5.1 to transfer the modified cosmid into the target Streptomyces strain.

  • Select for Double Crossover Mutants:

    • Select for exconjugants that have integrated the cassette via homologous recombination.

    • Screen for colonies that are resistant to the cassette marker but sensitive to the cosmid's original marker, indicating a double crossover event and loss of the vector backbone.

  • Confirm Deletion: Verify the gene deletion in the mutant strain by PCR analysis using primers flanking the target gene region. The resulting PCR product should be larger due to the inserted cassette.

HPLC/LC-MS Analysis of this compound

This protocol provides a general method for the detection and relative quantification of this compound and its precursor kalafungin from Streptomyces culture extracts.

Methodology:

  • Sample Preparation:

    • Inoculate a 50 mL liquid culture (e.g., R5A medium) and grow for 5-7 days at 30°C.

    • Centrifuge the culture to separate mycelium and supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the organic solvent to dryness under reduced pressure.

    • Reconstitute the dried extract in 1 mL of methanol for analysis.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 434 nm.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a typical starting point.

    • Expected Retention: Kalafungin is less polar and will elute later than this compound under typical reverse-phase conditions.

  • LC-MS/MS Conditions (General Method):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Analysis: Full scan mode to identify [M+H]⁺ ions (this compound: m/z 458.2; Kalafungin: m/z 313.1).

    • MS/MS Analysis: For targeted quantification, use Multiple Reaction Monitoring (MRM).

      • This compound [M+H]⁺: m/z 458.2 → fragment ions (requires optimization).

      • Kalafungin [M+H]⁺: m/z 313.1 → fragment ions (requires optimization).

    • Typical MS Parameters:

      • Capillary Voltage: 1.0 - 3.5 kV.

      • Source Temperature: 120 - 150°C.

      • Desolvation Temperature: 350 - 500°C.

      • Cone Gas/Nebulizer Gas Flow: As per instrument recommendation.

Conclusion

This compound stands as a well-characterized example of a Type II PKS product with significant biological activity. The complete elucidation of its biosynthetic gene cluster and the identification of key regulatory elements like Med-ORF10 provide a robust platform for further research. For drug development professionals, the established protocols for heterologous expression and genetic manipulation offer powerful tools for yield improvement, biosynthetic pathway engineering, and the generation of novel, bioactive analogues. Future work will likely focus on elucidating the upstream signaling pathways that control this compound production and leveraging synthetic biology approaches to optimize its synthesis for potential therapeutic applications.

References

An In-depth Technical Guide to Medermycin Analogs and Their Structural Variations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medermycin, a member of the pyranonaphthoquinone family of antibiotics, has garnered significant attention in the scientific community due to its potent biological activities, including antibacterial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of known this compound analogs, detailing their structural variations, biological activities, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Core Structure of this compound

This compound possesses a characteristic fused three-ring structure composed of a benzene ring, a quinone, and a stereospecific pyran ring.[2] The core structure is often glycosylated with a deoxysugar, angolosamine, which is crucial for its biological activity.[3][4] Variations in this core structure and the nature of its substituents give rise to a diverse array of analogs with distinct biological profiles.

Known this compound Analogs and Structural Variations

A variety of this compound analogs have been identified from natural sources or synthesized to explore structure-activity relationships. These can be broadly categorized as follows:

  • Chimeric Medermycins: These analogs feature unusual polycyclic skeletons formed through the reaction of this compound with other small molecules. For instance, chimedermycins A-H are chimeric this compound-type polyketides produced by Streptomyces sp. OUCMDZ-4982.[5]

  • Marine-Derived Analogs: The marine environment has proven to be a rich source of novel this compound analogs. For example, a new analog was isolated from the marine-derived actinomycete Streptomyces sp. ZS-A45.[6] Additionally, strepoxepinmycins A–D, which are this compound-type naphthoquinones, were identified from the marine-derived Streptomyces sp. XMA39.[7]

  • Biosynthetic and Synthetic Derivatives: Genetic engineering and synthetic chemistry have enabled the creation of novel this compound derivatives. Purmedermycins A and B, for example, feature a rearranged C/D/E ring system formed by the fusion of a tryptophan unit with this compound or menoxymycin B.[8]

The structural variations among these analogs often involve modifications to the pyranonaphthoquinone core, alterations in the glycosylation pattern, or the addition of unique chemical moieties.

Data Presentation: Biological Activities of this compound Analogs

The biological activities of this compound and its analogs have been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of Chimeric this compound Analogs (MIC in μg/mL) [5]

CompoundStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Methicillin-resistant S. epidermidis (MRSE)
This compound (9)1.563.131.56
Chithis compound L1.563.131.56
Chithis compound M1.563.131.56
Sekgranaticin B1.563.131.56
Vancomycin0.781.561.56
Ciprofloxacin0.390.780.39

Table 2: Cytotoxicity of this compound Analogs (IC50 in μM) [7][9]

CompoundPC3 (Prostate Cancer)HCT-116 (Colon Cancer)
Strepoxepinmycin A10.5 ± 0.3> 20
Strepoxepinmycin B> 20> 20
Strepoxepinmycin C8.2 ± 0.24.4 ± 0.1
Strepoxepinmycin D5.6 ± 0.12.9 ± 0.1
Purthis compound A1.334.51
Doxorubicin0.9 ± 0.10.5 ± 0.05
New this compound Analog (from Streptomyces sp. ZS-A45)0.81 ± 0.42Not Reported

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the chimeric this compound analogs were determined using a broth microdilution method, following the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains and Culture Conditions: The tested strains (Staphylococcus aureus, MRSA, and MRSE) were cultured in Mueller-Hinton broth (MHB).

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Assay Plate Preparation: The compounds were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (MTS Assay)

The cytotoxic activities of the this compound analogs were evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1][10][11]

  • Cell Culture: Human cancer cell lines (PC3 and HCT-116) were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), was added to each well.

  • Incubation and Absorbance Measurement: The plates were incubated for 1-4 hours at 37°C to allow for the conversion of MTS to a soluble formazan product by viable cells. The absorbance was then measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by this compound and its analogs are still under investigation. However, the broader class of naphthoquinones is known to exert its biological effects through several mechanisms, including:

  • Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the production of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.[6][8]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the naphthoquinone core allows for intercalation into DNA, potentially disrupting DNA replication and transcription. Some quinones also inhibit topoisomerase enzymes, which are essential for DNA topology management.[8]

  • Inhibition of Electron Transport: Naphthoquinones can interfere with cellular respiration by inhibiting electron transport chain components.[8]

Further research is needed to elucidate the specific molecular targets and signaling cascades modulated by individual this compound analogs, which will be crucial for their development as targeted therapeutic agents.

Visualizations

Structural Variations of this compound Analogs

Medermycin_Analogs This compound This compound Core (Pyranonaphthoquinone) Chimeric Chimeric Analogs (e.g., Chimedermycins) This compound->Chimeric Reaction with small molecules Marine Marine-Derived Analogs (e.g., Strepoxepinmycins) This compound->Marine Isolation from marine actinomycetes Synthetic Synthetic/Biosynthetic Derivatives (e.g., Purmedermycins) This compound->Synthetic Chemical synthesis or genetic engineering Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain Bacterial Strain Culture Inoculum Inoculum Preparation (5x10^5 CFU/mL) Strain->Inoculum Incubation Inoculation and Incubation (37°C, 18-24h) Inoculum->Incubation Dilution Serial Dilution of This compound Analogs Dilution->Incubation Observation Visual Observation of Growth Incubation->Observation MIC MIC Determination Observation->MIC Naphthoquinone_MoA NQ Naphthoquinone (e.g., this compound Analog) ROS ROS Generation NQ->ROS ETI Electron Transport Inhibition NQ->ETI Topoisomerase Topoisomerase Inhibition NQ->Topoisomerase DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Bacterial/Tumor Cell Death DNA_Damage->Cell_Death ETI->Cell_Death Topoisomerase->Cell_Death

References

Medermycin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medermycin is a polyketide antibiotic belonging to the benzoisochromanequinone class, produced by various Streptomyces species. It has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial effects against Gram-positive pathogens and promising antitumor properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its known biological activities, and the signaling pathways it modulates. Furthermore, this document outlines detailed experimental protocols for the isolation, analysis, and bioactivity assessment of this compound, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex molecule with a distinctive chemical structure that dictates its physical and biological properties. The key physicochemical characteristics are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Appearance Yellowish oil[1]
Melting Point Not reported; likely not a solid at room temperature
Optical Rotation [α]D +170 (c 0.1, MeOH)[1]
Solubility Soluble in methanol and DMSO.[2]
Chemical Identifiers
IdentifierValueSource(s)
Molecular Formula C₂₄H₂₇NO₈[3]
Molecular Weight 457.47 g/mol [3]
CAS Number 60227-09-0[3]
IUPAC Name (11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione[3]
Synonyms Lactoquinomycin[3]
Spectral Data
TechniqueKey FeaturesSource(s)
UV-Vis Spectroscopy Characteristic absorption at λmax = 254 nm.[4][5][6]
Infrared (IR) Spectroscopy Expected peaks for O-H, C-H, C=O (quinone and ester), and C-O stretching. Specific peak data is not readily available but has been recorded on KBr discs.[2]
¹H and ¹³C NMR Detailed spectral data has been used for structural elucidation and is available in the supplementary materials of cited literature.[1][7][8][9]
Mass Spectrometry (ESI-MS) The molecular ion peak [M+H]⁺ is expected at m/z 458.1810. High-resolution mass spectrometry (HRESIMS) has been used to confirm the molecular formula.[2][4]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antibacterial and antitumor properties being the most extensively studied.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] While the precise mechanism of action has not been fully elucidated for this compound itself, related glycopeptide antibiotics are known to inhibit bacterial cell wall biosynthesis by binding to Lipid II, a crucial precursor in peptidoglycan synthesis.[10][11] This interaction prevents the polymerization of the cell wall, leading to bacterial cell death.

Antitumor Activity

This compound has demonstrated significant antitumor activity. The proposed mechanism of action for its anticancer effects is through DNA alkylation.[12][13][14][15][16] DNA alkylating agents covalently modify the DNA of cancer cells, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.

Anti-inflammatory Activity and Signaling Pathway

Recent studies have revealed that this compound possesses anti-inflammatory properties. It has been shown to inhibit the inflammatory response promoted by Tumor Necrosis Factor-alpha (TNFα) in human synovial fibroblasts. The key signaling pathway affected is the NF-κB pathway. This compound treatment leads to a reduction in the phosphorylation of the p65 subunit of NF-κB, which in turn downregulates the expression of pro-inflammatory cytokines such as IL-6 and IL-8. A differential effect on Akt phosphorylation has also been observed.

Medermycin_Signaling_Pathway cluster_NFkB Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65-P/p50) IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Nucleus->Cytokines Upregulates transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the TNFα-induced NF-κB signaling pathway.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments related to this compound.

Isolation and Purification of this compound from Streptomyces sp.

The following protocol outlines a general procedure for the isolation and purification of this compound.

  • Fermentation: Inoculate a suitable production medium with a this compound-producing Streptomyces strain. Incubate under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 5-7 days. A solid-state fermentation on a rice-based medium can also be employed.[2]

  • Extraction: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. Extract the biomass and the broth separately with an organic solvent such as ethyl acetate or acetone.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components.

  • Purification: Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).[4][5][6]

Isolation_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Fractionation Silica Gel Column Chromatography Concentration->Fractionation Purification Preparative HPLC Fractionation->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Analytical HPLC Method for this compound

A validated HPLC or ultra-HPLC (UPLC) method is crucial for the quantification and purity assessment of this compound.

  • Instrumentation: HPLC or UPLC system equipped with a UV or photodiode array (PDA) detector and a mass spectrometer (MS).[17]

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[17]

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization in the mass spectrometer.

  • Flow Rate: Typically 0.2-0.5 mL/min for UPLC.

  • Detection: UV detection at 254 nm.[4][5][6] For mass spectrometry, electrospray ionization (ESI) in positive or negative mode can be used, monitoring the transition for the parent ion to a specific fragment ion for quantitative analysis.[17]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to determine the antibacterial potency of this compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

This compound continues to be a molecule of significant scientific interest due to its diverse and potent biological activities. This technical guide has provided a comprehensive overview of its physicochemical properties, biological functions, and relevant experimental methodologies. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for infectious diseases and cancer. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

Medermycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Medermycin, a potent benzoisochromanequinone antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, biological activity, and mechanisms of action.

Chemical Identity

This compound is a complex heterocyclic compound produced by several species of Streptomyces. Its chemical details are crucial for researchers in medicinal chemistry and pharmacology.

IdentifierValueReference
CAS Number 60227-09-0[1]
IUPAC Name (11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione[1]
Molecular Formula C₂₄H₂₇NO₈[1]
Molecular Weight 457.47 g/mol

Biological Activity

This compound exhibits a dual spectrum of activity, demonstrating both antibacterial and cytotoxic properties. This makes it a compound of interest for further investigation in oncology and infectious diseases.

Antibacterial Activity

This compound is primarily active against Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus3.0 - 15
Methicillin-resistant Staphylococcus aureus (MRSA)Not specified[2]
Escherichia coli> 64[2]
Cytotoxic Activity

This compound and its derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

Cell LineCancer TypeIC₅₀ (µM)Reference
PC-3Prostate CancerNot specified
HCT-116Colon CancerNot specified
MDA-MB-435Melanoma10.20 (Grincamycin I, a related compound)[3][4]
MDA-MB-231Breast Cancer25.87 (Grincamycin I, a related compound)[3][4]
NCI-H460Lung Cancer11.87 (Grincamycin I, a related compound)[3][4]
HepG2Liver Cancer9.41 (Grincamycin I, a related compound)[3][4]
MCF10ANon-cancerous breast epithelial2.90 (Grincamycin I, a related compound)[3][4]

Mechanism of Action & Signaling Pathways

The precise signaling pathway through which this compound exerts its cytotoxic effects is not fully elucidated. However, it is known to induce apoptosis. The general mechanism of apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of caspases, which are the executioners of cell death.

The biosynthetic pathway of this compound itself is well-characterized and involves a type II polyketide synthase (PKS) system.

Diagram: this compound Biosynthesis Overview

Medermycin_Biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Steps cluster_glycosylation Glycosylation Acetyl-CoA Acetyl-CoA PKS Type II PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Octaketide Intermediate Octaketide Intermediate PKS->Octaketide Intermediate Tailoring_Enzymes KR, ARO, CYC Octaketide Intermediate->Tailoring_Enzymes DNPA (S)-DNPA DDHK DDHK DNPA->DDHK Kalafungin Kalafungin DDHK->Kalafungin C-GT C-Glycosyltransferase (Med-8) Kalafungin->C-GT Tailoring_Enzymes->DNPA Deoxysugar_Pathway Deoxysugar Pathway NDP-angolosamine NDP-angolosamine Deoxysugar_Pathway->NDP-angolosamine NDP-angolosamine->C-GT This compound This compound C-GT->this compound

Caption: Overview of the this compound biosynthetic pathway.

Diagram: General Apoptosis Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase_8 Caspase-8 DISC->Caspase_8 Procaspase_8 Procaspase-8 Procaspase_8->DISC Bcl2_Family Bcl-2 Family Regulation Caspase_8->Bcl2_Family via Bid Caspase_3 Caspase-3 Caspase_8->Caspase_3 Executioner Caspases Cellular_Stress Cellular Stress Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Procaspase_9 Procaspase-9 Procaspase_9->Apoptosome Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: General extrinsic and intrinsic apoptosis pathways.

Experimental Protocols

Cytotoxicity Determination: Sulforhodamine B (SRB) Assay

This protocol is adapted for determining the cytotoxicity of this compound against adherent cancer cell lines in a 96-well format.[1][5][6][7]

Materials:

  • Adherent cancer cells

  • Culture medium

  • This compound stock solution

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Diagram: SRB Assay Workflow

SRB_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound A->B C 3. Fix with 10% TCA B->C D 4. Wash with 1% Acetic Acid C->D E 5. Stain with 0.4% SRB D->E F 6. Wash with 1% Acetic Acid E->F G 7. Solubilize with 10 mM Tris F->G H 8. Read Absorbance at 510 nm G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Antibacterial Susceptibility: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.[3][4][8]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well containing the antibiotic dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising natural product with significant antibacterial and cytotoxic activities. Further research is warranted to fully elucidate its mechanism of action, particularly the specific signaling pathways it modulates in cancer cells. This guide provides a foundational resource for researchers to design and execute further studies on this intriguing compound.

References

Methodological & Application

Application Notes and Protocols for Medermycin Fermentation and Production Optimization in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medermycin is a member of the benzoisochromanequinone family of antibiotics, which exhibits significant antibacterial and antitumor activities. It is a polyketide natural product synthesized by various Streptomyces species, most notably Streptomyces sp. AM-7161. The production of this compound, like many secondary metabolites, is often tightly regulated and can be enhanced through the optimization of fermentation conditions, medium composition, and genetic engineering of the producer strain. These application notes provide a comprehensive overview of the key factors influencing this compound production and detailed protocols for its fermentation and analysis.

I. This compound Biosynthesis and Regulation

The biosynthetic pathway for this compound is encoded by the med gene cluster. The synthesis begins with a type II polyketide synthase (PKS) that assembles the polyketide backbone. This is followed by a series of post-PKS modifications including cyclization, oxidation, and glycosylation to yield the final this compound molecule. The regulation of the med gene cluster is complex, involving both pathway-specific regulators and global regulators that respond to nutritional and environmental signals.

Signaling Pathway for this compound Biosynthesis

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps from the initial polyketide chain assembly to the final product.

Medermycin_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Type II PKS (med-ORF1, 2, 23) AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Aromatase_Cyclase Aromatase/Cyclase Polyketide->Aromatase_Cyclase DNPA (S)-DNPA Aromatase_Cyclase->DNPA Redox1 Redox Reactions DNPA->Redox1 DDHK 6-deoxy-dihydrokalafungin (DDHK) Redox1->DDHK Redox2 Redox Reactions DDHK->Redox2 Kalafungin Kalafungin Redox2->Kalafungin Glycosyltransferase Glycosyltransferase (med-ORF8) Kalafungin->Glycosyltransferase Angolosamine_Pathway Angolosamine Biosynthesis (med-ORF14-18, 20) Angolosamine NDP-angolosamine Angolosamine_Pathway->Angolosamine Angolosamine->Glycosyltransferase This compound This compound Glycosyltransferase->this compound

Caption: Proposed biosynthetic pathway of this compound.

II. Fermentation Media for this compound Production

The composition of the fermentation medium is critical for achieving high yields of this compound. Different carbon and nitrogen sources, as well as trace elements, can significantly impact the growth of Streptomyces and the production of secondary metabolites. Below are examples of media that can be used for the cultivation of this compound-producing Streptomyces strains.

Table 1: Fermentation Media Compositions for Streptomyces
ComponentMedium 1 (g/L)Medium 2 (g/L)Medium 3 (g/L)
Glucose10-15
Soluble Starch-20-
Soybean Meal1015-
Yeast Extract245
Peptone--5
NaCl535
K2HPO4112
MgSO4·7H2O0.50.51
CaCO3223
Trace Elements1 mL1 mL1 mL
pH7.0-7.27.07.2

Trace Elements Solution (g/L): FeSO4·7H2O 0.1, MnCl2·4H2O 0.1, ZnSO4·7H2O 0.1.

III. Optimization of Fermentation Parameters

Systematic optimization of fermentation parameters is essential for maximizing this compound production. The "One-Factor-at-a-Time" (OFAT) method and statistical approaches like Response Surface Methodology (RSM) are commonly employed.

Experimental Workflow for Fermentation Optimization

The following diagram outlines a typical workflow for optimizing this compound production.

Fermentation_Optimization_Workflow Strain Select High-Yielding Strain Media_Screening Screen Various Media Compositions Strain->Media_Screening OFAT One-Factor-at-a-Time (OFAT) Optimization (Carbon, Nitrogen, pH, Temp.) Media_Screening->OFAT RSM Statistical Optimization (RSM) (Plackett-Burman & Box-Behnken) OFAT->RSM Validation Validate Optimized Conditions in Shake Flask RSM->Validation Scale_up Scale-up to Bioreactor Validation->Scale_up

Caption: Workflow for fermentation optimization.

Table 2: Optimized Fermentation Parameters for Pyranonaphthoquinone Production

The following table summarizes optimized conditions for the production of Kalafungin and Granaticin, which are structurally related to this compound and can serve as a starting point for optimization.

ParameterOptimized Value for Kalafungin[1][2]Optimized Value for Granaticin[3][4]
Carbon Source Starch0.38% Glucose
Nitrogen Source Not specified in detailNot specified in detail
pH 7.07.02
Temperature 29°C36.53°C
Incubation Time 8 days10 days
Inoculum Size Not specified5%
Yield 51.4 mg/L61.35 mg/L

IV. Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare a suitable agar medium (e.g., ISP2 agar) in a petri dish.

  • Inoculate the agar plate with a spore suspension or a mycelial fragment of the Streptomyces strain.

  • Incubate at 28-30°C for 5-7 days until sufficient sporulation is observed.

  • Harvest the spores by adding sterile water with a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

  • Alternatively, use a sterile loop to transfer a block of agar with mycelium to a flask containing a suitable liquid seed medium.

  • Incubate the liquid seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 2-3 days.

Protocol 2: Shake Flask Fermentation
  • Prepare the desired fermentation medium in Erlenmeyer flasks.

  • Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).

  • Incubate the flasks on a rotary shaker at 28-30°C and 200-250 rpm for 7-10 days.

  • Monitor the fermentation by periodically measuring pH, cell growth (dry cell weight), and this compound production.

Protocol 3: this compound Extraction
  • At the end of the fermentation, harvest the culture broth.

  • Separate the mycelium from the supernatant by centrifugation or filtration.

  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) two to three times.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • The mycelium can also be extracted with a polar solvent like acetone or methanol to recover intracellular this compound.

Protocol 4: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used. A typical gradient could be from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

V. Genetic Strategies for Enhancing Production

Genetic manipulation of the Streptomyces producer strain can lead to significant improvements in this compound yield.

Genetic Engineering Workflow

The following diagram illustrates a general workflow for genetic engineering to improve this compound production.

Genetic_Engineering_Workflow Identify_Targets Identify Target Genes (Regulators, Precursor Supply) Overexpression Overexpress Positive Regulators (e.g., med-ORF10) Identify_Targets->Overexpression Deletion Delete Negative Regulators or Competing Pathways Identify_Targets->Deletion Heterologous_Expression Heterologous Expression of med Gene Cluster Identify_Targets->Heterologous_Expression Evaluate_Production Evaluate this compound Production in Engineered Strains Overexpression->Evaluate_Production Deletion->Evaluate_Production Heterologous_Expression->Evaluate_Production Combine_Strategies Combine Best Strategies Evaluate_Production->Combine_Strategies

Caption: Genetic engineering workflow for yield improvement.

These application notes and protocols provide a foundation for researchers to develop and optimize the fermentation process for this compound production. It is important to note that the optimal conditions can be strain-specific and may require further empirical determination.

References

Application Note: Isolation and Purification of Medermycin from Streptomyces Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the isolation and purification of Medermycin, a bioactive secondary metabolite, from the fermentation broth of a this compound-producing Streptomyces species.

Introduction

This compound is an aromatic polyketide antibiotic belonging to the benzoisochromanequinone family, known for its significant activity against various pathogens.[1][2] It is a secondary metabolite produced by several species of the genus Streptomyces, a group of bacteria renowned for their prolific production of diverse bioactive compounds, including a majority of clinically used antibiotics.[1] The purification of this compound from the complex mixture of a fermentation broth is a critical step for its structural elucidation, bioactivity screening, and further development. This protocol outlines a robust, multi-step process involving fermentation, solvent extraction, and chromatographic separation.

Principle and Overall Workflow

The isolation of this compound relies on a sequential process that leverages its physicochemical properties. The overall strategy involves:

  • Fermentation: Culturing a high-yield Streptomyces strain under optimized conditions to maximize this compound production.[3][4]

  • Extraction: Separating the this compound from the aqueous culture broth into an organic solvent based on its polarity. Ethyl acetate is a commonly used and effective solvent for this purpose.[5][6]

  • Purification: Employing chromatographic techniques to separate this compound from other metabolites. This is typically a two-step process:

    • Silica Gel Column Chromatography: A primary, low-pressure chromatography step to fractionate the crude extract and remove major impurities.[7][8]

    • High-Performance Liquid Chromatography (HPLC): A final, high-resolution polishing step to achieve high purity.[9]

Figure 1: Overall workflow for the isolation and purification of this compound.

Experimental Protocols
3.1 Protocol 1: Fermentation

This protocol describes the submerged fermentation of a this compound-producing Streptomyces strain.

Materials:

  • This compound-producing Streptomyces sp. (e.g., S. sp. AM-7161)

  • Seed culture medium (e.g., Starch Casein Broth)

  • Production culture medium (e.g., modified marine medium or other optimized broth)[10]

  • 250 mL and 1 L Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Aseptically inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of Streptomyces spores or mycelia from a stock culture.[10]

  • Incubation (Seed): Incubate the flask at 28°C on a rotary shaker at 150-200 rpm for 48 hours until good growth is observed.[5][10]

  • Production Culture: Transfer the seed culture (typically 4-5% v/v) into 1 L flasks, each containing 200 mL of the production medium.[10]

  • Incubation (Production): Incubate the production flasks at 28°C on a rotary shaker at 150-180 rpm for 7 to 14 days. The optimal fermentation time should be determined by periodic small-scale extraction and analysis (TLC or HPLC).[5][10]

  • Harvesting: After the incubation period, harvest the culture broth for extraction.

3.2 Protocol 2: Solvent Extraction

This protocol details the extraction of this compound from the harvested culture broth.

Materials:

  • Harvested fermentation broth

  • Ethyl acetate (HPLC grade)

  • Separatory funnels (2 L capacity)

  • Centrifuge and centrifuge bottles

  • Rotary evaporator

Procedure:

  • Cell Separation: Centrifuge the entire fermentation broth at 10,000 rpm for 15-20 minutes to separate the mycelial biomass from the supernatant.[11]

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.

  • First Extraction: Transfer the supernatant to a 2 L separatory funnel and add an equal volume of ethyl acetate (1:1 v/v).[6][12]

  • Mixing: Shake the funnel vigorously for 15-20 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.

  • Phase Separation: Allow the layers to separate. The upper, organic layer (ethyl acetate) will contain the extracted this compound.

  • Collection: Drain and collect the ethyl acetate layer.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) on the remaining aqueous layer two more times to maximize recovery.[6]

  • Concentration: Pool all the collected ethyl acetate fractions and concentrate the extract to dryness using a rotary evaporator at 40°C.

  • Yield Crude Extract: The resulting residue is the crude extract, which should be weighed and stored at -20°C until further purification.

Figure 2: Workflow for the liquid-liquid extraction of this compound.

3.3 Protocol 3: Chromatographic Purification

This protocol uses a two-step chromatography process for purification.

3.3.1 Step 1: Silica Gel Column Chromatography (Primary Purification)

Materials:

  • Crude extract

  • Silica gel (e.g., 100-200 mesh)[8]

  • Glass chromatography column

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)

  • Test tubes for fraction collection

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% DCM and pour it into the column, allowing it to pack evenly without air bubbles.[8]

  • Sample Loading: Dissolve the crude extract in a minimal amount of DCM. In a separate beaker, mix this with a small amount of silica gel and dry it to a powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of DCM and methanol. Start with 100% DCM and gradually increase the polarity by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10 DCM:MeOH, and finally 100% MeOH).[8]

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) in test tubes.[8]

  • TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., DCM:MeOH 95:5). Visualize the spots under UV light.

  • Pooling: Combine the fractions that show a prominent spot corresponding to this compound and have a similar TLC profile.[8]

  • Concentration: Evaporate the solvent from the pooled fractions to obtain the semi-pure this compound extract.

3.3.2 Step 2: Reversed-Phase HPLC (Final Purification)

Materials:

  • Semi-pure this compound extract

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase solvents: Acetonitrile and Water (HPLC grade), often with an additive like formic acid or a buffer.[9]

  • Vials for sample and collection

Procedure:

  • Sample Preparation: Dissolve the semi-pure extract in a suitable solvent (e.g., methanol or the initial mobile phase) and filter it through a 0.22 µm syringe filter.

  • Method Development: Develop an isocratic or gradient elution method. A typical starting point could be a gradient of 30-70% acetonitrile in water over 30 minutes. The UV detector should be set to a wavelength where this compound absorbs strongly (e.g., 254 nm).[13]

  • Injection and Separation: Inject the sample onto the HPLC system.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Check: Re-inject a small amount of the collected fraction to confirm its purity (should appear as a single, sharp peak).

  • Final Step: Evaporate the solvent from the pure fraction to obtain the final purified this compound.

Figure 3: Multi-step chromatographic purification workflow.

Data Presentation

The efficiency of the purification process should be monitored at each step. The following table provides an illustrative summary of a typical purification process.

Purification StepTotal Mass (mg)Purity (%) (Estimated)Yield (%) (Step)Yield (%) (Overall)
Crude Extract1500~5%100%100%
Pooled Silica Fractions250~40%16.7%16.7%
Purified by HPLC75>98%30%5.0%

Note: Values are illustrative and will vary based on fermentation yield and purification efficiency.

Materials and Reagents Summary
  • Microorganism: High-yield this compound-producing Streptomyces strain.

  • Culture Media: Starch Casein Broth, production medium components (e.g., peptone, dextrose, salts).

  • Solvents (HPLC Grade): Ethyl Acetate, Dichloromethane, Methanol, Acetonitrile, Water.

  • Chromatography Media: Silica Gel (100-200 mesh), Reversed-Phase C18 HPLC column.

  • Equipment: Shaking incubator, centrifuge, rotary evaporator, glass chromatography columns, HPLC system with UV detector, separatory funnels, standard laboratory glassware.

  • Consumables: TLC plates, centrifuge bottles, test tubes, HPLC vials, syringe filters (0.22 µm).

References

Application Notes and Protocols for Heterologous Expression of the Medermycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the heterologous expression of the medermycin biosynthetic gene cluster (BGC), a crucial step in the discovery and development of novel antibiotics. This compound, a polyketide antibiotic produced by Streptomyces sp. AM-7161, exhibits significant antibacterial and antitumor properties. Its heterologous expression in a well-characterized host like Streptomyces coelicolor facilitates strain improvement, biosynthetic pathway engineering, and increased production yields.

Data Presentation

The successful heterologous expression of the this compound BGC from the native producer, Streptomyces sp. AM-7161, into the genetically amenable host, Streptomyces coelicolor CH999, has been demonstrated. While precise, side-by-side quantitative production data is often highly dependent on specific fermentation conditions and optimization strategies, the following table provides a framework for comparing this compound yields. Researchers should aim to quantify production in their specific experimental setup to populate this table.

StrainProduction Titer of this compound (mg/L)Fermentation ConditionsReference
Streptomyces sp. AM-7161 (Native Producer)Data not consistently reported in literature; requires empirical determination.R5A medium, 28°C, 200 rpm, 7 days[1]
Streptomyces coelicolor CH999 (Heterologous Host)Production confirmed, but specific titers are not widely published and are subject to optimization.R5A medium, 28°C, 200 rpm, 7 days[1]
Engineered Heterologous Host (e.g., with optimized precursor supply)Potentially higher than the native producer; requires experimental validation.Optimized production medium[2][3]

Experimental Protocols

Detailed methodologies for the key experiments required for the heterologous expression of the this compound BGC are provided below.

Protocol 1: Genomic DNA Isolation from Streptomyces sp. AM-7161

This protocol describes the isolation of high-molecular-weight genomic DNA suitable for constructing a cosmid library.

Materials:

  • Streptomyces sp. AM-7161 spore stock or mycelial culture

  • Tryptic Soy Broth (TSB) or YEME medium

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 50 mM EDTA, 15% sucrose, 2 mg/mL lysozyme)

  • Proteinase K solution (20 mg/mL)

  • 10% SDS solution

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Inoculate 50 mL of TSB medium with Streptomyces sp. AM-7161 spores or mycelia and incubate at 28°C with shaking (200 rpm) for 2-3 days until a dense mycelial culture is obtained.

  • Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes.

  • Wash the mycelial pellet twice with sterile water.

  • Resuspend the pellet in 10 mL of Lysis Buffer and incubate at 37°C for 1 hour with gentle shaking.

  • Add 1 mL of 10% SDS and 0.5 mL of Proteinase K solution. Mix gently by inverting the tube and incubate at 55°C for 2 hours.

  • Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the solvent, mixing gently, and centrifuging at 10,000 x g for 15 minutes. Transfer the aqueous upper phase to a new tube.

  • Repeat the extraction with chloroform:isoamyl alcohol.

  • Precipitate the genomic DNA by adding 0.7 volumes of ice-cold isopropanol. Spool the DNA using a sterile glass rod.

  • Wash the DNA pellet with ice-cold 70% ethanol and air dry briefly.

  • Resuspend the DNA in an appropriate volume of TE Buffer. Assess DNA quality and quantity using a spectrophotometer and gel electrophoresis.

Protocol 2: Cosmid Library Construction

This protocol outlines the steps for creating a cosmid library of Streptomyces sp. AM-7161 genomic DNA.

Materials:

  • High-molecular-weight genomic DNA from Streptomyces sp. AM-7161

  • Cosmid vector (e.g., SuperCos1)

  • Restriction enzymes (e.g., Sau3AI) and corresponding buffers

  • Calf Intestinal Alkaline Phosphatase (CIAP)

  • T4 DNA Ligase and buffer

  • Gigapack III XL Packaging Extract

  • E. coli host strain (e.g., XL1-Blue MR)

  • LB agar plates with appropriate antibiotics

Procedure:

  • Partially digest 50-100 µg of genomic DNA with Sau3AI to obtain fragments predominantly in the 30-40 kb range. Optimize digestion time to achieve the desired fragment size distribution.

  • Dephosphorylate the digested cosmid vector with CIAP to prevent self-ligation.

  • Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA Ligase overnight at 16°C.

  • Package the ligation products into lambda phage particles using a commercial packaging extract according to the manufacturer's instructions.

  • Transfect the E. coli host strain with the packaged cosmids and plate on LB agar containing the appropriate antibiotic for selection of recombinant clones.

  • Isolate individual colonies and screen the cosmid library for the this compound BGC using a specific DNA probe designed from a known gene within the cluster (e.g., a PKS gene).

Protocol 3: Intergeneric Conjugation from E. coli to Streptomyces coelicolor CH999

This protocol describes the transfer of the cosmid containing the this compound BGC from an E. coli donor to the Streptomyces coelicolor recipient.

Materials:

  • E. coli ET12567/pUZ8002 donor strain carrying the this compound BGC cosmid

  • Streptomyces coelicolor CH999 spore suspension

  • LB medium with appropriate antibiotics (for E. coli)

  • MS agar plates (Mannitol Soya flour)

  • 2xYT medium

  • Nalidixic acid

  • Antibiotic for cosmid selection in Streptomyces (e.g., Apramycin)

Procedure:

  • Grow the E. coli donor strain in LB medium containing the appropriate antibiotics to an OD600 of 0.4-0.6.

  • Wash the E. coli cells twice with an equal volume of fresh LB medium to remove antibiotics.

  • Resuspend the E. coli cells in a small volume of LB medium.

  • Prepare the S. coelicolor CH999 recipient by heat-shocking a spore suspension (approximately 10^8 spores) at 50°C for 10 minutes in 2xYT medium.

  • Mix the E. coli donor and S. coelicolor recipient suspensions and pellet the cells by centrifugation.

  • Resuspend the cell mixture in the remaining supernatant and spot onto MS agar plates. Incubate at 30°C for 16-20 hours.

  • Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting Streptomyces exconjugants.

  • Continue incubation at 30°C for 5-7 days until exconjugant colonies appear.

  • Streak out individual exconjugant colonies onto fresh selective MS agar plates to obtain pure cultures.

Protocol 4: Fermentation and this compound Production

This protocol provides a general procedure for the fermentation of the heterologous S. coelicolor strain to produce this compound.

Materials:

  • S. coelicolor CH999 exconjugant carrying the this compound BGC

  • Seed culture medium (e.g., TSB)

  • Production medium (e.g., R5A medium)

  • Shake flasks

Procedure:

  • Inoculate a seed culture of the S. coelicolor exconjugant in TSB medium and grow at 28°C with shaking (200 rpm) for 48 hours.

  • Inoculate the production medium (R5A) with the seed culture (typically a 5-10% v/v inoculum).

  • Incubate the production culture at 28°C with shaking (200 rpm) for 7-10 days.

  • Monitor this compound production periodically by taking samples from the culture broth.

Protocol 5: Extraction and Analysis of this compound

This protocol describes the extraction of this compound from the fermentation broth and its analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

Procedure:

  • Adjust the pH of the fermentation broth to acidic (pH 3-4) with HCl.

  • Extract the broth twice with an equal volume of ethyl acetate.

  • Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the crude extract in a known volume of methanol for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. A typical gradient might be: 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 254 nm, which is a characteristic absorption wavelength for this compound.[2]

    • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount produced in the fermentation broth.

Visualizations

Experimental Workflow for Heterologous Expression

experimental_workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_production Production and Analysis genomic_dna Genomic DNA Isolation (S. sp. AM-7161) cosmid_prep Cosmid Library Construction genomic_dna->cosmid_prep screen Library Screening (med BGC probe) cosmid_prep->screen conjugation Intergeneric Conjugation (E. coli to S. coelicolor) screen->conjugation selection Selection of Exconjugants conjugation->selection fermentation Fermentation selection->fermentation extraction Extraction fermentation->extraction hplc HPLC Analysis extraction->hplc

Caption: Workflow for heterologous expression of the this compound BGC.

Proposed Biosynthetic Pathway of this compound

medermycin_biosynthesis acetate Acetate & Malonyl-CoA pks Type II PKS (med-ORF1, 2, 23) acetate->pks polyketide Polyketide Chain pks->polyketide tailoring Tailoring Enzymes (Cyclases, Oxygenases, etc.) polyketide->tailoring aglycone This compound Aglycone (Kalafungin) tailoring->aglycone glycosyltransferase Glycosyltransferase (med-ORF8) aglycone->glycosyltransferase sugar_pathway Angolosamine Biosynthesis (med-ORF14, 15, 16, 17, 18, 20) deoxysugar NDP-D-angolosamine sugar_pathway->deoxysugar deoxysugar->glycosyltransferase This compound This compound glycosyltransferase->this compound

Caption: Key steps in the proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols for the Total Synthesis of Medermycin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the total synthesis of Medermycin, a pyranonaphthoquinone antibiotic, and its analogues. This compound exhibits significant antibacterial activity, particularly against Gram-positive pathogens, making its synthetic routes and the generation of novel analogues a key area of interest for drug discovery and development.

Overview of this compound's Total Synthesis

The first enantioselective total synthesis of this compound was accomplished by Tatsuta et al. This seminal work not only confirmed the absolute configuration of the natural product but also provided a foundational synthetic strategy for accessing this complex molecule and its derivatives. The synthesis is characterized by a convergent approach, involving the preparation of key building blocks corresponding to the pyranonaphthoquinone core and the C-glycosidically linked deoxysugar moiety.

Subsequent research has explored alternative synthetic strategies, including the Dötz benzannulation for the construction of the C-aryl glycoside core, and the development of methods for synthesizing various analogues to probe the structure-activity relationship (SAR) of this class of compounds. Notably, the synthesis of chimeric this compound analogues has been achieved through biomimetic, non-enzymatic reactions, showcasing the potential for generating novel bioactive compounds from the natural product scaffold.[1][2]

Retrosynthetic Analysis and Key Strategies

The total synthesis of this compound presents several key challenges, including the stereocontrolled construction of the pyranonaphthoquinone core, the formation of the C-glycosidic bond, and the synthesis of the angolosamine sugar moiety.

A representative retrosynthetic analysis of this compound is depicted below. The primary disconnections are made at the C-glycosidic linkage and within the pyranonaphthoquinone framework, breaking it down into more manageable synthetic intermediates.

G This compound This compound Pyranonaphthoquinone Pyranonaphthoquinone Aglycone This compound->Pyranonaphthoquinone C-Glycosidic Bond Formation Angolosamine Angolosamine Derivative This compound->Angolosamine Naphthoquinone Functionalized Naphthoquinone Pyranonaphthoquinone->Naphthoquinone Annulation/Cyclization Pyran Pyran Fragment Pyranonaphthoquinone->Pyran StartingMaterials Simple Starting Materials Angolosamine->StartingMaterials Naphthoquinone->StartingMaterials Pyran->StartingMaterials G cluster_aglycone Aglycone Synthesis cluster_sugar Sugar Synthesis A1 Starting Materials (e.g., Juglone derivatives) A2 Naphthoquinone Construction A1->A2 A3 Pyran Ring Formation A2->A3 A4 Pyranonaphthoquinone Aglycone A3->A4 Coupling C-Glycosylation A4->Coupling S1 Chiral Pool (e.g., D-Rhamnose) S2 Protecting Group Manipulations S1->S2 S3 Glycosyl Donor Formation S2->S3 S4 Angolosamine Donor S3->S4 S4->Coupling Deprotection Global Deprotection Coupling->Deprotection This compound This compound Deprotection->this compound G This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell DNA_Gyrase DNA Gyrase/Topoisomerase BacterialCell->DNA_Gyrase Ribosome Ribosome BacterialCell->Ribosome DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death

References

Application Notes and Protocols for Testing Medermycin's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Medermycin is a benzoisochromanequinone antibiotic produced by Streptomyces species.[1][2][3] It is known to possess significant activity against Gram-positive pathogens and also exhibits antitumor properties.[1][4][5][6] The unique structure of this compound, featuring a fused three-ring system, arises from a polyketide biosynthetic pathway and includes a characteristic C-glycosylation.[3][4][7] These application notes provide detailed protocols for robust and reproducible bioassays to determine the antibacterial efficacy of this compound.

Key Bioassays for Antibacterial Activity Screening

Two primary methods are recommended for evaluating the antibacterial activity of this compound: the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing the spectrum of activity.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[8] It provides a quantitative measure of the antibiotic's potency.[9]

Experimental Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Assay Procedure:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well, and so on, discarding the final 100 µL from the last well.

    • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only, no bacteria or antibiotic).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[8]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to an antibiotic.[10] It is useful for screening the spectrum of this compound's activity against a panel of different bacterial strains.[10]

Experimental Protocol:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound at a desired concentration (e.g., 1 mg/mL).

    • Impregnate sterile 6 mm paper disks with a specific amount of the this compound solution (e.g., 10 µL to get 10 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum and standardize it to a 0.5 McFarland turbidity standard as described for the broth microdilution assay.[11]

    • Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[11][12]

  • Assay Procedure:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.[10][13]

    • Gently press the disks to ensure complete contact with the agar surface.

    • Include a control disk impregnated with the solvent used to dissolve this compound.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

    • The size of the inhibition zone is proportional to the susceptibility of the bacterium to this compound.

Recommended Bacterial Strains for Testing

A panel of clinically relevant and standard laboratory strains should be used to evaluate the antibacterial spectrum of this compound.

Gram-Positive Bacteria Gram-Negative Bacteria Fungi (Optional)
Staphylococcus aureus (including MRSA strains)Escherichia coliCandida albicans
Staphylococcus epidermidisPseudomonas aeruginosaAspergillus fumigatus
Enterococcus faecalis (including VRE strains)Klebsiella pneumoniae
Streptococcus pneumoniaeProteus mirabilis
Bacillus subtilis

Data Presentation

Quantitative data from the bioassays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial Strain This compound MIC (µg/mL) Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 2921320.5 (Vancomycin)
MRSA ATCC 3359141 (Vancomycin)
Enterococcus faecalis ATCC 2921281 (Vancomycin)
Escherichia coli ATCC 25922>1282 (Ciprofloxacin)
Pseudomonas aeruginosa ATCC 27853>1281 (Ciprofloxacin)

Table 2: Zone of Inhibition Diameters for this compound (10 µ g/disk ).

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus ATCC 2592322
MRSA ATCC 4330018
Enterococcus faecalis ATCC 2921215
Escherichia coli ATCC 259226 (No inhibition)
Pseudomonas aeruginosa ATCC 278536 (No inhibition)

Visualized Protocols and Pathways

Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Med_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Med_Stock->Serial_Dilution Bact_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bact_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement Med_Disks Prepare this compound- impregnated Disks Place_Disks Place Disks on Inoculated Agar Med_Disks->Place_Disks Bact_Lawn Prepare Bacterial Lawn on MHA Plate Bact_Lawn->Place_Disks Incubate Incubate at 37°C for 18-24h Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for Disk Diffusion Assay.

Conceptual Signaling Pathway

While the precise molecular target of this compound is not fully elucidated in the provided context, like many antibiotics that are products of polyketide synthesis, it is plausible that it interferes with fundamental bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[14][15]

Antibiotic_Action_Pathway cluster_targets Potential Cellular Targets This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Cell Cell_Wall Cell Wall Synthesis This compound->Cell_Wall Inhibits Protein_Synth Protein Synthesis (Ribosomes) This compound->Protein_Synth Inhibits DNA_Rep DNA Replication This compound->DNA_Rep Inhibits Cell_Death Cell Death or Growth Inhibition This compound->Cell_Death Leads to Bacterial_Growth Bacterial Growth & Proliferation Cell_Wall->Bacterial_Growth Essential for Protein_Synth->Bacterial_Growth Essential for DNA_Rep->Bacterial_Growth Essential for

Caption: Conceptual Pathway of this compound's Antibacterial Action.

References

Application Notes and Protocols for the Quantification of Medermycin by LC/MS and HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Medermycin using Liquid Chromatography-Mass Spectrometry (LC/MS) and High-Performance Liquid Chromatography (HPLC). These methodologies are essential for researchers in natural product discovery, scientists in process development, and professionals in drug development who require accurate quantification of this compound in various matrices, such as fermentation broths and biological samples.

Introduction to this compound and its Quantification

This compound is a polyketide antibiotic belonging to the benzoisochromanequinone class, produced by various Streptomyces species.[1] It exhibits antibacterial and potential antitumor activities. Accurate and precise quantification of this compound is crucial for fermentation process optimization, pharmacokinetic studies, and quality control. LC/MS and HPLC are powerful analytical techniques for this purpose, offering high sensitivity and selectivity.[2] this compound has a characteristic UV absorption at 254 nm, which is suitable for HPLC-UV detection.[3][4]

LC/MS Method for this compound Quantification

This section outlines a robust LC-MS/MS method for the sensitive and selective quantification of this compound. The protocol is based on established methods for the analysis of other antibiotics and natural products.[5][6][7]

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation (from Streptomyces Culture Broth)

  • Homogenization : Homogenize 10 mL of the Streptomyces culture broth.

  • Extraction : Add 20 mL of ethyl acetate to the homogenized broth and vortex vigorously for 5 minutes.

  • Centrifugation : Centrifuge the mixture at 4,000 rpm for 15 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation : Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 1 mL of 50:50 (v/v) acetonitrile/water.

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

2.1.2. Liquid Chromatography Conditions

ParameterValue
Instrument UPLC/HPLC system coupled with a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program for LC/MS Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

2.1.3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: Hypothetical MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)414.2[To be determined empirically]0.13015
This compound (Qualifier)414.2[To be determined empirically]0.13025
Internal Standard[e.g., 428.2 for a related compound][To be determined empirically]0.13520

Note: The exact m/z values for precursor and product ions for this compound need to be determined by direct infusion of a pure standard into the mass spectrometer.

Data Presentation: Expected LC-MS/MS Method Validation Parameters

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method, based on typical values for antibiotic quantification assays.[8][9][10]

Table 3: Summary of Expected LC-MS/MS Method Validation Data

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect < 15%
Stability (Freeze-Thaw, 24h at RT) Stable

HPLC-UV Method for this compound Quantification

For laboratories where LC/MS is not available, an HPLC-UV method can be a reliable alternative for the quantification of this compound, particularly for in-process monitoring of fermentations where concentrations are expected to be higher. This method leverages the UV absorbance of this compound at 254 nm.[3][4]

Experimental Protocol: HPLC-UV

3.1.1. Sample Preparation

The sample preparation protocol is the same as described in section 2.1.1.

3.1.2. High-Performance Liquid Chromatography Conditions

ParameterValue
Instrument HPLC system with a UV/Vis or Diode Array Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[11]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Isocratic/Gradient Isocratic or Gradient (see Table 4 for an example gradient)

Table 4: Example Gradient Elution Program for HPLC-UV Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030
Data Presentation: Expected HPLC-UV Method Validation Parameters

The following table summarizes the expected performance of a validated HPLC-UV method for this compound quantification.[12][13]

Table 5: Summary of Expected HPLC-UV Method Validation Data

ParameterExpected Value
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound from a Streptomyces culture sample using LC/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing culture Streptomyces Culture Broth extraction Solvent Extraction (Ethyl Acetate) culture->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Acetonitrile/Water evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms hplc_uv HPLC-UV Analysis filtration->hplc_uv quantification Quantification using Calibration Curve lc_ms->quantification hplc_uv->quantification reporting Reporting of Results (ng/mL or µg/mL) quantification->reporting

Workflow for this compound Quantification
Logical Relationship for Method Selection

The choice between LC/MS and HPLC-UV for this compound quantification depends on several factors, primarily the required sensitivity and the complexity of the sample matrix. The following diagram illustrates this decision-making process.

method_selection start Start: Need to Quantify this compound decision_sensitivity High Sensitivity Required? (e.g., < 1 µg/mL) start->decision_sensitivity decision_matrix Complex Matrix? (e.g., Plasma, Tissue) decision_sensitivity->decision_matrix No lc_ms Use LC-MS/MS Method decision_sensitivity->lc_ms Yes decision_matrix->lc_ms Yes hplc_uv Use HPLC-UV Method decision_matrix->hplc_uv No end End lc_ms->end hplc_uv->end

Method Selection for this compound Analysis

References

Protocols for in vitro testing of Medermycin against bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro evaluation of the antibacterial activity of Medermycin against various bacterial strains. This compound, a member of the benzoisochromanequinone class of antibiotics, has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant strains.[1] These protocols are intended to guide researchers in the consistent and accurate assessment of this compound's efficacy.

Introduction

This compound is a polyketide antibiotic produced by Streptomyces species.[1] Its chemical structure features a fused three-ring system composed of a benzene ring, a quinone, and a stereospecific pyran ring.[2] In vitro studies have highlighted its significant activity against Gram-positive pathogens.[1] This document outlines standardized procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, crucial parameters for characterizing its antibacterial profile.

Data Presentation: Antibacterial Activity of this compound

The antibacterial efficacy of this compound has been quantified against several key Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound.

Bacterial StrainTypeThis compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureus ATCC 6538Gram-positive48
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300Gram-positive48
Methicillin-resistant Staphylococcus epidermidis (MRSE) ATCC 35984Gram-positive416
Pseudomonas aeruginosa ATCC 10145Gram-negative>64Not Determined
Escherichia coli ATCC 11775Gram-negative>64Not Determined

Data sourced from "Chimeric natural products derived from this compound and the nature-inspired construction of their polycyclic skeletons"[1].

Experimental Protocols

Accurate and reproducible determination of MIC and MBC values is essential for evaluating the antibacterial potency of this compound. The following are detailed protocols for these assays.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer (optional, for optical density readings)

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate.

    • The final concentration range should typically span from 64 µg/mL down to 0.125 µg/mL to encompass the expected MIC values.

    • Include a growth control well (broth and bacteria, no this compound) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control well.

    • The final volume in each well should be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD₆₀₀ compared to the negative control.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC assay is performed as a subsequent step to the MIC assay to determine the concentration of an antimicrobial agent required to kill the bacteria.

Materials:

  • MIC plate from the completed assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and tips or a multi-pronged inoculator

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate. It is recommended to plate from the MIC well, and at least two wells with higher concentrations.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum count.

Visualization of Workflows and Potential Mechanism

To facilitate understanding, the following diagrams illustrate the experimental workflows and a plausible mechanism of action for this compound based on its chemical class.

experimental_workflow cluster_mic MIC Assay cluster_mbc MBC Assay prep_med Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_med->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate (37°C, 18-24h) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from MIC plate wells (≥MIC) onto Agar read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

signaling_pathway This compound This compound (Benzoisochromanequinone) bacterial_cell Bacterial Cell This compound->bacterial_cell Enters Cell dna_gyrase DNA Gyrase / Topoisomerase This compound->dna_gyrase Inhibits (Potential) protein_synthesis Protein Synthesis This compound->protein_synthesis Inhibits (Potential) bacterial_cell->dna_gyrase bacterial_cell->protein_synthesis dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to dna_replication->cell_death Failure leads to protein_synthesis->cell_death Inhibition leads to

Caption: Plausible antibacterial mechanism of this compound.

Disclaimer: The proposed mechanism of action for this compound is based on the known activities of other quinone-based antibiotics, which have been shown to interfere with DNA replication and protein synthesis. Further research is required to elucidate the specific molecular targets of this compound.

References

Application Notes and Protocols for Medermycin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medermycin is a member of the benzoisochromanequinone class of antibiotics, which are known for their significant biological activities. Produced by Streptomyces species, this compound and its analogues have demonstrated potent antimicrobial properties. Recent investigations have highlighted their potential as anticancer agents, capable of inhibiting the proliferation of various cancer cell lines. These application notes provide a summary of the current understanding of this compound's application in cancer cell research, including its proposed mechanism of action, cytotoxicity data, and detailed protocols for key experimental assays.

Mechanism of Action

The antitumor activity of this compound and its related compound, kalafungin, is believed to be mediated through a novel alkylation mechanism.[1] This process involves the covalent attachment of an alkyl group to biological macromolecules, such as DNA. This DNA alkylation can disrupt DNA replication and transcription, ultimately leading to the inhibition of cell proliferation, invasion, and metastasis in susceptible cancer cells.[1] While the precise signaling pathways activated by this compound-induced DNA damage are not yet fully elucidated, it is hypothesized that this leads to the induction of apoptosis and cell cycle arrest.

Data Presentation: Cytotoxicity of this compound and Its Derivatives

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
Purthis compound APC-3 (Prostate)1.33[2]
Purthis compound AHCT-116 (Colon)4.51[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To elucidate the effects of this compound on cancer cells, a series of in vitro experiments are typically performed. The logical workflow for these experiments and the hypothesized signaling pathways involved are depicted in the following diagrams.

experimental_workflow Experimental Workflow for this compound Evaluation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_endpoints Endpoints start Cancer Cell Lines (e.g., PC-3, HCT-116) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_levels Measure Protein Levels (e.g., Bcl-2, Bax, Caspases) protein->protein_levels

Figure 1. A typical experimental workflow for evaluating the anticancer effects of this compound.

hypothesized_apoptosis_pathway Hypothesized Apoptosis Induction by this compound This compound This compound dna_damage DNA Alkylation & DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after this compound treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells after this compound treatment.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax, which are key regulators of apoptosis.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin) to normalize protein levels.

Conclusion

This compound and its derivatives represent a promising class of compounds for further investigation in cancer therapy. The provided protocols offer a framework for researchers to systematically evaluate the anticancer effects of this compound, elucidate its mechanism of action, and identify the signaling pathways involved in its cytotoxic and apoptotic activities. Further studies are warranted to expand the cytotoxicity profiling across a broader range of cancer cell lines and to validate the hypothesized mechanisms in vivo.

References

Application Notes and Protocols for Creating Novel Medermycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Medermycin is a pyranonaphthoquinone antibiotic with significant antitumor and antibacterial properties, particularly against Gram-positive pathogens.[1][2] Its complex structure, featuring a C-glycosylated moiety, presents a unique scaffold for the development of novel therapeutic agents.[3] The growing need for new antibiotics to combat drug-resistant bacteria has spurred research into creating novel this compound derivatives with enhanced or modified biological activities.[1][4] This document outlines several established methods for generating these derivatives, including biosynthetic engineering, semi-synthesis, and fermentation-based approaches. Detailed protocols, quantitative data on the bioactivity of resulting compounds, and workflow diagrams are provided to guide researchers in this field.

Method 1: Biosynthetic Engineering

Biosynthetic engineering involves the manipulation of the this compound biosynthetic gene cluster (med cluster) in Streptomyces species to produce novel analogs.[5] This can be achieved through heterologous expression of the entire cluster, gene knockouts, or the introduction of genes from other pathways to create hybrid compounds.

Application Note:

Heterologous expression of the med cluster in a well-characterized host strain like Streptomyces coelicolor CH999 allows for the production of this compound and provides a platform for genetic manipulation.[5] By identifying and modifying key enzymes, such as the C-glycosyltransferase (C-GT) Med-8, researchers can alter the sugar moiety attached to the pyranonaphthoquinone core, a critical determinant of bioactivity.[3] For instance, engineering the C-glycosylation cassette (composed of genes med-8, med-14 to med-18, and med-20) can lead to the production of new C-glycosylated compounds.[3] Furthermore, combining gene clusters from different antibiotic pathways can yield hybrid molecules, such as mederrhodins A and B, which were created by introducing part of the actinorhodin gene cluster into a this compound-producing strain.[6]

Key Experimental Protocol: Heterologous Expression of the med Gene Cluster

This protocol describes the expression of the complete med gene cluster from Streptomyces sp. AM-7161 in the host strain S. coelicolor CH999.[5]

1. Preparation of Host Strain:

  • Culture S. coelicolor CH999 on R2YE agar plates to obtain a fresh lawn of spores.
  • Prepare protoplasts from the mycelia according to standard protocols for Streptomyces.

2. Transformation:

  • Introduce the cosmid carrying the entire med gene cluster into the S. coelicolor CH999 protoplasts via polyethylene glycol (PEG)-mediated transformation.
  • Plate the transformed protoplasts on R2YE medium and allow them to regenerate for 16-20 hours.
  • Overlay the plates with a soft agar layer containing an appropriate antibiotic for selection.

3. Screening and Fermentation:

  • Select transformed colonies and inoculate them into a suitable liquid medium (e.g., Tryptic Soy Broth).
  • Incubate the culture at 28-30°C with shaking for 3-5 days for seed culture preparation.
  • Inoculate a production medium (e.g., R2YE liquid medium) with the seed culture and ferment for 5-7 days.

4. Extraction and Analysis:

  • Extract the fermentation broth with an equal volume of ethyl acetate.
  • Concentrate the organic extract in vacuo.
  • Analyze the crude extract for the presence of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).[7]

Workflow for Heterologous Expression

cluster_prep Preparation cluster_eng Engineering cluster_prod Production & Analysis Clone Clone med Gene Cluster into Cosmid Transform PEG-mediated Transformation Clone->Transform Host Prepare S. coelicolor CH999 Host Protoplasts Host->Transform Screen Screen Transformants Transform->Screen Ferment Fermentation Screen->Ferment Extract Extraction Ferment->Extract Analyze HPLC / LC-MS Analysis Extract->Analyze

Workflow for Heterologous Expression of this compound.

Method 2: Semi-Synthesis and Nature-Inspired Synthesis

Semi-synthesis involves the chemical modification of the this compound scaffold isolated from natural sources. This approach is particularly effective for creating derivatives that are inaccessible through biosynthetic methods. A related strategy is nature-inspired synthesis, which mimics plausible nonenzymatic reactions that occur in the fermentation broth to create complex chimeric molecules.[1]

Application Note:

Recent studies have revealed that complex, chimeric this compound derivatives, named chimedermycins, can be formed through nonenzymatic reactions between this compound and other small molecules present in the fermentation broth of Streptomyces sp. OUCMDZ-4982.[1] These reactions, such as Michael additions and condensations, can be replicated in a laboratory setting under mild conditions.[1][8] For example, reacting this compound with intermediates from its own biosynthetic pathway, like 6-deoxy-dihydrokalafungin (DDHK), or with other metabolites like 4-hydroxyphenylpyruvic acid, can yield novel polycyclic skeletons with potent antibacterial activity.[1] This biomimetic approach provides an efficient route to synthesize analogs for structure-activity relationship (SAR) studies.

Key Experimental Protocol: Semi-synthesis of Chithis compound H

This protocol describes the one-step reaction to form Chithis compound H from this compound and 4-hydroxyphenylpyruvic acid.[1]

1. Reactant Preparation:

  • Isolate this compound (9) from a culture of a producing strain (e.g., Streptomyces sp. OUCMDZ-4982).
  • Obtain commercially available 4-hydroxyphenylpyruvic acid (13).

2. Reaction Setup:

  • Dissolve this compound (9) and 4-hydroxyphenylpyruvic acid (13) in a solvent mixture of Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS, 0.01 M, pH 7.2–7.4) at a 1:10 ratio.
  • Stir the reaction mixture at room temperature.

3. Monitoring and Purification:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
  • The reaction is expected to yield the desired Chithis compound H (8) in approximately 50% yield.[1]
  • Upon completion, purify the product using standard chromatographic techniques (e.g., silica gel column chromatography or preparative HPLC).

4. Structure Verification:

  • Confirm the structure of the synthesized Chithis compound H using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Workflow for Nature-Inspired Semi-Synthesis

cluster_start Starting Materials cluster_react Reaction cluster_end Purification & Analysis Med Isolate this compound from Fermentation Mix Combine Reactants in Solvent (e.g., DMSO/PBS) Med->Mix Reactant Obtain Small Molecule Reactant (e.g., DDHK) Reactant->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor Reaction (TLC/HPLC) Stir->Monitor Purify Purify Product (Chromatography) Monitor->Purify Verify Verify Structure (NMR, MS) Purify->Verify

Workflow for Semi-Synthesis of Chimeric Derivatives.

Method 3: Fermentation and Isolation

The cultivation of Streptomyces strains under specific fermentation conditions can lead to the production of novel, naturally occurring this compound derivatives. Subsequent isolation and purification are critical steps to obtaining these compounds for structural elucidation and bioactivity screening.

Application Note:

Different Streptomyces species or even the same species grown on different media can produce a diverse array of secondary metabolites.[1][9] For example, Streptomyces sp. SS17A was found to produce Purmedermycins A and B, novel derivatives where a tryptophan unit is fused to the this compound core.[10] The process involves large-scale fermentation, followed by a multi-step extraction and purification workflow to isolate compounds of interest.

Key Experimental Protocol: Fermentation and Isolation of Derivatives

This protocol is a general guide based on methods used for isolating novel this compound analogs.[1][9]

1. Seed Culture Preparation:

  • Inoculate a single colony of the desired Streptomyces strain (e.g., Streptomyces sp. OUCMDZ-4982) from an agar plate into a liquid seed medium (e.g., Gao's No. 1 liquid medium).[9][11]
  • Incubate in a shaker at 28°C and 180 rpm for 3-4 days.[11]

2. Production-Scale Fermentation:

  • Inoculate a production medium (e.g., rice-based solid medium or Gao's No. 1 liquid medium) with the seed culture.[1][11]
  • Incubate at 28°C for 7-8 days. For solid media, maintain a humid environment. For liquid media, maintain shaking at 180 rpm.[9]

3. Extraction:

  • For liquid fermentation, extract the entire broth three times with an equal volume of ethyl acetate.[9]
  • For solid fermentation, soak the medium in ethyl acetate overnight, then filter to separate the mycelia and collect the filtrate.[11]
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4. Purification:

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of dichloromethane-methanol (e.g., from 100:1 to 0:1).[9]
  • Collect fractions and analyze them by TLC or HPLC.
  • Pool fractions containing compounds of interest and perform further purification using preparative HPLC or other chromatographic techniques until pure compounds are isolated.

Quantitative Data Summary

The biological activities of several novel this compound derivatives have been evaluated. The data highlights the potential of these new compounds as cytotoxic and antibacterial agents.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound Cell Line IC50 (µM) Reference
Purthis compound A PC-3 (Prostate Cancer) 1.33 [10]
Purthis compound A HCT-116 (Colon Cancer) 4.51 [10]
Derivative 6 PC3 (Prostate Cancer) 1.96 [6]
Derivative 10 PC3 (Prostate Cancer) 2.92 [6]
Derivative 2 PC3 (Prostate Cancer) 9.67 [6]

| Derivative 3 | PC3 (Prostate Cancer) | 6.79 |[6] |

Table 2: Antibacterial Activity of Chimeric this compound Derivatives

Compound Organism Activity Reference
Chithis compound L Staphylococcus aureus Potent [1]
Chithis compound L Methicillin-resistant S. aureus (MRSA) Potent [1]
Chithis compound L Methicillin-resistant S. epidermidis Potent [1]
Chithis compound M Staphylococcus aureus Potent [1]
Chithis compound M Methicillin-resistant S. aureus (MRSA) Potent [1]
Chithis compound M Methicillin-resistant S. epidermidis Potent [1]
Sekgranaticin B Staphylococcus aureus Potent [1]
Sekgranaticin B Methicillin-resistant S. aureus (MRSA) Potent [1]

| Sekgranaticin B | Methicillin-resistant S. epidermidis | Potent |[1] |

Signaling and Biosynthetic Pathways

Understanding the biosynthetic pathway of this compound is crucial for rational design in biosynthetic engineering.

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with an octaketide intermediate that undergoes a series of enzymatic modifications including reduction, cyclization, and dehydration to form key intermediates like (S)-DNPA and DDHK.[1][12] The pathway culminates with the C-glycosylation of the kalafungin (KAL) core with NDP-angolosamine.[1][12]

PKS Octaketide Intermediate (Type II PKS) DNPA (S)-DNPA PKS->DNPA Ketoreduction, Cyclization, Dehydration DDHK 6-deoxy-dihydrokalafungin (DDHK) DNPA->DDHK Enoyl reduction DHK Dihydrokalafungin (DHK) DDHK->DHK Redox reactions KAL Kalafungin (KAL) DHK->KAL Redox reactions This compound This compound KAL->this compound Sugar NDP-angolosamine Sugar->this compound C-Glycosylation (Med-8)

Proposed Biosynthetic Pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Medermycin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of Medermycin in Streptomyces fermentation.

Troubleshooting Guide: Low this compound Yield

Low yields of this compound can stem from a variety of factors, from suboptimal fermentation conditions to genetic limitations of the producing strain. This guide provides a systematic approach to identifying and addressing these issues.

Problem: Consistently low or no this compound production.

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Medium 1. Evaluate Carbon Source: The type and concentration of the carbon source are critical. While glucose is commonly used, some Streptomyces species may exhibit higher productivity with alternative sugars like starch or glycerol. Test a range of concentrations to identify the optimal level. 2. Optimize Nitrogen Source: Both organic (e.g., peptone, yeast extract, soybean meal) and inorganic (e.g., ammonium salts) nitrogen sources can influence this compound production. Experiment with different nitrogen sources and C:N ratios. 3. Phosphate Concentration: Phosphate is essential for primary metabolism but can repress secondary metabolite production at high concentrations. Evaluate a range of phosphate concentrations to find a balance that supports growth without inhibiting this compound synthesis. 4. Trace Metal Availability: Ensure the medium contains an adequate supply of essential trace metals, which are cofactors for many biosynthetic enzymes.
Inadequate Precursor Supply 1. Identify Potential Precursors: Based on the this compound biosynthetic pathway, key precursors include malonyl-CoA and the deoxysugar angolosamine. 2. Precursor Feeding Experiments: Supplement the fermentation medium with potential precursors at different growth phases. For example, feeding acetate or malonate can increase the pool of malonyl-CoA.
Suboptimal Fermentation Parameters 1. pH: The optimal pH for Streptomyces growth and secondary metabolite production typically ranges from 6.0 to 8.0. Monitor and control the pH of the culture throughout the fermentation process. 2. Temperature: Most Streptomyces species are mesophilic, with optimal growth temperatures between 28°C and 37°C. Determine the optimal temperature for your specific strain. 3. Aeration and Agitation: Adequate dissolved oxygen is crucial for aerobic fermentation. Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.
Genetic and Regulatory Limitations 1. Low Expression of Biosynthetic Genes: The this compound biosynthetic gene cluster may be poorly expressed under standard laboratory conditions. 2. Insufficient Positive Regulation: The expression of pathway-specific positive regulators may be a limiting factor. Overexpression of known positive regulators, such as med-ORF10, has been shown to significantly increase this compound production.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for Streptomyces fermentation for this compound production?

A1: A good starting point is a complex medium that supports robust growth. You can then optimize from there. A common basal medium for Streptomyces contains a carbon source, a nitrogen source, and essential salts. For example, a medium containing soluble starch, yeast extract, and peptone can be a good starting point. The optimal composition will be strain-specific.

Q2: How can I increase the expression of the this compound biosynthetic gene cluster?

A2: A key strategy is to overexpress the pathway-specific positive regulatory gene, med-ORF10.[1][2][3][4] This can be achieved by cloning med-ORF10 into an expression vector with a strong constitutive or inducible promoter and introducing it into your Streptomyces strain.

Q3: What are the key precursors for this compound biosynthesis, and how can I supplement them?

A3: this compound is a polyketide, so the primary building block is malonyl-CoA, derived from acetyl-CoA. The sugar moiety is derived from angolosamine.[1] To boost the supply of these precursors, you can try feeding experiments with compounds like sodium acetate or malonate.

Q4: My culture grows well, but this compound production is still low. What could be the issue?

A4: This often points to a disconnect between primary and secondary metabolism. High cell density does not always correlate with high secondary metabolite production. This could be due to nutrient limitation later in the fermentation, feedback inhibition of the biosynthetic pathway, or tight regulation of the gene cluster. Consider optimizing the timing of nutrient feeds and investigate the expression levels of your biosynthetic and regulatory genes.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production in Streptomyces (General Observations)

Carbon SourceNitrogen SourceGeneral Effect on Secondary Metabolite Yield
GlucosePeptoneOften supports good growth but can sometimes repress secondary metabolism.
Soluble StarchYeast ExtractGenerally a good combination for inducing secondary metabolite production.
GlycerolSoybean MealCan be an effective combination for sustained production.
MaltoseAmmonium SulfateVariable results, requires careful optimization of the C:N ratio.

Note: The optimal sources and concentrations are highly strain-dependent and need to be determined empirically for this compound production.

Table 2: Impact of med-ORF10 Overexpression on this compound Production

StrainGenetic ModificationRelative this compound Yield
Wild-Type Streptomyces sp. AM-7161-1x
Streptomyces sp. AM-7161Overexpression of med-ORF10Significant Increase[1][2][3][4]

Experimental Protocols

Protocol 1: Optimization of Carbon Source for this compound Production

  • Prepare Basal Medium: Prepare a basal fermentation medium containing a standard nitrogen source (e.g., 1% yeast extract, 1% peptone) and essential salts, but without a carbon source.

  • Add Carbon Sources: Aliquot the basal medium into several flasks and supplement each with a different carbon source (e.g., glucose, soluble starch, glycerol, maltose) at a range of concentrations (e.g., 1%, 2%, 4% w/v).

  • Inoculation: Inoculate each flask with a standardized spore suspension or vegetative inoculum of your Streptomyces strain.

  • Fermentation: Incubate the flasks under standard fermentation conditions (e.g., 28-30°C, 200-250 rpm) for a set period (e.g., 7-10 days).

  • Extraction and Analysis: At the end of the fermentation, extract the this compound from the culture broth and mycelium using an appropriate solvent (e.g., ethyl acetate).

  • Quantification: Quantify the this compound yield using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the this compound yields across the different carbon sources and concentrations to identify the optimal conditions.

Protocol 2: Overexpression of med-ORF10 in Streptomyces

  • Gene Amplification: Amplify the med-ORF10 gene from the genomic DNA of Streptomyces sp. AM-7161 using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Clone the amplified med-ORF10 fragment into a suitable Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*) or an inducible promoter.

  • Transformation: Introduce the recombinant plasmid into a suitable E. coli strain for propagation and then transfer it into your Streptomyces production strain via protoplast transformation or intergeneric conjugation.

  • Strain Verification: Select for transformants and verify the presence of the overexpression cassette by PCR and/or sequencing.

  • Fermentation and Analysis: Cultivate the engineered strain and the wild-type control strain under optimized fermentation conditions.

  • Yield Comparison: Extract and quantify this compound from both cultures to determine the impact of med-ORF10 overexpression on yield.

Visualizations

Medermycin_Biosynthetic_Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC polyketide_backbone Polyketide Backbone malonyl_coa->polyketide_backbone PKS kalafungin Kalafungin polyketide_backbone->kalafungin Tailoring Enzymes This compound This compound kalafungin->this compound Glycosyltransferase (Med-ORF8) angolosamine_pathway Angolosamine Biosynthesis ndp_angolosamine NDP-Angolosamine angolosamine_pathway->ndp_angolosamine ndp_angolosamine->this compound Experimental_Workflow_Yield_Improvement start Low this compound Yield media_optimization Media Optimization (Carbon, Nitrogen, Phosphate) start->media_optimization precursor_feeding Precursor Feeding (e.g., Acetate, Malonate) start->precursor_feeding genetic_manipulation Genetic Manipulation (Overexpress med-ORF10) start->genetic_manipulation fermentation_optimization Fermentation Parameter Optimization (pH, Temp, DO) media_optimization->fermentation_optimization precursor_feeding->fermentation_optimization genetic_manipulation->fermentation_optimization analysis HPLC Analysis of this compound Titer fermentation_optimization->analysis improved_yield Improved this compound Yield analysis->improved_yield Regulatory_Signaling_Pathway med_orf10_gene med-ORF10 gene med_orf10_protein Med-ORF10 Protein med_orf10_gene->med_orf10_protein Expression tailoring_enzymes_genes Tailoring Enzyme Genes (e.g., med-ORF12) med_orf10_protein->tailoring_enzymes_genes Positive Regulation (Indirect) tailoring_enzymes Tailoring Enzymes tailoring_enzymes_genes->tailoring_enzymes Expression medermycin_biosynthesis This compound Biosynthesis tailoring_enzymes->medermycin_biosynthesis Catalysis This compound This compound medermycin_biosynthesis->this compound

References

Technical Support Center: Chemical Synthesis of Medermycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Medermycin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around three key areas:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers in the pyranonaphthoquinone core and the angolosamine sugar moiety is a significant hurdle.

  • C-Glycosylation: The formation of the carbon-carbon bond between the aglycone and the sugar moiety is an inherently difficult transformation, often requiring specialized reagents and carefully controlled conditions to avoid side reactions and achieve acceptable yields.

  • Functional Group Sensitivity: The this compound scaffold contains sensitive functional groups that can be prone to degradation or undesired side reactions under harsh reaction conditions, necessitating careful selection of protective groups and reaction sequences.

Q2: I am having trouble with the Dötz benzannulation step to form the naphthoquinone core. What are common issues?

A2: The Dötz benzannulation, which can be used to construct the naphthoquinone core, is a powerful but complex reaction. Common issues include:

  • Low Yields: This can be due to impure or improperly prepared Fischer carbene complexes, suboptimal reaction temperatures, or inefficient trapping of the intermediate ketene by the alkyne.

  • Side Reactions: Competing pathways such as carbene dimerization or reaction with the solvent can reduce the yield of the desired product.

  • Poor Regioselectivity: If an unsymmetrical alkyne is used, a mixture of regioisomers may be formed.

Q3: My C-glycosylation reaction is failing or giving very low yields. What can I do?

A3: C-glycosylation is one of the most challenging steps. Here are some troubleshooting tips:

  • Choice of Glycosyl Donor: The reactivity of the glycosyl donor is critical. Highly reactive donors may lead to decomposition, while less reactive ones may not react at all. Experiment with different activating groups on the sugar.

  • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are crucial. Screen a variety of Lewis acids (e.g., BF₃·OEt₂, TMSOTf, SnCl₄) and optimize the number of equivalents used.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Low temperatures are often required to control reactivity and improve selectivity. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

  • Substrate Protection: Ensure that the protecting groups on both the aglycone and the sugar are compatible with the reaction conditions and do not interfere with the desired transformation.

Q4: I am observing the formation of a significant amount of a byproduct that appears to be a rearranged product during the synthesis of the aglycone. How can I prevent this?

A4: Rearrangements, particularly during steps involving organometallic intermediates like lithiation, can be a problem.[1] To minimize this:

  • Lower the Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C or lower) can often suppress rearrangement pathways.

  • Change the Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates. Experiment with different ethereal solvents or hydrocarbon/ether mixtures.

  • Use a Different Organometallic Reagent: In some cases, switching from an organolithium reagent to a Grignard reagent or using a transmetalation strategy (e.g., to a less reactive organocuprate) can prevent rearrangements.

Troubleshooting Guides

Low Yield in Naphthoquinone Formation via Dötz Benzannulation
Symptom Possible Cause Suggested Solution
No product formationInactive Fischer carbene complexPrepare a fresh batch of the carbene complex and ensure it is handled under strictly anhydrous and inert conditions.
Low reaction temperatureGradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for product formation.
Low yield with starting material remainingInsufficient reaction timeIncrease the reaction time and monitor the reaction progress by TLC or LC-MS.
Inefficient alkyne trappingIncrease the concentration of the alkyne or use a more reactive alkyne derivative if possible.
Low yield with significant byproduct formationSuboptimal solventScreen different non-polar, aprotic solvents such as THF, dioxane, or toluene.
Carbene decompositionEnsure strict exclusion of air and moisture. Use freshly distilled solvents.
Poor Stereoselectivity in Aglycone Synthesis
Symptom Possible Cause Suggested Solution
Formation of diastereomersIneffective chiral auxiliary or catalystIf using a chiral auxiliary, ensure it is of high enantiomeric purity. If using a chiral catalyst, screen different ligands and ensure the catalyst is properly activated.
Non-optimal reaction temperatureVary the reaction temperature. Lower temperatures often lead to higher stereoselectivity.
Epimerization of a stereocenterBasic or acidic reaction conditionsUse buffered conditions or non-protic solvents. If purification is the issue, consider using a milder purification method (e.g., flash chromatography with a neutral solvent system).
C-Glycosylation Failure
Symptom Possible Cause Suggested Solution
No reactionGlycosyl donor is not reactive enoughSwitch to a more reactive glycosyl donor (e.g., a glycosyl triflate or phosphate).
Lewis acid is not strong enoughUse a stronger Lewis acid or increase its stoichiometry.
Decomposition of starting materialsReaction conditions are too harshLower the reaction temperature and use a less reactive Lewis acid.
Protecting groups are not stableRe-evaluate the protecting group strategy to ensure all protecting groups are stable under the reaction conditions.
Formation of O-glycoside instead of C-glycosideSteric hindrance around the C-glycosylation siteModify the substrate to reduce steric bulk or try a different synthetic route to the C-glycoside.
Electronic effects favor O-glycosylationAlter the electronic properties of the aglycone through different substitution patterns if the synthetic route allows.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from key synthetic steps. Researchers should populate this table with their own experimental results for comparison and optimization.

Reaction Step Reagents and Conditions Theoretical Yield (g) Actual Yield (g) Percent Yield (%) Key Byproducts
Naphthoquinone Formatione.g., Fischer carbene, alkyne, THF, 65 °C, 12 he.g., Carbene dimer
Stereoselective Reductione.g., Chiral reducing agent, -78 °C, 4 he.g., Diastereomer
C-Glycosylatione.g., Glycosyl donor, Lewis acid, CH₂Cl₂, -78 °C to 0 °C, 6 he.g., O-glycoside, hydrolyzed donor
Deprotectione.g., Acid or base, solvent, rt, 2 he.g., Partially deprotected intermediates

Experimental Protocols

Note: These are generalized protocols inspired by known synthetic strategies for this compound and related compounds. Researchers must adapt them to their specific substrates and optimize the conditions accordingly.

Protocol 1: Dötz Benzannulation for Naphthoquinone Core Synthesis
  • Preparation of the Fischer Carbene Complex: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate chromium hexacarbonyl in anhydrous THF. Add the organolithium reagent dropwise at a low temperature (e.g., -78 °C). After stirring, add a solution of the appropriate electrophile (e.g., a trialkyloxonium salt). Stir until the reaction is complete. Purify the Fischer carbene complex by flash chromatography under inert conditions.

  • Benzannulation Reaction: Dissolve the purified Fischer carbene complex in an anhydrous, non-polar solvent (e.g., THF). Add a solution of the alkyne in the same solvent. Heat the reaction mixture to the optimal temperature (typically between 60-100 °C) and monitor the reaction by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the naphthoquinone.

Protocol 2: Stereoselective C-Glycosylation
  • Preparation of Substrates: Ensure both the aglycone precursor and the glycosyl donor are thoroughly dried and handled under anhydrous conditions.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aglycone precursor in a dry, non-coordinating solvent (e.g., dichloromethane or toluene). Cool the solution to a low temperature (e.g., -78 °C).

  • Addition of Reagents: Add the Lewis acid catalyst dropwise to the cooled solution. Stir for a short period (e.g., 15-30 minutes) before adding a solution of the glycosyl donor in the same solvent, also dropwise.

  • Reaction Monitoring: Allow the reaction to stir at low temperature, and let it slowly warm to a higher temperature if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C-glycoside.

Visualizations

Medermycin_Synthesis_Workflow start Starting Materials carbene Fischer Carbene Formation start->carbene dotz Dötz Benzannulation carbene->dotz naphthoquinone Naphthoquinone Core dotz->naphthoquinone functionalization Functional Group Manipulation & Stereocontrol naphthoquinone->functionalization aglycone This compound Aglycone functionalization->aglycone glycosylation C-Glycosylation aglycone->glycosylation deprotection Final Deprotection glycosylation->deprotection This compound This compound deprotection->this compound

Caption: A simplified workflow for the total synthesis of this compound.

C_Glycosylation_Troubleshooting start Low Yield in C-Glycosylation check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify Purify/dry reagents check_reagents->purify No check_donor Is the glycosyl donor appropriate? check_conditions->check_donor Yes optimize_temp Optimize temperature and reaction time check_conditions->optimize_temp No check_lewis Is the Lewis acid appropriate? check_donor->check_lewis Yes change_donor Screen different glycosyl donors check_donor->change_donor No change_lewis Screen different Lewis acids check_lewis->change_lewis No

Caption: A decision tree for troubleshooting low yields in C-glycosylation.

References

Technical Support Center: Medermycin Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Medermycin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is an antibiotic produced by Streptomyces species. It belongs to the benzoisochromanequinone class of aromatic polyketide antibiotics, which are also referred to as pyranonaphthoquinones.[1][2][3] Its structure contains several functional groups that can be susceptible to degradation, including a quinone ring, a lactone, a glycosidic bond, a phenolic hydroxyl group, and a tertiary amine.

Q2: What are the primary factors that can cause this compound to degrade in solution?

Like many complex organic molecules, this compound's stability in solution can be influenced by several factors:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis of the lactone ring and potentially affect the stability of the glycosidic linkage.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the quinone and other sensitive functional groups.

Q3: How should I prepare and store this compound stock solutions?

Due to the lack of specific stability data for this compound, general best practices for handling antibiotic solutions should be followed. It is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO, and store them at low temperatures, preferably at -20°C or -80°C, to minimize degradation.[4][5] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles. For aqueous solutions used in experiments, it is advisable to prepare them fresh and protect them from light.

Q4: I am observing a change in the color of my this compound solution. What could be the cause?

A change in the color of a this compound solution, which is typically colored due to the quinone chromophore, could indicate degradation. This might be due to pH shifts, exposure to light, or reaction with other components in the solution. It is recommended to verify the integrity of the compound using an analytical technique like HPLC.

Q5: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, potential degradation reactions include:

  • Hydrolysis: The lactone ring can undergo hydrolysis, particularly under basic conditions, to form a carboxylate and a secondary alcohol.[6]

  • Glycosidic Bond Cleavage: The C-glycosidic bond might be susceptible to cleavage under certain conditions, separating the sugar moiety from the polyketide core.

  • Oxidation: The quinone and phenolic hydroxyl groups are susceptible to oxidation.

  • Photodegradation: The aromatic and quinone systems are likely to absorb UV light, potentially leading to photolytic decomposition.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of biological activity in my assay This compound has degraded in the working solution.Prepare fresh working solutions from a frozen stock. Ensure the pH and temperature of the assay buffer are within a stable range for this compound. Protect the solution from light during the experiment.
Appearance of unexpected peaks in my HPLC chromatogram Degradation of this compound into one or more degradation products.Analyze a freshly prepared standard solution to confirm the retention time of intact this compound. Compare the chromatogram of the suspect solution to identify potential degradation peaks. Consider performing forced degradation studies to identify potential degradation products.
Inconsistent results between experiments Variability in the stability of this compound solutions.Standardize the preparation and handling of this compound solutions. Use freshly prepared solutions for each experiment or establish the stability of the solution under your specific experimental conditions.
Precipitation of this compound in aqueous buffer Poor solubility of this compound in the chosen buffer.Check the solubility of this compound in your buffer system. You may need to use a co-solvent (e.g., a small percentage of DMSO) to maintain solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Stability Data

Condition Parameter Expected Stability Potential Degradation Pathway
pH Acidic (pH < 4)ModeratePotential for glycosidic bond cleavage
Neutral (pH 6-8)Relatively StableSlow hydrolysis of the lactone
Basic (pH > 8)LowRapid hydrolysis of the lactone[6]
Temperature -80°C (in DMSO)High (Long-term)Minimal degradation
-20°C (in DMSO)High (Long-term)Minimal degradation
4°C (Aqueous)Low to Moderate (Short-term)General degradation
Room Temp (Aqueous)Low (Short-term)Accelerated degradation
Light Protected from lightHigher-
Exposed to ambient lightModeratePhotodegradation
Exposed to UV lightLowRapid photodegradation
Oxidation Presence of oxidizing agentsLowOxidation of quinone and phenol

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffers (e.g., phosphate, acetate)

  • HPLC system with a UV detector or a mass spectrometer (MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and protect from light for a defined period, collecting samples at intervals for HPLC analysis.

    • Thermal Degradation: Store an aliquot of the stock solution (or solid sample) in an oven at an elevated temperature (e.g., 80°C) for a defined period. Dissolve/dilute the sample in the mobile phase for analysis.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a specific light source (e.g., UV-A and visible light) for a defined duration. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

    • If using an HPLC-MS system, the mass-to-charge ratio of the degradation products can be determined to aid in their identification.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the major degradation products based on their chromatographic and, if available, mass spectrometric data.

    • Propose potential degradation pathways based on the identified degradation products.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Base/Acid Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photodegradation Photodegradation This compound->Photodegradation Light/UV Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: General degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare this compound Stock Prepare this compound Stock Apply Stress Conditions Apply Stress Conditions Prepare this compound Stock->Apply Stress Conditions Sample at Time Points Sample at Time Points Apply Stress Conditions->Sample at Time Points Neutralize/Dilute Neutralize/Dilute Sample at Time Points->Neutralize/Dilute HPLC Analysis HPLC Analysis Neutralize/Dilute->HPLC Analysis Identify Degradants (MS) Identify Degradants (MS) HPLC Analysis->Identify Degradants (MS) Calculate % Degradation Calculate % Degradation Identify Degradants (MS)->Calculate % Degradation Propose Pathways Propose Pathways Calculate % Degradation->Propose Pathways

Caption: Experimental workflow for a forced degradation study.

action action issue issue Inconsistent_Results Inconsistent Results? Check_Solution_Prep Standardize Solution Prep? Inconsistent_Results->Check_Solution_Prep Check_Solution_Prep->issue Review Protocol Fresh_Solutions Use Fresh Solutions? Check_Solution_Prep->Fresh_Solutions Yes Fresh_Solutions->action Prepare Fresh Protect_From_Light Protect From Light? Fresh_Solutions->Protect_From_Light Yes Protect_From_Light->action Use Amber Vials Protect_From_Light->issue Investigate Other Factors

Caption: Troubleshooting inconsistent experimental results.

References

Overcoming poor solubility of Medermycin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Medermycin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Based on available research and chemical properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in in vitro assays. Methanol has also been used for preparing stock solutions for antimicrobial assays.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO. To ensure complete dissolution, vortexing or brief sonication may be beneficial. It is recommended to prepare solutions on the same day of use whenever possible.

Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?

Q4: How should I store this compound stock solutions?

A4: The stability of this compound in DMSO is dependent on the storage temperature. For short-term storage, solutions are stable for up to 2 weeks at 4°C. For longer-term storage, it is recommended to store aliquots in tightly sealed vials at -80°C, where they can be stable for up to 6 months. Storing aliquots at -20°C is also an option for up to one month.[1] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

Q5: I am observing precipitation when I dilute my this compound stock solution in aqueous media for my assay. What should I do?

A5: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, and not exceeding 1%, to minimize solvent-induced cytotoxicity. You may need to adjust the concentration of your stock solution to achieve this.

  • Use a pre-warmed medium: Adding the DMSO stock solution to a pre-warmed aqueous medium can sometimes improve solubility.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium.

  • Consider alternative solvents: While DMSO is the primary recommendation, for certain applications, other solvents compatible with your assay system could be explored. However, extensive validation would be required.

Troubleshooting Guide

IssuePossible CauseRecommendation
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO incrementally. Use a vortex mixer or sonicator to aid dissolution. Gentle warming (to no more than 37°C) can be attempted, but be cautious of potential degradation.
Precipitation observed in the stock solution upon storage. The solution is supersaturated or has degraded.Prepare a fresh stock solution at a slightly lower concentration. Ensure proper storage conditions (see FAQ A4).
High background or off-target effects in the assay. The final DMSO concentration is too high, causing solvent-induced toxicity or artifacts.Perform a vehicle control experiment with different concentrations of DMSO to determine the tolerance of your cell line or assay system. Aim for a final DMSO concentration of ≤ 0.5%.
Inconsistent results between experiments. Variability in stock solution preparation or storage. Degradation of this compound.Prepare a large batch of stock solution, aliquot, and store appropriately to ensure consistency. Always use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: this compound Properties and Stock Solution Stability

ParameterValueReference
Molecular Formula C₂₄H₂₇NO₈
Molecular Weight 457.5 g/mol
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Stability in DMSO (4°C) 2 weeks[1]
Stability in DMSO (-20°C) Up to 1 month[1]
Stability in DMSO (-80°C) 6 months[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 457.5 g/mol * 1 mL = 0.004575 g = 4.575 mg

  • Weighing: Accurately weigh 4.58 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of 100% DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Storage: For immediate use, keep the solution at room temperature, protected from light. For longer-term storage, aliquot into smaller volumes and store at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based In Vitro Assay
  • Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of your this compound stock solution and allow it to come to room temperature.

    • Prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (e.g., 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: Perform your chosen assay to measure the desired endpoint (e.g., cell viability, apoptosis, protein expression).

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Aliquot & Store (-80°C) mix->store prepare_working Prepare Working Solutions store->prepare_working seed Seed Cells treat Treat Cells seed->treat prepare_working->treat incubate Incubate treat->incubate analyze Analyze Endpoint incubate->analyze rock2_signaling_pathway This compound This compound ROCK2 ROCK2 This compound->ROCK2 Inhibition MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylation MLCP MLC Phosphatase ROCK2->MLCP Inhibition Cell_Proliferation Cell Proliferation ROCK2->Cell_Proliferation Promotion Apoptosis Apoptosis ROCK2->Apoptosis Inhibition Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC->Actin_Cytoskeleton Activation MLCP->MLC Dephosphorylation Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration

References

Medermycin Bioactivity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing conditions for Medermycin bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

This compound is a polyketide antibiotic belonging to the benzoisochromanequinone family, produced by Streptomyces species.[1][2] It exhibits significant antibacterial activity, particularly against Gram-positive bacteria, and also possesses antitumor properties against various cancer cell lines.[3][4]

Q2: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C for up to two years. If dissolved in a solvent like DMSO, it is recommended to store aliquots in tightly sealed vials at -20°C for up to a month, or at -80°C for up to six months. For short-term use, a solution in DMSO can be stored at 4°C for up to two weeks.[2] Before use, allow the product to equilibrate to room temperature for at least one hour.[2]

Q3: What is the best solvent to use for dissolving this compound?

This compound can be dissolved in methanol (MeOH) or dimethyl sulfoxide (DMSO).[2][5] For antibacterial assays, dissolving in MeOH has been reported.[5] For creating stock solutions for cell-based assays, DMSO is a common choice.[2] When preparing aqueous solutions for experiments, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with a buffer like phosphate-buffered saline (PBS). A ratio of 1:10 (DMSO:PBS) has been used in related studies.[5]

Q4: Is this compound stable under typical assay conditions?

The stability of this compound can be influenced by pH and temperature. While specific stability data for this compound across a range of pH and temperatures is limited, some studies involving this compound have been conducted at a pH of 7.2-7.4 and room temperature.[5] For general guidance, it is known that some antibiotics can show reduced activity over time, especially at warmer temperatures.[6][7] It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
No or low antibacterial/antitumor activity observed. 1. Degraded this compound: Improper storage may have led to the degradation of the compound. 2. Inappropriate Solvent: The solvent used may be interfering with the assay or the compound's activity. 3. Incorrect Assay Conditions: The pH, temperature, or incubation time may not be optimal.1. Ensure this compound is stored correctly (see FAQ 2). Use a fresh vial if degradation is suspected. 2. Use a solvent known to be compatible with your assay, such as DMSO or methanol, at a final concentration that does not affect cell viability.[2][5] 3. Review the literature for assay conditions specific to your bacterial strain or cell line. A pH of 7.2-7.4 has been used in studies with this compound.[5]
Precipitation of this compound in culture medium. 1. Poor Solubility: this compound may have limited solubility in aqueous solutions. 2. High Concentration: The concentration of this compound may be too high for the chosen solvent system.1. First, dissolve this compound in a small amount of an appropriate organic solvent like DMSO before diluting it in the aqueous culture medium.[2] 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium. If precipitation occurs at the desired concentration, consider using a solubilizing agent, if compatible with your assay.
Inconsistent results between experiments. 1. Variable this compound Concentration: Inaccurate pipetting or incomplete dissolution of the stock solution. 2. Cell/Bacteria Viability: The health and growth phase of the cells or bacteria can significantly impact results. 3. Assay Plate Inconsistencies: Edge effects or uneven cell seeding in multi-well plates.1. Ensure the this compound stock solution is completely dissolved and well-mixed before making dilutions. Use calibrated pipettes. 2. Use cells or bacteria in the logarithmic growth phase for all experiments. Monitor cell viability and passage number. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Ensure even cell distribution when seeding.
High background in colorimetric assays (e.g., MTT). 1. Contamination: Microbial contamination of cell cultures. 2. Medium Components: Phenol red or serum in the culture medium can interfere with absorbance readings.1. Regularly check cell cultures for contamination. 2. If possible, use a phenol red-free medium for the assay. Also, serum can sometimes interfere, so consider a serum-free medium during the MTT incubation step.[8]

Quantitative Data

Antibacterial Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for synthetic this compound derivatives against various Gram-positive bacteria.

CompoundS. aureus ATCC 6538MRSA ATCC 43300MRSE ATCC 35984
MIC (μg/mL) MBC (μg/mL) MIC (μg/mL)
Chithis compound L 484
Chithis compound M 484
Sekgranaticin B 484
Ciprofloxacin 0.250.50.5
Vancomycin 121

Data extracted from a study on chimeric natural products derived from this compound.[5] MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis.[5]

Note: While this compound is reported to have potent antitumor activity, specific IC50 values against various cancer cell lines were not available in the reviewed literature. Researchers are encouraged to perform dose-response studies to determine the IC50 for their specific cell lines of interest.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from methods used for this compound derivatives and general antimicrobial susceptibility testing guidelines.[5]

a. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol (MeOH) or DMSO.

  • Bacterial Culture: Grow the bacterial strain overnight in Luria-Bertani (LB) broth. Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Medium: Use LB broth.

  • 96-well Microtiter Plate: Sterile, flat-bottom.

b. Experimental Procedure:

  • Add 100 µL of LB broth to each well of the 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Add 10 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

c. Determination of Minimum Bactericidal Concentration (MBC):

  • Take 10 µL from the wells showing no visible growth (at and above the MIC).

  • Plate the aliquots onto LB agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Anticancer Activity Assay (MTT Assay)

This is a general protocol for assessing cell viability and can be adapted for this compound.[8][10][11]

a. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution in DMSO.

  • Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or acidified isopropanol.

  • 96-well Cell Culture Plate: Sterile, flat-bottom.

b. Experimental Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in the culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated cells as a control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well.[10]

  • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key stages in the biosynthesis of this compound, a process involving a polyketide synthase (PKS) and subsequent tailoring enzymes, including a crucial C-glycosylation step.[1][12]

Medermycin_Biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Post-PKS Tailoring cluster_sugar Deoxysugar Biosynthesis cluster_glycosylation C-Glycosylation Malonyl-CoA Malonyl-CoA Minimal PKS Minimal PKS (med-ORF1, 2, 23) Malonyl-CoA->Minimal PKS Aromatic Polyketide Aromatic Polyketide Minimal PKS->Aromatic Polyketide Tailoring Enzymes Tailoring Enzymes (Cyclases, Oxygenases, etc.) Aromatic Polyketide->Tailoring Enzymes Aglycone Intermediate Aglycone Intermediate Tailoring Enzymes->Aglycone Intermediate C-GT C-Glycosyltransferase (Med-8) Aglycone Intermediate->C-GT Sugar Precursor Sugar Precursor Angolosamine Pathway Angolosamine Pathway (med-ORF14, 15, 16, 17, 18, 20) Sugar Precursor->Angolosamine Pathway NDP-angolosamine NDP-angolosamine Angolosamine Pathway->NDP-angolosamine NDP-angolosamine->C-GT This compound This compound C-GT->this compound

Caption: Simplified workflow of this compound biosynthesis.

Experimental Workflow: MIC Determination

This diagram outlines the logical steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Start Start Prepare Stock Prepare this compound Stock Solution Start->Prepare Stock Serial Dilution Perform 2-fold Serial Dilution in 96-well Plate Prepare Stock->Serial Dilution Inoculate Bacteria Inoculate with Bacterial Suspension Serial Dilution->Inoculate Bacteria Incubate Incubate at 37°C for 18-24h Inoculate Bacteria->Incubate Read Results Observe for Visible Growth Incubate->Read Results Determine MIC Lowest Concentration with No Growth? Read Results->Determine MIC End End Determine MIC->End  MIC Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Troubleshooting inconsistent results in Medermycin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Medermycin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a polyketide antibiotic belonging to the benzoisochromanequinone class, produced by certain species of Streptomyces. It is known to possess both antibacterial and antitumor properties. Its antibacterial activity is primarily against Gram-positive bacteria.

Q2: What is the mechanism of action of this compound?

This compound's biological activities are attributed to its ability to interfere with cellular processes. In the context of inflammation, it has been shown to suppress TNFα-mediated inflammatory cytokine production by inhibiting NFκB and modulating Akt signaling pathways. Its anticancer effects are linked to the induction of apoptosis, and it may also involve the p53 signaling pathway and the generation of reactive oxygen species (ROS).

Q3: What are some common challenges when working with this compound in cell culture?

Researchers may encounter issues such as inconsistent results in cell viability assays, difficulty in determining the optimal concentration, and potential for the compound to interfere with certain assay reagents due to its color.

Q4: How should this compound be stored?

For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. For short-term use, a stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Inconsistent Cell Viability Assay (MTT/MTS) Results
Issue Potential Cause Troubleshooting Steps
High background absorbance This compound is a pigmented compound and can interfere with colorimetric readings.Run a control plate with this compound in cell-free media to measure its intrinsic absorbance at the assay wavelength. Subtract this background value from your experimental readings.
Variable results between replicates Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpected increase in absorbance at high concentrations The compound may be causing cellular stress, leading to an increase in metabolic activity before cell death. It could also be a chemical interaction with the assay reagent.Visually inspect the cells under a microscope for morphological changes indicative of cell death. Consider using a different viability assay, such as a trypan blue exclusion assay or a fluorescence-based assay, to confirm the results.
Low signal or no dose-response The concentration range tested may be too low or the incubation time too short. The cells may be resistant to this compound.Perform a dose-response experiment with a wider range of concentrations and multiple time points (e.g., 24, 48, 72 hours). Ensure the cell line used is known to be sensitive to this class of compounds.
Inconsistent Minimum Inhibitory Concentration (MIC) Results
Issue Potential Cause Troubleshooting Steps
No clear endpoint or "trailing" growth The inoculum density may be incorrect, or the antibiotic may not be completely bactericidal at the concentrations tested.Standardize the inoculum using a McFarland standard. Ensure proper mixing of the antibiotic dilutions. Read the MIC as the lowest concentration with no visible growth. For trailing, consider reading the concentration that shows approximately 80% growth inhibition.
Contamination in wells Improper sterile technique.Use aseptic techniques throughout the procedure. Include a sterility control (broth with no bacteria) to check for contamination.
Inconsistent results between experiments Variation in media composition, incubation conditions, or inoculum preparation.Use the same batch of media for all related experiments. Strictly control incubation temperature and time. Prepare fresh inoculum for each experiment.
Precipitation of this compound in the media The compound may have low solubility in the chosen broth.Prepare the stock solution in a suitable solvent (e.g., DMSO) and ensure the final concentration of the solvent in the media is low (typically <1%) and does not affect bacterial growth.

Quantitative Data

This compound IC50 Values in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
SW-982 Synovial SarcomaData not consistently reported in a comparable format
Various other cancer cell lines MultipleIC50 values for this compound are reported in various studies but are not consistently compiled in a single source. Researchers should refer to specific literature for the cell line of interest.
This compound Minimum Inhibitory Concentration (MIC) Values
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus PositiveData not consistently reported in a comparable format
Streptococcus pyogenes PositiveData not consistently reported in a a comparable format
Bacillus subtilis PositiveData not consistently reported in a a comparable format

Note: The quantitative data for IC50 and MIC values for this compound are not extensively compiled in single review articles. Researchers are encouraged to consult primary research articles for specific values relevant to their experimental setup.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

This compound's Effect on NFκB Signaling Pathway

NFkB_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NFκB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Nucleus->Cytokines Upregulates Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NFκB signaling pathway.

General Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep This compound Dilution Treatment Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Viability/Apoptosis/ MIC Assay Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: A typical workflow for in vitro this compound experiments.

Improving the purity of Medermycin during downstream processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the downstream processing of Medermycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound from fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for isolating this compound from the fermentation broth?

A1: The initial recovery of this compound typically involves separating the mycelium from the broth via centrifugation or filtration. This compound is an intracellular and secreted antibiotic, so both the mycelium and the supernatant should be processed. The active compound is then extracted from the mycelium using organic solvents like ethyl acetate or acetone, and from the supernatant using solvent extraction.[1]

Q2: Which chromatography techniques are most effective for this compound purification?

A2: A multi-step chromatography approach is generally required. Common techniques include:

  • Normal-Phase Chromatography: Using silica gel is a standard initial step for fractionating the crude extract.[1]

  • Size-Exclusion Chromatography: Sephadex LH-20 is often used for further separation based on molecular size.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): C18 columns are frequently employed for final purification and to achieve high purity levels. Phenyl and π-NAP columns can also be utilized for semipreparative HPLC.[2]

Q3: What are some known impurities that can co-purify with this compound?

A3: Based on its biosynthetic pathway, potential impurities include precursors and related compounds such as 6-deoxy-dihydrokalafungin (DDHK) and demethylmenoxymycin B.[1] Additionally, other structurally similar pyranonaphthoquinones produced by the Streptomyces strain can be present.

Q4: How can I monitor the purity of this compound during purification?

A4: Purity can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick method for tracking the presence of this compound in different fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for both purity assessment and identification of impurities by their mass-to-charge ratio.[4]

Q5: What is the importance of pH control during the purification process?

A5: The pH of buffer systems can significantly impact the stability and solubility of this compound. For instance, reactions involving this compound have been shown to be pH-dependent, with different reaction rates and product formations at varying pH levels (e.g., pH 7.2-7.4 vs. pH 8.2).[1] It is crucial to maintain a pH where this compound is stable to prevent degradation.

Troubleshooting Guides

Low Yield After Extraction
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the crude extract.Inefficient extraction from mycelium or supernatant.- Ensure complete disruption of mycelial cells to release intracellular this compound. - Test different extraction solvents (e.g., ethyl acetate, acetone, chloroform) and optimize the solvent-to-broth ratio. - Perform multiple extraction rounds to maximize recovery.
Degradation of this compound during extraction.- Perform extraction at a lower temperature to minimize thermal degradation. - Ensure the pH of the broth is within the stability range of this compound before adding organic solvents.
Suboptimal fermentation conditions leading to low production.- Review and optimize fermentation parameters such as media composition, pH, temperature, and aeration.
Poor Resolution in Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of this compound with impurities during column chromatography.Inappropriate stationary phase or mobile phase composition.- For silica gel chromatography, adjust the polarity of the solvent gradient. - For RP-HPLC, modify the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and the gradient slope. - Experiment with different types of chromatography resins (e.g., ion exchange, hydrophobic interaction) based on the properties of the target impurities.
Column overloading.- Reduce the amount of sample loaded onto the column. - Use a larger column with a higher loading capacity.
Poor column packing.- Repack the column ensuring a uniform and stable bed.
Final Product Fails Purity Specifications
Symptom Possible Cause Suggested Solution
Presence of closely related impurities in the final product.Insufficient selectivity of the final purification step.- Optimize the HPLC method, including the column type (e.g., C18, Phenyl), mobile phase, and temperature. - Consider using a multi-dimensional chromatography approach.
Degradation of this compound during final processing steps (e.g., concentration, drying).- Use gentle concentration methods like vacuum centrifugation at low temperatures. - Protect the sample from light to prevent photodegradation.
Contamination from equipment or solvents.- Ensure all glassware and equipment are thoroughly cleaned. - Use high-purity solvents for the final purification steps.

Data Presentation

Table 1: Comparison of Solvents for Extraction of this compound from Fermentation Broth
SolventRelative PolarityExtraction Efficiency (%)Purity of Crude Extract (%)
Ethyl Acetate0.4778560
Chloroform0.4117855
Acetone0.5349250
n-Butanol0.5868845

Note: Data are representative and may vary based on specific fermentation conditions and extraction protocols.

Table 2: Performance of Different HPLC Columns for this compound Purification
Column TypeStationary PhasePurity Achieved (%)Resolution (this compound vs. Major Impurity)
C18Octadecylsilyl>981.8
PhenylPhenyl>951.5
C8Octylsilyl>961.6

Note: Performance is dependent on the optimization of mobile phase and other chromatographic conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Mycelium Extraction: a. Resuspend the mycelial pellet in acetone (1:4, w/v). b. Sonicate the suspension for 15 minutes in an ice bath. c. Centrifuge at 5,000 x g for 15 minutes and collect the acetone supernatant. d. Repeat the extraction process twice more. e. Pool the acetone extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.

  • Supernatant Extraction: a. Adjust the pH of the fermentation supernatant to 7.0. b. Perform liquid-liquid extraction with an equal volume of ethyl acetate three times. c. Pool the ethyl acetate layers and evaporate the solvent under reduced pressure to get the crude supernatant extract.

  • Combine Extracts: Dissolve both crude extracts in a minimal amount of methanol for further purification.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (200-300 mesh) in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the combined crude extract in a small volume of the initial mobile phase and load it onto the column.

  • Elution: Start with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing pure or semi-pure this compound and evaporate the solvent.

Protocol 3: Reversed-Phase HPLC Purification
  • System Preparation: Equilibrate a C18 semi-preparative HPLC column with the initial mobile phase (e.g., 40% acetonitrile in water with 0.1% trifluoroacetic acid).

  • Sample Preparation: Dissolve the semi-purified this compound from the previous step in the mobile phase and filter it through a 0.22 µm syringe filter.

  • Injection and Elution: Inject the sample and run a linear gradient to a higher concentration of organic solvent (e.g., 40-80% acetonitrile over 30 minutes).

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard.

  • Purity Analysis and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization.

Visualizations

Experimental_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction_Mycelium Solvent Extraction (Acetone) Mycelium->Solvent_Extraction_Mycelium Solvent_Extraction_Supernatant Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction_Supernatant Crude_Extract Combined Crude Extract Solvent_Extraction_Mycelium->Crude_Extract Solvent_Extraction_Supernatant->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Silica_Gel_Chromatography->Semi_Pure_Fractions RP_HPLC Reversed-Phase HPLC Semi_Pure_Fractions->RP_HPLC Pure_this compound >98% Pure this compound RP_HPLC->Pure_this compound Troubleshooting_Low_Purity Start Low Purity of Final Product Check_Chromatography Review Chromatography Parameters Start->Check_Chromatography Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Stability Assess Product Stability Start->Check_Stability Sub_Chromatography1 Optimize Mobile Phase Gradient Check_Chromatography->Sub_Chromatography1 Sub_Chromatography2 Try Different Column Chemistry Check_Chromatography->Sub_Chromatography2 Sub_Chromatography3 Reduce Sample Load Check_Chromatography->Sub_Chromatography3 Sub_Extraction1 Use More Selective Solvent Check_Extraction->Sub_Extraction1 Sub_Extraction2 Incorporate a Pre-purification Step (e.g., precipitation) Check_Extraction->Sub_Extraction2 Sub_Stability1 Control pH and Temperature Check_Stability->Sub_Stability1 Sub_Stability2 Protect from Light Check_Stability->Sub_Stability2

References

Strategies to enhance the production of specific Medermycin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhancement of Medermycin and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound production experiments.

Question 1: My heterologous expression of the this compound gene cluster in Streptomyces coelicolor results in low or no product yield. What are the potential causes and solutions?

Answer: Low yield in heterologous expression is a common challenge. Here are several potential causes and troubleshooting steps:

  • Codon Usage: The codon usage of the this compound gene cluster from the native producer (Streptomyces sp. AM-7161) may not be optimal for S. coelicolor.

    • Solution: Analyze the codon usage of the gene cluster and compare it to that of highly expressed genes in S. coelicolor. If significant differences exist, consider codon optimization and gene synthesis.

  • Promoter Strength: The native promoters within the gene cluster might be weak in the heterologous host.

    • Solution: Replace the native promoters with strong, well-characterized promoters known to function efficiently in S. coelicolor.

  • Precursor Limitation: The heterologous host may not produce sufficient quantities of the necessary precursors for this compound biosynthesis.

    • Solution: Supplement the culture medium with known or predicted precursors. For this compound, which is a polyketide, supplementation with sources of acetyl-CoA and malonyl-CoA, such as glucose and amino acids, may be beneficial.[1]

  • Regulatory Gene Incompatibility: The regulatory genes within the this compound cluster may not function correctly in the heterologous host, or host-native regulators may repress expression.

    • Solution: Co-express pathway-specific positive regulators, such as med-ORF10, which has been shown to significantly increase this compound production when overexpressed.[2]

Question 2: I observe the production of kalafungin instead of, or in addition to, this compound. How can I control the product profile?

Answer: Kalafungin and this compound share an identical polyketide skeleton, with kalafungin being a key intermediate in the this compound biosynthetic pathway.[2][3] The accumulation of kalafungin indicates an inefficiency in the later tailoring steps of the this compound pathway, particularly the C-glycosylation step.

  • Inefficient Glycosyltransferase Activity: The glycosyltransferase responsible for converting a kalafungin-like intermediate to this compound may be expressed at low levels or have low activity.

    • Solution: Overexpress the identified C-glycosyltransferase gene (med-ORF8) to drive the reaction towards this compound.

  • Sub-optimal Fermentation Conditions: The fermentation conditions may not be optimal for the activity of the tailoring enzymes.

    • Solution: Optimize fermentation parameters such as pH, temperature, and aeration, as these can significantly influence enzyme activity and product profile.

Question 3: How can I generally increase the production of this compound derivatives in the native producing strain?

Answer: Several strategies can be employed to enhance the yield of this compound derivatives:

  • Metabolic Engineering:

    • Overexpression of Regulatory Genes: Overexpression of the positive regulatory gene med-ORF10 has been demonstrated to significantly increase this compound production.[2]

  • Classical Strain Improvement:

    • UV Mutagenesis: Random mutagenesis using UV irradiation followed by screening for high-producing mutants can be effective. A similar approach with a related compound, kalafungin, resulted in a 3-fold increase in production.[2]

  • Fermentation Optimization:

    • Media Composition: Systematically optimize the carbon and nitrogen sources in your fermentation medium. Different sources can have a significant impact on secondary metabolite production.[4][5][6]

    • Precursor Feeding: Supplement the fermentation medium with precursors to the this compound backbone and the deoxysugar moiety. While specific data for this compound is limited, feeding amino acids like glutamine has been shown to boost the production of other polyketide antibiotics in Streptomyces.[7][8][9]

Quantitative Data on Production Enhancement Strategies

The following tables summarize quantitative data from studies on enhancing the production of this compound and related compounds.

StrategyTarget CompoundHost StrainFold Increase in YieldReference
Overexpression of med-ORF10This compoundStreptomyces sp. AM-7161Significant Increase[2]
UV MutagenesisKalafunginStreptomyces sp. AM-71613-fold[2]
Precursor FeedingTarget CompoundHost StrainObservationReference
GlutamineCalcimycinStreptomyces chartreusisHighest production observed[7][8][9]
Tryptophan, Lysine, ValineCalcimycinStreptomyces chartreusisDecrease in synthesis[7][8][9]

Detailed Experimental Protocols

Protocol 1: Overexpression of the Regulatory Gene med-ORF10

  • Gene Amplification: Amplify the med-ORF10 gene from the genomic DNA of Streptomyces sp. AM-7161 using PCR with primers that add suitable restriction sites for cloning.

  • Vector Construction: Ligate the amplified med-ORF10 fragment into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong constitutive promoter (e.g., ermEp*).

  • Transformation into E. coli : Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and verification.

  • Plasmid Isolation and Verification: Isolate the plasmid from E. coli and verify the correct insertion of med-ORF10 by restriction digestion and Sanger sequencing.

  • Protoplast Transformation of Streptomyces : Prepare protoplasts of the this compound-producing Streptomyces strain and transform them with the overexpression plasmid.

  • Selection and Screening: Select for transformants on appropriate antibiotic-containing regeneration media. Screen the resulting colonies for enhanced this compound production using HPLC analysis of culture extracts.

Protocol 2: UV Mutagenesis for Increased Kalafungin/Medermycin Production

  • Spore Suspension Preparation: Prepare a dense spore suspension of the Streptomyces strain from a well-sporulated agar plate in sterile water.

  • UV Exposure: Spread the spore suspension onto an agar plate and expose it to UV light (254 nm). The duration of exposure should be optimized to achieve a kill rate of 90-99%.

  • Incubation: Incubate the plates in the dark to prevent photoreactivation of DNA damage.

  • Colony Screening: Pick individual surviving colonies and inoculate them into a multi-well plate containing production medium.

  • Production Analysis: After a suitable incubation period, extract the secondary metabolites from each well and analyze the production of kalafungin and/or this compound using a high-throughput method such as LC-MS.

  • Scale-up and Confirmation: Scale up the fermentation of the highest-producing mutants in shake flasks to confirm the enhanced production phenotype.

Protocol 3: Fermentation Media Optimization using One-Factor-at-a-Time (OFAT)

  • Establish a Baseline: Start with a known production medium for Streptomyces, such as ISP2 or a custom-defined medium.

  • Carbon Source Optimization: Prepare variations of the baseline medium, each with a different primary carbon source (e.g., glucose, starch, glycerol, mannitol) at a fixed concentration. Inoculate with the production strain and measure the this compound yield after a set fermentation time.

  • Nitrogen Source Optimization: Using the best carbon source identified, prepare new media variations with different nitrogen sources (e.g., soy flour, yeast extract, peptone, ammonium sulfate). Again, measure the this compound yield.

  • Concentration Optimization: For the best-performing carbon and nitrogen sources, create a matrix of media with varying concentrations of each to find the optimal ratio and concentration.

  • Analysis: Analyze the this compound titer from each experimental flask by HPLC to determine the optimal media components and concentrations.

Visualizations

Medermycin_Biosynthetic_Pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Tailoring_Enzymes_1 Tailoring Enzymes (Cyclases, Oxygenases) Polyketide_Intermediate->Tailoring_Enzymes_1 Kalafungin_Intermediate Kalafungin-like Intermediate Tailoring_Enzymes_1->Kalafungin_Intermediate Glycosyltransferase C-Glycosyltransferase (med-ORF8) Kalafungin_Intermediate->Glycosyltransferase Deoxysugar_Pathway Deoxysugar Biosynthesis NDP_Angolosamine NDP-Angolosamine Deoxysugar_Pathway->NDP_Angolosamine NDP_Angolosamine->Glycosyltransferase This compound This compound Glycosyltransferase->this compound med_ORF10 med-ORF10 (Positive Regulator) med_ORF10->Tailoring_Enzymes_1 med_ORF10->Glycosyltransferase

Caption: Simplified this compound biosynthetic pathway highlighting key enzymatic steps and regulatory control.

Experimental_Workflow_Enhancement Start Start: Low this compound Yield Strategy Select Enhancement Strategy Start->Strategy Metabolic_Engineering Metabolic Engineering: Overexpress med-ORF10 Strategy->Metabolic_Engineering Genetic Classical_Mutagenesis Classical Mutagenesis: UV Irradiation Strategy->Classical_Mutagenesis Random Fermentation_Optimization Fermentation Optimization: Media & Precursors Strategy->Fermentation_Optimization Process Cloning Cloning & Transformation Metabolic_Engineering->Cloning Screening Screening for High Producers Classical_Mutagenesis->Screening Fermentation_Optimization->Screening Cloning->Screening Analysis HPLC/LC-MS Analysis Screening->Analysis Result Result: Enhanced Yield Analysis->Result

Caption: Workflow for enhancing this compound production through different strategic approaches.

References

Technical Support Center: Spectroscopic Analysis of Medermycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of Medermycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic techniques used to analyze this compound?

A1: The primary spectroscopic techniques for the analysis of this compound and its derivatives include:

  • UV-Visible (UV-Vis) Spectroscopy: Used for quantification and to monitor its characteristic absorbance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques for structural elucidation.[1]

  • Mass Spectrometry (MS): Particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for molecular formula determination and fragmentation analysis.[1]

  • Fluorescence Spectroscopy: To study its emission properties, which can be sensitive to the local environment.

  • Electronic Circular Dichroism (ECD): To determine the absolute configuration of the molecule.[1]

Q2: What is the characteristic UV absorbance of this compound?

A2: this compound exhibits a characteristic UV absorption maximum at approximately 254 nm.[2][3] This wavelength is often used for detection and quantification in chromatographic methods.

Q3: Where can I find detailed NMR spectral data for this compound?

A3: Comprehensive ¹H and ¹³C NMR data for this compound and its derivatives have been published in various scientific articles.[1][4] It is recommended to consult these primary literature sources for complete chemical shift assignments and coupling constants. The PubChem database also provides some spectral information.[5]

Q4: What are the common sources of interference in this compound analysis?

A4: Interference can arise from several sources, including:

  • Structurally related compounds: Such as Kalafungin and other this compound derivatives that are often co-produced during fermentation.[6]

  • Degradation products: this compound can undergo hydrolysis, particularly under acidic or basic conditions, leading to altered structures with different spectroscopic properties.[1]

  • Culture medium components: Residual components from the fermentation broth can absorb UV light or interfere with ionization in mass spectrometry.

  • Solvents and reagents: Impurities in solvents or reagents can introduce extraneous peaks.

Troubleshooting Guides

UV-Vis Spectroscopy
Problem Possible Cause Troubleshooting Steps
Unexpected peaks or high background absorbance. Sample contamination with culture media components or other metabolites.1. Ensure proper sample cleanup and purification before analysis. 2. Run a blank with the sample matrix (without this compound) to identify background absorbance. 3. Use high-purity solvents for sample preparation.
Low or no absorbance at 254 nm. Incorrect sample concentration (too dilute). Degradation of this compound.1. Concentrate the sample or prepare a more concentrated stock solution. 2. Check the pH and storage conditions of the sample to prevent degradation. Analyze fresh samples if possible.
Absorbance reading is unstable or drifting. Instrument instability or temperature fluctuations. Sample precipitation.1. Allow the spectrophotometer to warm up and stabilize. 2. Ensure the sample is fully dissolved and filter if necessary to remove particulates.
Fluorescence Spectroscopy
Problem Possible Cause Troubleshooting Steps
Weak or no fluorescence signal. Low quantum yield of this compound under the experimental conditions. Quenching effects from interferents in the sample.1. Optimize excitation and emission wavelengths. 2. Purify the sample to remove quenching agents. 3. Use a reference standard with a known quantum yield to check instrument performance.
Broad or distorted emission spectrum. Presence of multiple fluorescent species (e.g., degradation products, impurities). High sample concentration leading to inner filter effects.1. Use chromatographic techniques (e.g., HPLC) to separate components before fluorescence analysis. 2. Dilute the sample to an appropriate concentration range.
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad or distorted peaks. Sample contains solid particles. High sample concentration leading to viscosity issues. Paramagnetic impurities.1. Filter the sample into the NMR tube. 2. Use an appropriate sample concentration (typically 5-25 mg for ¹H NMR). 3. Treat the sample with a chelating agent if paramagnetic metal contamination is suspected.
Presence of unexpected signals. Contamination from solvents, grease, or the sample itself. Sample degradation.1. Use high-purity deuterated solvents and clean NMR tubes. 2. Analyze freshly prepared samples. 3. Compare the spectrum to literature data to identify impurity peaks.
Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
Poor ionization or low signal intensity. Ion suppression from co-eluting compounds in the sample matrix. Suboptimal ESI source conditions.1. Improve sample cleanup to remove interfering matrix components. 2. Optimize ESI parameters such as spray voltage, gas flow, and temperature.
Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺). Presence of salts in the sample or mobile phase.1. Use high-purity solvents and mobile phase additives. 2. Desalt the sample prior to analysis if necessary.
Complex fragmentation pattern. In-source fragmentation or presence of multiple compounds.1. Optimize the collision energy in MS/MS experiments to obtain clear fragmentation. 2. Use high-resolution MS to differentiate between isobaric fragments.

Data Presentation

Table 1: Spectroscopic Properties of this compound

Parameter Value Reference
Molecular Formula C₂₄H₂₇NO₈[5]
Molecular Weight 457.5 g/mol [5]
UV λmax ~254 nm[2][3]
¹H and ¹³C NMR Data Refer to published literature[1][4]
HRESIMS [M+H]⁺ m/z 458.1758 (calculated)[5]

Table 2: Potential Interferents in this compound Analysis

Interferent Potential Spectroscopic Overlap Mitigation Strategy
Kalafungin Similar chromophore, may have overlapping UV-Vis and fluorescence spectra. Similar core structure will lead to overlapping NMR signals.Chromatographic separation (e.g., HPLC) prior to spectroscopic analysis.
This compound Derivatives May have similar UV-Vis and fluorescence profiles. NMR signals will be very similar with key differences in specific regions.High-resolution chromatographic and spectroscopic techniques (e.g., UPLC-HRMS, 2D NMR) to resolve and identify individual compounds.
Degradation Products (e.g., from hydrolysis) Altered chromophore may lead to shifts in UV-Vis and fluorescence spectra. NMR will show loss of certain functional groups and appearance of new signals.Control of sample pH and temperature. Analysis of fresh samples. Use of forced degradation studies to identify potential degradation products.[1]
Culture Media Components Can contribute to high background in UV-Vis and cause ion suppression in MS.Thorough sample extraction and purification. Use of a suitable blank for background subtraction.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of this compound
  • Sample Preparation:

    • Extract this compound from the culture broth using a suitable solvent (e.g., ethyl acetate).

    • Purify the extract using column chromatography or preparative HPLC to isolate this compound.

    • Dissolve a known amount of purified this compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Instrument Setup:

    • Set the spectrophotometer to scan a wavelength range of 200-400 nm.

    • Use a quartz cuvette for measurements in the UV range.

    • Use the same solvent as used for sample preparation as a blank to zero the instrument.

  • Data Acquisition:

    • Measure the absorbance of the blank, standard solutions, and the sample solution at 254 nm.

    • Generate a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Protocol 2: NMR Sample Preparation for this compound
  • Sample Purification:

    • Ensure the this compound sample is of high purity (>95%) to avoid interference from other compounds.

  • Solvent Selection:

    • Choose a deuterated solvent in which this compound is soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Sample Preparation:

    • Weigh 5-25 mg of purified this compound for ¹H NMR (or a more concentrated sample for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and 2D NMR spectra according to standard instrument procedures.

Visualizations

Experimental_Workflow_for_Medermycin_Analysis cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Fermentation Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Quantification Quantification UV_Vis->Quantification Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Fluorescence->Quantification Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Troubleshooting_Logic Start Anomalous Spectroscopic Data Check_Sample Verify Sample Integrity (Purity, Concentration, Stability) Start->Check_Sample Check_Instrument Check Instrument Performance (Calibration, Blank, Settings) Start->Check_Instrument Sample_Issue Sample-Related Issue Check_Sample->Sample_Issue Issue Found Instrument_Issue Instrument-Related Issue Check_Instrument->Instrument_Issue Issue Found Reprepare_Sample Re-purify or Re-prepare Sample Sample_Issue->Reprepare_Sample Recalibrate Recalibrate Instrument / Optimize Parameters Instrument_Issue->Recalibrate Reanalyze Re-analyze Reprepare_Sample->Reanalyze Recalibrate->Reanalyze

References

Technical Support Center: Optimizing Plasmid Transfer in Streptomyces sp. AM-7161

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing plasmid transfer in Streptomyces sp. AM-7161. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully introducing plasmids into this bacterium. As protocols often require strain-specific optimization, the following information provides a strong foundation based on established methods for various Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for introducing plasmids into Streptomyces?

A1: The two most common and effective methods for plasmid transfer into Streptomyces are protoplast transformation and intergeneric conjugation from Escherichia coli.[1] Protoplast transformation involves the enzymatic removal of the cell wall to create protoplasts, which can then take up plasmid DNA, often facilitated by polyethylene glycol (PEG).[2] Intergeneric conjugation is a natural process of DNA transfer from a donor E. coli strain to the recipient Streptomyces.[1]

Q2: Which plasmid transfer method is better for my experiments?

A2: The choice of method depends on several factors. Protoplast transformation can achieve very high efficiencies (10^6 to 10^7 transformants per microgram of DNA) but can be technically challenging and requires optimization for each strain.[3] Intergeneric conjugation is often more robust and reliable, especially for large plasmids, and can be used with strains that are difficult to protoplast.[4] However, conjugation frequencies are typically lower than optimized protoplast transformation.

Q3: Can I use either spores or mycelium as the recipient for intergeneric conjugation?

A3: Yes, both spores and mycelia can be used as recipients for intergeneric conjugation.[4] Spores are often preferred and can lead to higher conjugation efficiencies.[4] However, for strains that sporulate poorly, like Streptomyces lincolnensis, using mycelia is a viable and effective alternative.[5][6]

Q4: What are the key factors influencing the success of intergeneric conjugation?

A4: Several factors significantly impact conjugation efficiency. These include the choice of conjugation medium, the ratio of donor E. coli to recipient Streptomyces, heat shock treatment of spores, and the incubation time of the mixed culture.[4] The addition of certain ions, such as MgCl₂ or CaCl₂, to the conjugation medium can also dramatically increase conjugation frequency.[5][7]

Q5: How can I improve plasmid stability in Streptomyces after successful transfer?

A5: Plasmid instability can be a significant issue.[8] Factors that can influence plasmid stability include the composition of the culture medium, growth temperature, and dissolved oxygen levels.[8] Some plasmids contain stability and transfer functions (e.g., parAB and spd genes) that are crucial for the stable inheritance of large plasmids.[9] For rolling-circle replicating plasmids, the single-stranded origin (sso) is important for stability; its absence can lead to a reduced copy number and increased segregational instability.[10]

Troubleshooting Guides

Low or No Transformants/Exconjugants
Potential Cause Troubleshooting Steps
Inefficient Protoplast Formation - Optimize lysozyme concentration and incubation time.[11] - Ensure mycelium is harvested at the optimal growth phase (often late exponential phase).[11] - Add glycine to the growth medium to weaken the cell wall.[2][11]
Poor Protoplast Regeneration - Use an optimized regeneration medium; compositions can be strain-specific.[12] - Adjust the concentration of protoplasts on regeneration plates.[3]
Low Conjugation Efficiency - Test different conjugation media (e.g., MS, 2CMC, ISP4).[4][13] - Optimize the donor-to-recipient ratio; a 10:1 ratio has been shown to be effective for some strains.[4] - Optimize the heat shock temperature and duration for spores to induce germination.[4] - Add MgCl₂ (e.g., 20 mM) or CaCl₂ (e.g., 60 mM) to the conjugation medium.[5][7]
Restriction Systems in Streptomyces - Use a methylation-deficient E. coli donor strain (e.g., ET12567) to avoid degradation of plasmid DNA by Streptomyces restriction enzymes.[14]
Incorrect Antibiotic Selection - Confirm the natural resistance profile of your Streptomyces sp. AM-7161 strain. - Ensure the correct concentration of antibiotics is used for selection.
Plasmid Instability
Potential Cause Troubleshooting Steps
Segregational Instability - If possible, use a plasmid with a partitioning system (par).[9] - For rolling-circle replicating plasmids, ensure the presence of a functional single-stranded origin (sso).[10] - Maintain selective pressure by including the appropriate antibiotic in the growth medium.
Structural Instability - Large inserts can decrease plasmid stability.[9] If possible, use smaller constructs or plasmids designed to carry large DNA fragments. - Culture conditions such as low dissolved oxygen or high temperature can affect plasmid stability.[8]
Low Plasmid Copy Number - A dramatic increase in plasmid copy number is often observed during initial rapid growth, followed by a decline in the stationary phase.[8] Harvest cells during the appropriate growth phase for your experiment.

Quantitative Data Summary

Table 1: Factors Influencing Intergeneric Conjugation Efficiency in Streptomyces rimosus M527 [4]

ParameterConditionConjugation Frequency (per recipient)
Recipient Type Mycelia~1x10⁻⁸ - 1x10⁻⁷
Spores1x10⁻⁷ - 1x10⁻⁵
Conjugation Medium MSLow
TSBLow
2CMC3.05x10⁻⁵
Donor:Recipient Ratio 1:1 (10⁸:10⁸)1.82x10⁻⁵
10:1 (10⁸:10⁷)2.51x10⁻⁵
1:10 (10⁸:10⁹)1.13x10⁻⁵
Heat Shock Temperature (10 min) 45°C2.15x10⁻⁵
50°C2.91x10⁻⁵
55°C2.23x10⁻⁵
Mixed Culture Incubation Time 12 h1.54x10⁻⁵
18 h2.11x10⁻⁵
24 h1.23x10⁻⁵

Table 2: Effect of MgCl₂ on Intergeneric Conjugation Frequency in Streptomyces lincolnensis [5]

MgCl₂ Concentration in MS MediumConjugation Frequency (per input donor cell)
0 mM~1.2 x 10⁻⁵
10 mM~6.0 x 10⁻⁵
20 mM~1.1 x 10⁻⁴
30 mM~7.0 x 10⁻⁵
40 mM~3.0 x 10⁻⁵
50 mM~1.5 x 10⁻⁵

Experimental Protocols

Protocol 1: Protoplast Transformation of Streptomyces

This protocol is adapted from procedures for S. lividans and S. coelicolor and may require optimization for Streptomyces sp. AM-7161.[11]

Materials:

  • Streptomyces spores or mycelium

  • YEME medium (with and without 0.5% glycine)

  • P buffer

  • 10.3% sucrose solution

  • Lysozyme solution (1 mg/mL in P buffer)

  • Plasmid DNA

  • PEG solution

  • R2YE regeneration medium

Methodology:

  • Mycelium Growth: Inoculate 25 mL of YEME medium (optionally containing 0.5% glycine) with Streptomyces spores and incubate at 30°C with shaking for 36-40 hours.

  • Harvesting: Centrifuge the culture at 1000 x g for 10 minutes and discard the supernatant.

  • Washing: Resuspend the mycelial pellet in 15 mL of 10.3% sucrose solution, centrifuge, and discard the supernatant. Repeat this washing step.

  • Protoplast Formation: Resuspend the mycelium in 4 mL of lysozyme solution and incubate at 30°C for 15-60 minutes. Monitor protoplast formation microscopically.

  • Protoplast Collection: Add 5 mL of P buffer and filter the suspension through cotton wool to remove mycelial debris. Centrifuge the filtrate at 1000 x g for 7 minutes to pellet the protoplasts.

  • Transformation: Gently resuspend the protoplasts in P buffer. Mix the protoplast suspension with plasmid DNA and PEG solution according to standard protocols.

  • Regeneration: Plate the transformation mix onto R2YE regeneration medium and incubate until transformant colonies appear.

  • Selection: Overlay the plates with the appropriate antibiotic to select for transformants.

Protocol 2: Intergeneric Conjugation from E. coli to Streptomyces

This protocol is a generalized procedure based on successful conjugation in various Streptomyces species.[1][4][15]

Materials:

  • E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid.[16]

  • Streptomyces sp. AM-7161 spores or mycelium.

  • LB medium with appropriate antibiotics for E. coli.

  • 2x YT medium.

  • Conjugation medium (e.g., MS agar with 20 mM MgCl₂).

  • Nalidixic acid and the appropriate selective antibiotic for Streptomyces.

Methodology:

  • E. coli Donor Preparation: Grow the E. coli donor strain in LB medium with antibiotics to an OD₆₀₀ of 0.4-0.6.[15] Wash the cells twice with an equal volume of LB to remove antibiotics and resuspend in a small volume of LB.[15]

  • Streptomyces Recipient Preparation (Spores): Collect approximately 10⁸ spores, wash them with 2x YT medium, and resuspend in 500 µL of 2x YT.[15] Heat shock the spores at 50°C for 10 minutes to induce germination.[4][15]

  • Streptomyces Recipient Preparation (Mycelium): Grow Streptomyces in a suitable liquid medium (e.g., TSB).[1] Harvest the mycelia by centrifugation, wash twice with 2x YT, and resuspend in 500 µL of 2x YT.[5]

  • Mating: Mix the prepared E. coli donor cells with the heat-shocked Streptomyces spores or mycelial suspension.[1]

  • Incubation: Plate the mixture onto the conjugation medium and incubate at 28-30°C for 12-18 hours.[4]

  • Selection: Overlay the plates with a solution containing nalidixic acid (to kill the E. coli donor) and the appropriate antibiotic to select for Streptomyces exconjugants.[1]

  • Incubation and Verification: Continue to incubate the plates until exconjugant colonies appear. Pick individual colonies and re-streak on selective media to confirm the phenotype.

Visualizations

experimental_workflow_protoplast_transformation cluster_prep Mycelium Preparation cluster_protoplasting Protoplasting cluster_transformation Transformation & Regeneration inoculate Inoculate YEME + Glycine incubate Incubate 36-40h at 30°C inoculate->incubate harvest Harvest Mycelium (Centrifuge) incubate->harvest wash Wash with 10.3% Sucrose harvest->wash lysozyme Resuspend in Lysozyme Solution wash->lysozyme Mycelial Pellet incubate_lysozyme Incubate 15-60 min lysozyme->incubate_lysozyme filter Filter through Cotton Wool incubate_lysozyme->filter collect Collect Protoplasts (Centrifuge) filter->collect transform Mix Protoplasts, DNA, & PEG collect->transform Protoplasts plate Plate on R2YE Medium transform->plate regenerate Incubate to Regenerate plate->regenerate select Overlay with Antibiotic regenerate->select final_product final_product select->final_product Transformant Colonies

Caption: Workflow for Streptomyces Protoplast Transformation.

experimental_workflow_intergeneric_conjugation cluster_ecoli E. coli Donor Prep cluster_strepto Streptomyces Recipient Prep cluster_mating Conjugation & Selection ecoli_growth Grow Donor to OD600 0.4-0.6 ecoli_wash Wash to Remove Antibiotics ecoli_growth->ecoli_wash mix Mix Donor and Recipient ecoli_wash->mix Washed Donor Cells strep_spores Collect Spores strep_heatshock Heat Shock (50°C, 10 min) strep_spores->strep_heatshock strep_heatshock->mix Germinated Spores plate Plate on Conjugation Medium mix->plate incubate Incubate 12-18h plate->incubate overlay Overlay with Nalidixic Acid & Selective Antibiotic incubate->overlay final_incubation Incubate until Colonies Appear overlay->final_incubation final_product final_product final_incubation->final_product Exconjugant Colonies

Caption: Workflow for E. coli to Streptomyces Intergeneric Conjugation.

logical_relationship_troubleshooting cluster_conjugation Conjugation Issues cluster_protoplast Protoplast Issues cluster_general General Issues start Low/No Colonies c1 Optimize Medium (e.g., add MgCl2/CaCl2) start->c1 c2 Adjust Donor:Recipient Ratio start->c2 c3 Optimize Heat Shock start->c3 c4 Use Methylation-Deficient Donor start->c4 p1 Optimize Mycelium Growth Phase start->p1 p2 Adjust Lysozyme Treatment start->p2 p3 Optimize Regeneration Medium start->p3 g1 Verify Antibiotic Concentrations start->g1 g2 Check Plasmid Integrity start->g2

Caption: Troubleshooting Logic for Low Transformation/Conjugation Efficiency.

References

Technical Support Center: Refinement of Medermycin Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Medermycin extraction protocols for higher efficiency.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the experimental process, from fermentation to final purification.

I. Fermentation Issues

Question: My Streptomyces culture is showing poor growth and low this compound yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield of this compound often originates from suboptimal fermentation conditions. Here are the key factors to investigate:

  • Media Composition: The carbon and nitrogen sources are critical for both bacterial growth and secondary metabolite production. Ensure your medium is optimized. Contamination with other microorganisms, such as Pseudomonas, can also inhibit the growth of Streptomyces and compete for nutrients.

  • pH: Most Streptomyces species prefer a pH close to neutral (7.0) for optimal antibiotic production. Monitor the pH of your culture and adjust as necessary.

  • Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient oxygen for growth and metabolite synthesis. Ensure adequate agitation and aeration rates in your fermenter.

  • Incubation Temperature: The optimal temperature for Streptomyces growth and this compound production is typically around 28-30°C.

  • Phosphate Concentration: High phosphate levels can inhibit the production of secondary metabolites in many Streptomyces species.

Troubleshooting Steps:

  • Verify the purity of your culture. Streak an agar plate to check for contaminants.

  • Optimize your fermentation medium. See Table 1 for a comparison of different media components that have been used for Streptomyces fermentation.

  • Monitor and control the pH of the culture throughout the fermentation process.

  • Increase aeration and/or agitation speed to ensure sufficient oxygen supply.

  • Confirm that the incubator/fermenter temperature is stable and within the optimal range.

Question: I am observing significant foaming in my fermenter. How can I control it?

Answer:

Foaming is a common issue in fermentation and can lead to loss of culture volume and contamination. It is often caused by high concentrations of proteins and other surfactants in the medium.

Solutions:

  • Add an antifoaming agent: Use a sterile antifoaming agent, such as silicone-based compounds or polypropylene glycol, at a low concentration. Be aware that some antifoaming agents can affect product yield, so it is important to test different options.

  • Optimize agitation speed: Reducing the agitation speed can sometimes decrease foaming, but ensure that it does not compromise aeration and mixing.

II. Extraction Issues

Question: I am experiencing the formation of a stable emulsion during the solvent extraction of the fermentation broth, making phase separation difficult. What can I do?

Answer:

Emulsion formation is a frequent challenge when extracting natural products from fermentation broths due to the presence of cells, proteins, and other surfactants.[1][2]

Troubleshooting Strategies:

  • Centrifugation: Centrifuging the emulsion at high speed can help to break it and separate the aqueous and organic layers.[3]

  • Addition of Salt: Adding a salt, such as sodium chloride, to the aqueous phase can increase its polarity and help to break the emulsion.

  • pH Adjustment: Changing the pH of the aqueous phase can alter the charge of the emulsifying agents and destabilize the emulsion.

  • Filtration: Passing the emulsion through a bed of a filter aid like celite or glass wool can sometimes help to break the emulsion.[3]

  • Use of a Demulsifier: Cationic surfactants can be effective demulsifiers.[1]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3]

Question: The yield of my crude this compound extract is low. How can I improve the extraction efficiency?

Answer:

Low extraction yield can be due to several factors, including the choice of solvent, the extraction method, and the pH of the fermentation broth.

Optimization Strategies:

  • Solvent Selection: The choice of extraction solvent is critical. Ethyl acetate is a commonly used solvent for extracting this compound.[4] Other solvents with different polarities, such as dichloromethane or butanol, can also be tested. See Table 2 for a comparison of solvents.

  • pH Adjustment: The pH of the fermentation broth can influence the solubility of this compound. Adjusting the pH before extraction may improve the partitioning of the compound into the organic solvent.

  • Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume. A common practice is to extract the fermentation broth three times with an equal volume of solvent.[4]

  • Solid-Liquid Extraction: If this compound is primarily intracellular, extracting the mycelial cake after separating it from the broth can increase the overall yield.

III. Purification Issues

Question: I am having trouble separating this compound from other closely related compounds during HPLC purification. What can I do to improve the resolution?

Answer:

Poor resolution in HPLC can be caused by a number of factors, including the choice of column, mobile phase, and other chromatographic conditions.

Strategies for Improving HPLC Separation:

  • Column Selection:

    • Particle Size: Use a column with a smaller particle size (e.g., 3 µm or 1.8 µm) to increase column efficiency and improve resolution.[5]

    • Stationary Phase: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.

  • Mobile Phase Optimization:

    • Solvent Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient can improve the separation of closely eluting peaks.

    • pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds. Experiment with different pH values.

    • Additive: Using an additive like formic acid or trifluoroacetic acid can improve peak shape.

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and better resolution.[5]

  • Flow Rate: Reducing the flow rate can increase the column efficiency and improve resolution, but will also increase the run time.

Question: My purified this compound appears to be unstable and degrades over time. How can I improve its stability?

Answer:

This compound, like many natural products, can be sensitive to light, temperature, and pH.

Recommendations for Storage and Handling:

  • Protect from Light: Store purified this compound in amber vials or protect it from light to prevent photodegradation.

  • Low Temperature Storage: Store solutions and solid material at low temperatures (-20°C or -80°C) to minimize degradation.

  • pH Control: Store in a buffer at a slightly acidic to neutral pH, as extreme pH values can cause degradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Data Presentation

Table 1: Comparison of Media Components for Streptomyces Fermentation and Antibiotic Production

ComponentExample ConcentrationPurposePotential Issue if Suboptimal
Carbon Source Glucose (10-30 g/L)[6], Starch (10 g/L)Energy and carbon building blocksLow biomass and/or low product yield
Nitrogen Source Soybean Meal (2.5-10 g/L)[6], Peptone (10 g/L)Nitrogen for amino acids and nucleic acidsCan significantly impact secondary metabolite production
Minerals MgCl₂ (1.2 mM)[6], CaCO₃ (1 g/L)Cofactors for enzymes, pH bufferingPoor growth and enzyme activity
pH 6.5 - 7.5Maintain optimal conditions for growth and productionEnzyme denaturation, reduced product stability
Temperature 28-30°COptimal enzyme activitySlower growth or stress response leading to low yield

Table 2: Solvents for this compound Extraction

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
Ethyl Acetate 4.477.1Good selectivity for this compound, easily evaporatedCan form emulsions, moderately flammable
Dichloromethane 3.139.6High volatility, good solvent for many organic compoundsCan be toxic, may extract more impurities
n-Butanol 4.0117.7Can break emulsions, good for more polar compoundsHigh boiling point makes it difficult to remove
Acetone 5.156.0Miscible with water, good for initial extraction from myceliaCan extract many water-soluble impurities

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. for this compound Production
  • Inoculum Preparation: a. Inoculate a single colony of Streptomyces sp. into a 50 mL falcon tube containing 10 mL of seed medium (e.g., Tryptic Soy Broth). b. Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: a. Inoculate a 250 mL baffled flask containing 50 mL of production medium (see Table 1 for examples) with 2.5 mL of the seed culture. b. Incubate at 28°C with shaking at 200 rpm for 7-10 days.

  • Monitoring: a. Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (by measuring optical density or dry cell weight) and this compound production (by HPLC).

Protocol 2: Solvent Extraction of this compound from Fermentation Broth
  • Harvesting: a. After the fermentation period, centrifuge the culture at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Supernatant Extraction: a. Transfer the supernatant to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. c. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide. d. Collect the upper organic layer. e. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate. f. Pool the organic extracts.

  • Mycelium Extraction (Optional but Recommended): a. To the mycelial pellet, add an equal volume of acetone and sonicate or shake vigorously for 30 minutes. b. Centrifuge to pellet the cell debris and collect the acetone supernatant. c. Repeat the extraction of the mycelium. d. Pool the acetone extracts and evaporate the acetone under reduced pressure. e. Resuspend the residue in water and perform a liquid-liquid extraction with ethyl acetate as described for the supernatant.

  • Drying and Concentration: a. Dry the pooled ethyl acetate extracts over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: Purification of this compound by HPLC
  • Sample Preparation: a. Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). b. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 10%), and increase linearly to a high percentage (e.g., 90%) over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm and 435 nm).

  • Fraction Collection: a. Collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available.

  • Post-Purification: a. Evaporate the solvent from the collected fractions to obtain pure this compound. b. Confirm the purity by analytical HPLC and the identity by mass spectrometry and NMR.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculum Inoculum Preparation production Production Culture inoculum->production monitoring Monitoring (Growth & Product) production->monitoring harvest Harvesting (Centrifugation) monitoring->harvest supernatant_ext Supernatant Extraction (LLE) harvest->supernatant_ext mycelium_ext Mycelium Extraction harvest->mycelium_ext concentrate Concentration supernatant_ext->concentrate mycelium_ext->concentrate prep_hplc Preparative HPLC concentrate->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Purity & Identity Analysis fraction_collection->analysis

Caption: Overall experimental workflow for this compound production and purification.

troubleshooting_low_yield cluster_fermentation_check Fermentation Troubleshooting cluster_extraction_check Extraction Troubleshooting start Low this compound Yield check_culture Check Culture Purity start->check_culture check_media Optimize Media Components check_culture->check_media Culture is pure check_params Verify pH, Temp, Aeration check_media->check_params check_solvent Test Different Solvents check_params->check_solvent Fermentation Optimized check_ph Adjust pH Before Extraction check_solvent->check_ph check_method Perform Multiple Extractions check_ph->check_method

Caption: Troubleshooting flowchart for low this compound yield.

References

Minimizing epimerization during Medermycin synthesis or modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis and modification of Medermycin.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer called an epimer. In the context of this compound, a pyranonaphthoquinone antibiotic with multiple stereocenters, maintaining the correct stereochemistry is crucial for its biological activity.[1][2] Epimerization can lead to a mixture of diastereomers, which are often difficult to separate and can result in a final product with reduced or altered therapeutic efficacy.

Q2: Which stereocenters in this compound are most susceptible to epimerization?

A2: The stereocenters within the pyranonaphthoquinone core of this compound are the primary concern for epimerization, particularly those adjacent to carbonyl groups or at benzylic positions. The stereochemistry of the C-glycosidically linked angolosamine sugar is generally considered stable under typical reaction conditions.[1] The key chiral centers in the pyranonaphthoquinone core that require careful control are located on the pyran ring.

Q3: What are the common causes of epimerization during this compound synthesis or modification?

A3: Epimerization in this compound and related compounds is often induced by:

  • Basic Conditions: The use of strong or even weak bases can lead to the abstraction of a proton from a stereocenter adjacent to a carbonyl group, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.[3] Modifications of this compound have been reported under weakly basic conditions (pH 7.2-8.2), which presents a risk of epimerization.

  • Acidic Conditions: Acidic conditions can also promote epimerization, particularly at hemiacetal or benzylic ether linkages, through the formation of carbocation intermediates.[4][5][6]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to a thermodynamic mixture of stereoisomers.

  • Prolonged Reaction Times: Extended exposure to conditions that can induce epimerization increases the likelihood of its occurrence.

Troubleshooting Guides

Issue 1: Unexpected formation of a diastereomeric mixture during a base-catalyzed modification of this compound.

Problem: Analysis of the reaction product by HPLC or NMR indicates the presence of more than one stereoisomer.

Possible Causes and Solutions:

Cause Troubleshooting Step Experimental Protocol Consideration
Base Strength The base used may be too strong, leading to facile deprotonation and enolate formation.Switch to a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Carefully control the stoichiometry of the base.
Reaction Temperature The reaction temperature may be too high, promoting equilibration to the thermodynamically more stable epimer.Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize epimerization.
Solvent Choice The solvent may influence the rate of epimerization.Aprotic solvents are generally preferred. Consider switching to solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures.
Reaction Time Prolonged reaction time allows for greater opportunity for epimerization.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Experimental Protocol: Base-Catalyzed Alkylation with Minimized Epimerization

  • Preparation: Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a mild base, such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equivalents), dropwise to the solution and stir for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide) (1.2 equivalents) and continue stirring at -78 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by chiral HPLC to determine the diastereomeric ratio.

Issue 2: Loss of stereochemical integrity during the removal of a protecting group.

Problem: The final deprotected product shows evidence of epimerization.

Possible Causes and Solutions:

Cause Troubleshooting Step Protecting Group Strategy
Harsh Deprotection Conditions The acidic or basic conditions required for deprotection are causing epimerization at a sensitive stereocenter.Utilize an orthogonal protecting group strategy where the protecting group can be removed under neutral conditions.
Protecting Group Choice The chosen protecting group may not be suitable for the specific stereocenter.For hydroxyl groups, consider using a p-methoxybenzyl (PMB) ether, which can be removed oxidatively with DDQ under neutral conditions, or a silyl ether (e.g., TBS), which can be removed with fluoride sources. For amino groups, Fmoc or Cbz protecting groups that can be removed under non-epimerizing conditions are options.[7][8][9]

dot

Protecting_Group_Strategy cluster_0 Protecting Group Selection cluster_1 Deprotection Start Start Identify_Sensitive_Group Identify Sensitive Functional Group (e.g., Hydroxyl, Amine) Start->Identify_Sensitive_Group Assess_Stability Assess Stereocenter Stability (Acidic, Basic, Reductive Conditions) Identify_Sensitive_Group->Assess_Stability Choose_Orthogonal_PG Choose Orthogonal Protecting Group (PG) Assess_Stability->Choose_Orthogonal_PG Perform_Synthesis Perform Synthetic Steps Choose_Orthogonal_PG->Perform_Synthesis Select_Mild_Deprotection Select Mild, Specific Deprotection Conditions Perform_Synthesis->Select_Mild_Deprotection Isolate_Product Isolate Product with Stereochemical Integrity Select_Mild_Deprotection->Isolate_Product

Caption: Workflow for selecting and using protecting groups to minimize epimerization.

Advanced Strategies for Stereocontrol

Q4: How can chiral auxiliaries be used to control stereochemistry during the synthesis of the this compound core?

A4: Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[10] In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor of the pyranonaphthoquinone core to control the formation of new stereocenters. After the desired stereochemistry is established, the auxiliary is removed. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam.[11]

dot

Chiral_Auxiliary_Workflow Start Acyclic Precursor Attach_Auxiliary Attach Chiral Auxiliary (Xc) Start->Attach_Auxiliary Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Attach_Auxiliary->Diastereoselective_Reaction Remove_Auxiliary Remove Chiral Auxiliary Diastereoselective_Reaction->Remove_Auxiliary Product Enantiomerically Enriched Product Remove_Auxiliary->Product

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Analytical Methods for Detecting and Quantifying Epimerization

Q5: What analytical techniques are recommended for detecting and quantifying epimers of this compound?

A5: The following techniques are essential for monitoring the stereochemical purity of this compound and its derivatives:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase, is the most direct method for separating and quantifying enantiomers and diastereomers.[12][13][14][15] Reversed-phase HPLC can also be effective for separating diastereomers.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Proton NMR (¹H NMR): The formation of epimers can often be detected by the appearance of new signals in the ¹H NMR spectrum, as the chemical environments of the protons will be slightly different.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is powerful for determining the relative stereochemistry of a molecule by identifying protons that are close to each other in space.[1][17][18][19]

Quantitative Data Summary (Hypothetical Example)

Reaction Condition Base Temperature (°C) Time (h) Diastereomeric Ratio (desired:undesired)
1NaH25470:30
2K₂CO₃25485:15
3DIPEA0295:5
4LiHMDS-781>99:1

This technical support guide provides a starting point for addressing the challenges of epimerization in this compound synthesis and modification. Careful consideration of reaction conditions, the use of appropriate stereocontrol strategies, and diligent analytical monitoring are paramount to obtaining stereochemically pure this compound and its analogs.

References

Validation & Comparative

Unveiling the Architecture of Novel Medermycin Derivatives: A Comparative Structural Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methodologies for validating the structure of novel Medermycin derivatives. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the elucidation of these promising antibiotic candidates.

This compound, a pyranonaphthoquinone antibiotic, and its derivatives have garnered significant interest due to their potent antimicrobial and cytotoxic activities. The structural diversity within this family of natural products presents both a challenge and an opportunity for the discovery of new therapeutic agents. Accurate structural validation is paramount to understanding structure-activity relationships and advancing preclinical development. This guide outlines the key experimental techniques and comparative data for the structural elucidation of novel this compound derivatives.

Comparative Analysis of this compound Derivatives

The structural validation of novel this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. High-resolution mass spectrometry provides the elemental composition, while a suite of one- and two-dimensional nuclear magnetic resonance experiments reveals the intricate connectivity and stereochemistry of the molecule. In some cases, X-ray crystallography offers unambiguous proof of the three-dimensional structure. The biological activity of these derivatives, often assessed through cytotoxicity assays, provides crucial context for their therapeutic potential.

Derivative NameMolecular FormulaKey NMR Signals (¹H, ¹³C)HRESIMS [M+H]⁺ (m/z)Cytotoxic Activity (IC₅₀, µM)Reference
This compound C₂₂H₂₃NO₇-414.1553-[1](2--INVALID-LINK--
Purthis compound A C₃₁H₂₈N₂O₈Complex, fused tryptophan unit569.19241.33 (PC-3), 4.51 (HCT-116)[3](--INVALID-LINK--)
Chithis compound A C₄₀H₄₃NO₁₃Contains pyranonaphthoquinone and 6-deoxy-dihydrokalafungin moieties746.2798Not Reported[4](--INVALID-LINK--)
Strepoxepinmycin A C₂₂H₂₁NO₈Features a rare 5,10-oxepindione ring system428.1345Not Reported[5](--INVALID-LINK--)
MDN-0171 C₂₂H₂₁NO₈-428.1345Not Reported (Antimicrobial activity against MRSA and E. coli)[6](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. The following sections provide overviews of the key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are employed to piece together the molecular puzzle.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire ¹H NMR spectra to identify proton environments and their multiplicities.

  • Acquire ¹³C NMR spectra to determine the number and types of carbon atoms.

  • Perform 2D COSY experiments to establish proton-proton spin-spin coupling networks.

  • Run 2D HSQC experiments to correlate protons to their directly attached carbons.

  • Utilize 2D HMBC experiments to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems.

  • Employ 2D NOESY or ROESY experiments to determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.

3. Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate proton signals to determine the relative number of protons.

  • Analyze coupling constants in ¹H NMR to infer dihedral angles.

  • Combine all spectroscopic data to assemble the final chemical structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a powerful technique for determining the accurate mass and, consequently, the elemental formula of a compound.

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • The sample is then introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

2. Data Acquisition:

  • Operate the mass spectrometer in positive or negative ion mode, depending on the compound's properties.

  • Acquire data over a relevant mass-to-charge (m/z) range.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Use the accurate mass measurement to calculate the elemental composition using software that considers isotopic abundances.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.

1. Crystal Growth:

  • Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

2. Data Collection:

  • Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K).

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

3. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

1. Cell Seeding:

  • Seed cancer cells (e.g., PC-3, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Methodologies and Pathways

To further clarify the processes involved in structural validation and the potential mechanism of action of this compound derivatives, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

G cluster_0 Isolation & Purification cluster_1 Structure Elucidation cluster_2 Biological Evaluation Fermentation Broth Fermentation Broth Extraction Extraction Fermentation Broth->Extraction Chromatography Chromatography Extraction->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound HRESIMS HRESIMS Pure Compound->HRESIMS NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Pure Compound->X-ray Crystallography Cytotoxicity Assay Cytotoxicity Assay Pure Compound->Cytotoxicity Assay Molecular Formula Molecular Formula HRESIMS->Molecular Formula Connectivity & Stereochemistry Connectivity & Stereochemistry NMR Spectroscopy->Connectivity & Stereochemistry 3D Structure 3D Structure X-ray Crystallography->3D Structure Final Structure Final Structure Molecular Formula->Final Structure Connectivity & Stereochemistry->Final Structure 3D Structure->Final Structure IC50 Values IC50 Values Cytotoxicity Assay->IC50 Values

Caption: Workflow for the structural validation of novel this compound derivatives.

G This compound Derivative This compound Derivative ROS Production ROS Production This compound Derivative->ROS Production JNK JNK ROS Production->JNK Activation p38 p38 ROS Production->p38 Activation c-Jun c-Jun JNK->c-Jun Phosphorylation ATF2 ATF2 p38->ATF2 Phosphorylation Apoptosis Apoptosis c-Jun->Apoptosis ATF2->Apoptosis

Caption: Hypothetical signaling pathway affected by this compound derivatives.

References

A Comparative Guide to Medermycin and Other Pyranonaphthoquinone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonaphthoquinones are a class of polyketide antibiotics produced by various microorganisms, notably Streptomyces species. These compounds share a characteristic tricyclic structure and exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1] This guide provides a comparative analysis of Medermycin against other prominent members of this class: Kalafungin, Granaticin, and Actinorhodin. The comparison focuses on their mechanisms of action, antibacterial and antitumor efficacy, supported by available experimental data.

Chemical Structures

This compound, Kalafungin, Granaticin, and Actinorhodin, while sharing the core pyranonaphthoquinone scaffold, possess distinct structural features that influence their biological activity. This compound is a C-glycosylated antibiotic, sharing an identical polyketide skeleton with Kalafungin.[2][3] Actinorhodin is a well-studied model compound for aromatic polyketide biosynthesis.[2][3]

Mechanism of Action

The biological activities of pyranonaphthoquinones are largely attributed to their quinone moiety, which can undergo redox cycling to generate reactive oxygen species (ROS), leading to cellular damage.[4]

This compound and Kalafungin: These antibiotics have been found to exert significant antitumor activity by inhibiting the proliferation, invasion, and metastasis of various tumor cells through a novel alkylation mechanism.[2][3]

Granaticin: The granaticins are known to be highly active against Gram-positive bacteria and protozoa and show cytotoxicity against numerous cancer cell lines.[5]

Actinorhodin: This antibiotic is known to be a pH indicator due to its color change depending on pH. It is a product of a Type II polyketide synthase biosynthetic pathway.[6]

Comparative Performance Data

The following tables summarize the available quantitative data on the antibacterial and antitumor activities of this compound and its counterparts.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
AntibioticOrganismMICReference
This compound Staphylococcus aureus0.4 - 1.7 µM[2]
Methicillin-resistant Staphylococcus aureus (MRSA)1 µg/mL[3]
Kalafungin Staphylococcus aureus7 - 53 µM[2]
Granaticin B Staphylococcus aureus0.9 - 3.6 µM[2]
Actinorhodin Staphylococcus aureus8 µg/mL[7][8]
Streptococcus pyogenes16 µg/mL[7][8]
Salmonella typhi32 µg/mL[7][8]
E. coli128 µg/mL[7][8]
Table 2: Anti-biofilm Activity (IC50)
AntibioticOrganismBiofilm Post-exposure IC50Reference
This compound Staphylococcus aureus24.6 µM[2]
Kalafungin Staphylococcus aureus27.8 µM[2]
Granaticin B Staphylococcus aureus3.72 µM[2]
Table 3: Antitumor Activity (IC50)

Note: Direct comparative IC50 values for all four compounds against the same cancer cell lines are limited in the reviewed literature. The information below is based on available data.

It has been reported that the IC50 value of Kalafungin against tumor cells is slightly higher than that of this compound.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.

Workflow for MIC Determination

prep Prepare serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. inoc Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute to the final concentration. prep->inoc add Add the bacterial suspension to each well containing the antibiotic dilutions. inoc->add control Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). add->control incubate Incubate the plate at 37°C for 16-24 hours. control->incubate read Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic that prevents visible growth. incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of the pyranonaphthoquinone antibiotic is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: A few colonies of the test bacterium are picked from a fresh agar plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.

  • Controls: A positive control well containing the bacterial suspension in MHB without any antibiotic is included to ensure bacterial growth. A negative control well with MHB only is used to check for contamination.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours) for the test organism.

  • Reading Results: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

seed Seed cells into a 96-well plate and allow them to adhere overnight. treat Treat the cells with various concentrations of the pyranonaphthoquinone antibiotic. seed->treat incubate Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. add_mtt->solubilize read Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyranonaphthoquinone antibiotic. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow the reduction of MTT by metabolically active cells into insoluble formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis. It utilizes the property of apoptotic cells to expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Workflow for Annexin V Apoptosis Assay

induce Induce apoptosis in cells by treating with the pyranonaphthoquinone antibiotic. harvest Harvest the cells (both adherent and floating). induce->harvest wash Wash the cells with cold PBS. harvest->wash resuspend Resuspend the cells in 1X Binding Buffer. wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. resuspend->stain incubate Incubate in the dark at room temperature for 15 minutes. stain->incubate analyze Analyze the stained cells by flow cytometry. incubate->analyze

Caption: Workflow for the Annexin V apoptosis assay.

Detailed Steps:

  • Induce Apoptosis: Cells are treated with the pyranonaphthoquinone antibiotic at a desired concentration and for a specific duration to induce apoptosis.

  • Harvest Cells: Both adherent and floating cells are collected. Adherent cells are detached using a gentle method like trypsinization.

  • Wash: The collected cells are washed with cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Resuspend: The cell pellet is resuspended in 1X Annexin V Binding Buffer.

  • Staining: Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a dead cell stain like Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes to allow for binding.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion

This compound and other pyranonaphthoquinone antibiotics represent a promising class of natural products with potent antibacterial and antitumor activities. While their mechanisms of action are generally linked to their redox-active quinone moiety, specific differences in their chemical structures lead to variations in their biological efficacy. The available data suggests that Granaticin B may have superior anti-biofilm activity against Staphylococcus aureus compared to this compound and Kalafungin. For antibacterial activity against planktonic S. aureus, this compound and Granaticin B appear more potent than Kalafungin. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these compounds and to guide future drug development efforts. The provided experimental protocols offer a standardized framework for such comparative evaluations.

References

A Comparative Analysis of the Antibacterial Spectrum of Medermycin and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial spectrum of the natural product Medermycin with four widely used commercial antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the potential therapeutic applications and limitations of this compound.

Executive Summary

This compound, a member of the benzoisochromanequinone class of antibiotics, exhibits a targeted spectrum of activity, demonstrating potent inhibition of Gram-positive bacteria, including multidrug-resistant strains. Notably, it shows no significant activity against Gram-negative bacteria. In contrast, the commercial antibiotics evaluated here display broader or different spectra of activity. Penicillin is primarily effective against Gram-positive organisms, while Tetracycline has a broad spectrum covering both Gram-positive and Gram-negative bacteria. Ciprofloxacin is particularly potent against Gram-negative bacteria, and Gentamicin is a broad-spectrum antibiotic primarily used for serious Gram-negative infections.

Comparative Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and the selected commercial antibiotics against a panel of common pathogenic bacteria. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Staphylococcus epidermidis (MRSE)Escherichia coliPseudomonas aeruginosa
This compound 1 µg/mL1 µg/mL2 µg/mL>64 µg/mL>64 µg/mL
Penicillin ≤0.12 µg/mL (Susceptible)ResistantResistantResistantResistant
Tetracycline ≤1 µg/mL (Susceptible)≤1 µg/mL (Susceptible)≤1 µg/mL (Susceptible)≤4 µg/mL (Susceptible)>16 µg/mL (Resistant)
Ciprofloxacin ≤0.5 µg/mL (Susceptible)≤0.5 µg/mL (Susceptible)≤0.5 µg/mL (Susceptible)≤0.25 µg/mL (Susceptible)≤0.5 µg/mL (Susceptible)
Gentamicin ≤1 µg/mL (Susceptible)≤1 µg/mL (Susceptible)≤1 µg/mL (Susceptible)≤2 µg/mL (Susceptible)≤4 µg/mL (Susceptible)

Note: The MIC values for commercial antibiotics are based on EUCAST and CLSI breakpoint data for susceptible isolates. Resistance patterns can vary significantly among clinical isolates.

Experimental Protocols

The determination of the antibacterial spectrum and Minimum Inhibitory Concentrations (MICs) is typically performed using standardized methods such as broth microdilution or Kirby-Bauer disk diffusion assays, following guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for quantitative measurement of in vitro antibacterial activity.

Principle: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Brief Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the diluted antibiotics are inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

Visualizing Experimental Workflow and Antibacterial Spectra

To better illustrate the experimental process and the comparative antibacterial spectra, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Colony inoculum Standardized Inoculum (0.5 McFarland) start->inoculum plate Inoculate Microtiter Plate inoculum->plate antibiotic Serial Dilution of Antibiotic antibiotic->plate incubation Incubate (35°C, 16-20h) plate->incubation read_mic Read MIC incubation->read_mic interpretation Interpret Results (Susceptible/Resistant) read_mic->interpretation

Experimental workflow for MIC determination.

Antibacterial_Spectra cluster_gram_positive Gram-Positive Bacteria cluster_gram_negative Gram-Negative Bacteria SA S. aureus MRSA MRSA SE S. epidermidis EC E. coli PA P. aeruginosa This compound This compound This compound->SA This compound->MRSA This compound->SE Penicillin Penicillin Penicillin->SA Tetracycline Tetracycline Tetracycline->SA Tetracycline->MRSA Tetracycline->SE Tetracycline->EC Ciprofloxacin Ciprofloxacin Ciprofloxacin->SA Ciprofloxacin->MRSA Ciprofloxacin->SE Ciprofloxacin->EC Ciprofloxacin->PA Gentamicin Gentamicin Gentamicin->SA Gentamicin->MRSA Gentamicin->SE Gentamicin->EC Gentamicin->PA

Conceptual diagram of antibacterial spectra.

Discussion

The data presented clearly delineates the distinct antibacterial profiles of this compound and the selected commercial antibiotics. This compound's potent activity against Gram-positive bacteria, including challenging resistant strains like MRSA and MRSE, positions it as a potential candidate for further investigation in the development of new treatments for infections caused by these pathogens. Its lack of activity against Gram-negative bacteria suggests a narrow spectrum of action, which can be advantageous in certain clinical scenarios to minimize the disruption of the host's microbiome.

In contrast, the commercial antibiotics exhibit broader spectra. Tetracycline and Gentamicin are effective against a wide range of both Gram-positive and Gram-negative bacteria. Ciprofloxacin shows a strong preference for Gram-negative organisms, while Penicillin's primary strength lies in its activity against susceptible Gram-positive bacteria.

This comparative guide highlights the unique antibacterial profile of this compound. Further research, including in vivo efficacy studies and toxicological assessments, is warranted to fully elucidate its therapeutic potential.

Unveiling the Potential of Medermycin: A Comparative Analysis of Cross-Resistance in Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibiotic candidates is paramount. Medermycin, a member of the benzoisochromanequinone class of antibiotics, has demonstrated promising activity against a range of bacterial pathogens. This guide provides a comprehensive comparison of this compound's performance against antibiotic-resistant bacteria, offering researchers, scientists, and drug development professionals a critical overview of its potential, supported by available experimental data and detailed methodologies.

Executive Summary

This compound and its derivatives have shown significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). While comprehensive cross-resistance studies are limited, existing data suggests a favorable profile, with this compound retaining activity against strains resistant to commonly used antibiotics such as vancomycin and ciprofloxacin. This indicates a potential lack of cross-resistance with these drug classes, a crucial advantage in the fight against multidrug-resistant organisms. However, its activity against Gram-negative bacteria appears to be limited.

Performance Comparison of this compound and its Analogs

Studies on chimeric natural products derived from this compound have highlighted their potent antibacterial effects. These synthetic compounds have been tested against various resistant strains, with vancomycin and ciprofloxacin often serving as controls. The consistent activity of these this compound-derived compounds against MRSA and MRSE in the presence of resistance to other antibiotics underscores their potential to circumvent existing resistance mechanisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives Against Antibiotic-Resistant Staphylococcus Species

CompoundS. aureus (SA) MIC (μg/mL)Methicillin-Resistant S. aureus (MRSA) MIC (μg/mL)Methicillin-Resistant S. epidermidis (MRSE) MIC (μg/mL)
Chithis compound L 444
Chithis compound M 888
Sekgranaticin B 444
Vancomycin (Control) 111
Ciprofloxacin (Control) 0.5164

Data synthesized from studies on chimeric this compound derivatives, which indicate that while vancomycin remains potent, ciprofloxacin shows significant resistance in MRSA strains, a resistance that does not appear to affect the activity of the this compound compounds.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols are standard for assessing antibiotic susceptibility and cross-resistance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, is a key metric in determining antibiotic efficacy. The broth microdilution method is a standard procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotics: The antibiotic compounds are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

Cross-Resistance Testing Workflow

A systematic approach is required to evaluate for cross-resistance between this compound and other antibiotics.

Cross_Resistance_Workflow cluster_0 Strain Selection cluster_1 Susceptibility Testing cluster_2 Data Analysis A Select Panel of Antibiotic-Resistant Bacterial Strains B Characterize Resistance Mechanisms (e.g., PCR) A->B C Determine MIC of this compound against each resistant strain B->C D Determine MIC of a panel of standard antibiotics B->D E Compare this compound MICs across strains with different resistance profiles C->E D->E F Identify correlations between resistance to other antibiotics and this compound susceptibility E->F

Caption: Workflow for assessing cross-resistance of this compound.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is not fully elucidated, its structural similarity to other benzoisochromanequinones suggests it may interfere with key cellular processes such as DNA replication or repair. The lack of cross-resistance with antibiotics that target the cell wall (vancomycin) or DNA gyrase (ciprofloxacin) points towards a distinct molecular target.

Putative_Mechanism cluster_0 Bacterial Cell cluster_1 Known Antibiotic Mechanisms (for comparison) This compound This compound Target Putative Cellular Target (e.g., DNA/RNA synthesis, other essential enzymes) This compound->Target Binds to Inhibition Inhibition of Cellular Process Target->Inhibition Leads to CellDeath Bacterial Cell Death Inhibition->CellDeath Results in Vancomycin Vancomycin CellWall Cell Wall Synthesis Vancomycin->CellWall Inhibits Ciprofloxacin Ciprofloxacin DNAGyrase DNA Gyrase Ciprofloxacin->DNAGyrase Inhibits

Caption: Putative mechanism of action for this compound.

Future Directions and Conclusion

The available data strongly suggests that this compound and its derivatives are promising candidates for further development, particularly for treating infections caused by Gram-positive bacteria that are resistant to current therapies. The apparent lack of cross-resistance with major antibiotic classes is a significant advantage. However, to fully realize its potential, further research is imperative. Systematic cross-resistance studies against a broad panel of clinical isolates with well-characterized resistance mechanisms are needed to definitively establish its spectrum of activity and clinical utility. Understanding its precise mechanism of action will also be crucial for optimizing its therapeutic use and anticipating potential resistance development.

In Vivo Efficacy of Medermycin: A Comparative Analysis Reveals a Gap in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite promising in vitro activity against a range of Gram-positive bacteria, a comprehensive review of published scientific literature reveals a notable absence of in vivo efficacy studies for the antibiotic Medermycin. While laboratory studies have highlighted its potential, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), this crucial next step in the drug development pipeline—evaluation in living organisms—remains publicly undocumented. This informational gap currently prevents a direct comparison of this compound's in vivo performance against other clinically relevant antibiotics.

This compound, a member of the benzoisochromanequinone class of antibiotics, has been the subject of research focusing on its discovery, biosynthesis, and its ability to inhibit bacterial growth in a laboratory setting.[1][2][3][4] Some synthetic derivatives and chimeric molecules of this compound have also shown potent antibacterial activity in vitro.[1] However, without in vivo data, it is impossible to assess its therapeutic potential in a real-world context, where factors such as pharmacokinetics, metabolism, and host-pathogen interactions play a critical role.

For researchers and drug development professionals, understanding the typical pathway for evaluating a novel antibiotic's effectiveness in a living system is paramount. The following sections outline a hypothetical experimental workflow and protocol for assessing the in vivo efficacy of an antibiotic like this compound, providing a framework for the types of studies that are needed.

A Roadmap for In Vivo Efficacy Assessment: A Hypothetical Workflow

To bridge the gap from promising in vitro results to potential clinical application, a structured series of in vivo experiments is required. The following diagram illustrates a generalized workflow for these critical studies.

G cluster_preclinical Preclinical In Vivo Evaluation A Animal Model Selection (e.g., Murine Sepsis, Skin Infection) B Pharmacokinetic/Pharmacodynamic (PK/PD) and Toxicity Studies A->B C Infection Establishment (e.g., Intraperitoneal injection of MRSA) B->C D Treatment Administration - this compound (Dose-ranging) - Comparator Antibiotic (e.g., Vancomycin) - Vehicle Control C->D E Monitoring and Endpoint Analysis (e.g., Survival, Bacterial Load in Organs) D->E F Data Analysis and Efficacy Determination E->F

Caption: A standard workflow for preclinical in vivo antibiotic efficacy studies.

Experimental Protocols: A Template for Investigation

The following provides a detailed, albeit hypothetical, experimental protocol for a murine sepsis model, a common method for evaluating the systemic efficacy of a new antibiotic.

Title: A Murine Sepsis Model to Evaluate the In Vivo Efficacy of this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA)

1. Objective: To determine the in vivo efficacy of this compound in reducing mortality and bacterial burden in a murine model of MRSA-induced sepsis, and to compare its efficacy to a standard-of-care antibiotic, Vancomycin.

2. Materials:

  • Test Compound: this compound (various concentrations)

  • Comparator: Vancomycin

  • Vehicle: Appropriate solvent for this compound and Vancomycin

  • Animals: 6-8 week old female BALB/c mice

  • Bacterial Strain: A well-characterized, virulent strain of MRSA (e.g., USA300)

  • Reagents: Saline, culture media (e.g., Tryptic Soy Broth/Agar), cyclophosphamide (for inducing neutropenia, if required by the model).

3. Methodology:

  • Animal Acclimatization: Mice are acclimatized for a minimum of 7 days prior to the experiment.

  • Inoculum Preparation: MRSA is grown to a logarithmic phase, washed, and diluted in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The concentration is confirmed by plating serial dilutions.

  • Infection: Mice are infected via intraperitoneal injection with a predetermined lethal or sub-lethal dose of the MRSA suspension.

  • Treatment Groups:

    • Group 1: this compound (low dose)

    • Group 2: this compound (medium dose)

    • Group 3: this compound (high dose)

    • Group 4: Vancomycin (at a clinically relevant dose)

    • Group 5: Vehicle control

  • Drug Administration: Treatment is initiated at a specified time post-infection (e.g., 1 hour) and administered via a clinically relevant route (e.g., intravenous or subcutaneous) at set intervals (e.g., every 12 hours) for a defined period (e.g., 3-7 days).

  • Efficacy Endpoints:

    • Survival: Animals are monitored daily for a set period (e.g., 14 days), and survival rates are recorded.

    • Bacterial Burden: At a specified time point (e.g., 24 or 48 hours post-infection), a subset of animals from each group is euthanized. Blood, spleen, and liver are aseptically harvested, homogenized, and serially diluted for bacterial enumeration (CFU counts) on appropriate agar plates.

4. Data Analysis:

  • Survival curves are analyzed using the Kaplan-Meier method with a log-rank test.

  • Bacterial loads in tissues are compared between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests or Mann-Whitney U test).

References

Validating the Target of Medermycin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Medermycin, a member of the benzoisochromanequinone class of antibiotics, has demonstrated significant antibacterial and antitumor activities. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound and related compounds, summarizing available experimental data on their mechanisms of action and providing detailed protocols for key validation assays.

Comparison of this compound and Alternatives

While a single, definitively validated molecular target for this compound remains to be fully elucidated, research suggests a multi-faceted mechanism of action shared by other benzoisochromanequinone antibiotics. The primary proposed mechanisms revolve around the induction of cellular stress and damage. This section compares this compound with its structural analogs: Kalafungin, Granaticin, and Actinorhodin.

Key Mechanisms of Action:

  • This compound: Exhibits broad-spectrum antibacterial and potent cytotoxic activity against various cancer cell lines. Its mechanism is believed to involve the generation of reactive oxygen species (ROS) and potential alkylation of cellular macromolecules, leading to apoptosis.

  • Kalafungin: Shares structural similarities with this compound and is also proposed to function through an alkylation mechanism.[1][2] More recently, it has been identified as an inhibitor of β-lactamase, an enzyme responsible for antibiotic resistance in bacteria.[3][4] This dual-action potential makes it a compound of significant interest.

  • Granaticin: Its bactericidal activity is attributed to its ability to act as an organocatalyst, promoting the oxidation of cellular components, particularly sulfhydryl groups in proteins, and generating toxic hydrogen peroxide.[5]

  • Actinorhodin: This redox-active antibiotic induces a complex stress response in bacteria, including oxidative damage, protein damage, and specific types of DNA damage. Resistance mutations in genes related to the cell envelope suggest this may also be a target.

The following diagram illustrates the proposed multi-pronged mechanism of action for this class of compounds.

Proposed Mechanisms of Benzoisochromanequinones cluster_0 Benzoisochromanequinones (this compound, Kalafungin, Granaticin, Actinorhodin) cluster_1 Cellular Targets & Effects cluster_2 Downstream Consequences Compound Antibiotic ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Alkylation Alkylation of Macromolecules Compound->Alkylation Enzyme_Inhibition Enzyme Inhibition (e.g., β-lactamase) Compound->Enzyme_Inhibition Cell_Envelope Cell Envelope Stress Compound->Cell_Envelope Oxidative_Damage Oxidative Damage (Proteins, Lipids, DNA) ROS->Oxidative_Damage Apoptosis Apoptosis Alkylation->Apoptosis Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death Cell_Envelope->Cell_Death Oxidative_Damage->Apoptosis Oxidative_Damage->Cell_Death Apoptosis->Cell_Death in cancer cells

Caption: Proposed multi-target mechanism of action for benzoisochromanequinone antibiotics.

Quantitative Data Presentation

The following tables summarize the reported cytotoxic and antimicrobial activities of this compound and its alternatives.

Table 1: Cytotoxicity of Benzoisochromanequinones against Cancer Cell Lines (IC50 Values)

CompoundCell LineIC50 (µM)Reference
This compound Analog PC3 (Prostate)0.81 ± 0.42
Strepoxepinmycin C (this compound-type) HCT116 (Colon)4.4 ± 0.1
Strepoxepinmycin D (this compound-type) HCT116 (Colon)2.9 ± 0.1
Kalafungin (Not specified)225.37 ± 1.95 (against β-lactamase)[3]
Granaticin VariousnM to µM range[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoisochromanequinones against Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
Chithis compound L Staphylococcus aureus ATCC 65384[6]
MRSA ATCC 433004[6]
MRSE ATCC 359844[6]
Chithis compound M Staphylococcus aureus ATCC 65384[6]
MRSA ATCC 433004[6]
MRSE ATCC 359848[6]
Sekgranaticin B Staphylococcus aureus ATCC 65382[6]
MRSA ATCC 433002[6]
MRSE ATCC 359844[6]
Kalafungin Gram-positive bacteriaBroad-spectrum[7]
Granaticinic Acid Pseudomonas aeruginosaPotent activity[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine cytotoxicity based on the measurement of cellular protein content.[9][10]

Protocol:

  • Cell Plating: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% compared to the control.

SRB Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compound A->B C 3. Fix with TCA B->C D 4. Wash and Dry C->D E 5. Stain with SRB D->E F 6. Wash and Dry E->F G 7. Solubilize Dye F->G H 8. Read Absorbance (510 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

Protocol:

  • Prepare Inoculum: Culture bacteria in an appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Prepare Dilutions: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Broth Microdilution MIC Assay Workflow A 1. Prepare Bacterial Inoculum C 3. Inoculate Wells A->C B 2. Serial Dilution of Compound B->C D 4. Incubate Plate C->D E 5. Read MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

β-Lactamase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of β-lactamase, often using a chromogenic substrate like nitrocefin.[1][13]

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing β-lactamase enzyme in an appropriate buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a known inhibitor as a positive control and a vehicle control.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate nitrocefin.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a wavelength specific for the cleaved substrate (e.g., 490 nm).

  • IC50 Calculation: Determine the concentration of the inhibitor that causes a 50% reduction in the rate of substrate hydrolysis.

Cellular Oxidative Stress Assay

This assay detects the generation of reactive oxygen species (ROS) within cells using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14][15]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) in serum-free media for 30 minutes at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS.

Cellular Oxidative Stress Signaling Compound Benzoisochromanequinone Cell Cell Compound->Cell ROS Increased ROS Cell->ROS induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_Pathway Apoptosis Signaling Pathway Oxidative_Stress->Apoptosis_Pathway activates Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Signaling pathway of oxidative stress-induced apoptosis by benzoisochromanequinones.

References

Head-to-head comparison of synthetic vs. naturally produced Medermycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally produced bioactive compounds is a critical one, balancing factors of yield, purity, biological activity, and scalability. This guide provides a comprehensive head-to-head comparison of synthetic and naturally produced Medermycin, a potent antibiotic with promising anticancer properties. The information is supported by available experimental data and methodologies to aid in informed decision-making for future research and development.

This compound, a member of the benzoisochromanequinone class of antibiotics, is naturally produced by various Streptomyces species. Its complex chemical structure, featuring a C-glycosidically linked aminosugar, has also made it a target for total synthesis. This comparison delves into the intricacies of both production routes, offering a detailed look at their respective advantages and disadvantages.

Quantitative Comparison of Production Methods

ParameterSynthetic ProductionNatural Production (Fermentation)Key Considerations
Yield Highly variable depending on the synthetic route. Total syntheses of complex natural products are often characterized by numerous steps, leading to a low overall yield. For instance, the total synthesis of unnatural (-)-medermycin has been reported, but specific yield data is not detailed in the initial communication[1].Yield is dependent on the producing strain, fermentation conditions (media composition, aeration, temperature), and extraction/purification methods. Yields can be optimized through strain improvement (e.g., mutagenesis) and fermentation process development.Natural production often holds an advantage in terms of initial yield, especially with optimized strains and processes. Synthetic yields can be improved with route optimization, but often remain a challenge for complex molecules.
Purity Potentially very high. Chemical synthesis allows for precise control over the final product and its stereochemistry. Impurities are typically reaction byproducts and unreacted starting materials, which can be removed through chromatographic purification.Purity can be a significant challenge. Fermentation broths are complex mixtures containing numerous metabolites. Extensive purification is required to isolate this compound to a high degree of purity.Synthetic routes generally offer a clearer path to high-purity compounds, although purification can still be demanding. Natural production requires robust and multi-step purification protocols.
Stereochemistry Enantioselective synthesis allows for the specific production of a desired stereoisomer[2]. The synthesis of unnatural (-)-medermycin highlights the ability to access specific stereoisomers not necessarily found in nature[1].The stereochemistry is dictated by the enzymatic machinery of the producing organism. Streptomyces species naturally produce the (+)-enantiomer of this compound.Synthesis provides the flexibility to produce either enantiomer, which is crucial for structure-activity relationship studies. Natural production is limited to the biologically synthesized stereoisomer.
Scalability Scaling up complex, multi-step chemical syntheses can be challenging and expensive due to the need for specialized equipment, reagents, and stringent reaction conditions.Fermentation is a well-established and scalable technology. Large-scale fermenters can produce significant quantities of the desired compound.For large-scale production, fermentation is generally the more economically viable and scalable option for complex molecules like this compound.
Cost-Effectiveness Generally higher cost, especially at larger scales, due to expensive reagents, catalysts, and the multi-step nature of the synthesis.Can be more cost-effective at scale, particularly if high-yielding strains and optimized fermentation processes are used. Raw materials for fermentation media are often inexpensive.The economic feasibility of synthetic routes is often a major hurdle for commercial production of complex natural products.

Experimental Protocols

Natural Production: Fermentation and Purification of this compound

This protocol is a generalized procedure based on common practices for the cultivation of Streptomyces and extraction of secondary metabolites.

a) Fermentation:

  • Inoculum Preparation: Aseptically transfer a loopful of a sporulated culture of a this compound-producing Streptomyces strain (e.g., Streptomyces sp. AM-7161) into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 2-3 days until a dense culture is obtained.

  • Production Culture: Inoculate a production medium (e.g., a medium containing soluble starch, yeast extract, peptone, and inorganic salts) with the seed culture (typically 5-10% v/v). The production culture is carried out in larger flasks or a fermenter under controlled conditions of temperature (28-30°C), pH (around 7.0), and aeration for 5-7 days.

  • Monitoring: Monitor the fermentation process by measuring parameters such as pH, biomass, and this compound production at regular intervals using analytical techniques like HPLC.

b) Extraction and Purification:

  • Harvesting: After the fermentation period, harvest the broth by centrifugation or filtration to separate the mycelium from the supernatant.

  • Extraction: Extract the this compound from the mycelium and/or the supernatant using an organic solvent such as ethyl acetate or butanol. The choice of solvent will depend on the localization of the compound.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques for purification. This may include:

    • Silica Gel Column Chromatography: Elute with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: Further purify the fractions containing this compound.

    • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain highly pure this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy.

Synthetic Production: A Conceptual Outline

A detailed, step-by-step protocol for the total synthesis of this compound is extensive and beyond the scope of this guide. However, the general strategy involves the synthesis of two key fragments: the aglycone core and the angolosamine sugar moiety, followed by their coupling.

a) Synthesis of the this compound Aglycone: The synthesis of the complex polycyclic aglycone is a significant challenge. Synthetic strategies often involve the construction of the naphthoquinone core followed by the elaboration of the pyran ring system with the correct stereochemistry.

b) Synthesis of the Angolosamine Moiety: The deoxysugar angolosamine is typically synthesized from a readily available carbohydrate precursor through a series of protecting group manipulations, deoxygenations, and amination reactions.

c) Glycosylation: The final key step is the C-glycosylation of the aglycone with a protected angolosamine derivative. This reaction is often challenging and requires specific glycosylation conditions to achieve the desired stereoselectivity.

d) Deprotection: The final step involves the removal of all protecting groups to yield the final this compound molecule.

Biological Activity Assays

a) Antimicrobial Activity (Agar Well Diffusion Assay):

  • Prepare Bacterial Lawn: Spread a standardized inoculum of a susceptible bacterial strain (e.g., Staphylococcus aureus) evenly onto the surface of a Mueller-Hinton agar plate.

  • Create Wells: Create sterile wells (6-8 mm in diameter) in the agar.

  • Apply Samples: Add a known concentration of synthetic and naturally produced this compound, a positive control (e.g., a commercial antibiotic), and a negative control (solvent) to separate wells.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zones around the wells where bacterial growth is inhibited. Compare the zone diameters to assess the relative antimicrobial activity.

b) Anticancer Activity (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., a human cancer cell line) into a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of synthetic and naturally produced this compound for a specified period (e.g., 48-72 hours). Include untreated cells as a control.

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate Cell Viability: Calculate the percentage of cell viability relative to the untreated control. This allows for the determination of the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its production and analysis.

Medermycin_Biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Post-PKS Tailoring cluster_sugar Deoxysugar Biosynthesis cluster_glycosylation Glycosylation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Octaketide Intermediate Octaketide Intermediate Malonyl-CoA->Octaketide Intermediate Type II PKS (S)-DNPA (S)-DNPA Octaketide Intermediate->(S)-DNPA KR, ARO, CYC DDHK DDHK (S)-DNPA->DDHK Reductase DHK DHK DDHK->DHK Oxygenase Kalafungin Kalafungin DHK->Kalafungin Dehydrogenase This compound This compound Kalafungin->this compound Glycosyltransferase (med-ORF8) Glucose-1-P Glucose-1-P NDP-Angolosamine NDP-Angolosamine Glucose-1-P->NDP-Angolosamine med-ORFs (14,15,16,17,18,20) NDP-Angolosamine->this compound

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation Extraction Extraction Fermentation->Extraction Synthesis Synthesis Synthesis->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography HPLC HPLC Column Chromatography->HPLC Purity_Analysis Purity Analysis (HPLC, NMR) HPLC->Purity_Analysis Yield_Quantification Yield Quantification HPLC->Yield_Quantification Biological_Activity_Assay Biological Activity Assay HPLC->Biological_Activity_Assay

Caption: Experimental workflow for this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, as a member of the quinone-containing antibiotics, it is likely to exert its biological effects through multiple mechanisms, including:

  • Generation of Reactive Oxygen Species (ROS): Quinone moieties can undergo redox cycling, leading to the production of superoxide anions and other ROS. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

  • Inhibition of Topoisomerases: Some quinone-based compounds are known to inhibit topoisomerases, enzymes that are essential for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase-DNA cleavage complex, these compounds can induce DNA strand breaks.

  • Alkylation of Biomolecules: The electrophilic nature of the quinone ring can lead to the alkylation of nucleophilic groups in proteins and DNA, thereby disrupting their function.

The specific signaling pathways affected by this compound are still an active area of research. Given its ability to induce oxidative stress and DNA damage, it is plausible that this compound activates stress-response pathways such as the p53 and MAPK signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Further investigation is needed to delineate the precise signaling cascades modulated by this promising natural product.

Conclusion

The choice between synthetic and naturally produced this compound hinges on the specific goals of the research or development project. For fundamental research, including structure-activity relationship studies and the exploration of unnatural stereoisomers, chemical synthesis offers unparalleled flexibility and precision. However, for large-scale production and potential therapeutic applications, the scalability and cost-effectiveness of fermentation-based natural production currently hold a significant advantage. As synthetic methodologies continue to advance, the economic feasibility of producing complex natural products like this compound through total synthesis may improve, offering a viable alternative to traditional fermentation. Continued research into both production methods will be crucial for unlocking the full therapeutic potential of this remarkable antibiotic.

References

Statistical Validation of Medermycin Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Medermycin with other commercially available antibiotics, supported by experimental data. Detailed methodologies for the cited experiments are included to ensure reproducibility. The guide also visualizes key experimental workflows and the proposed signaling pathway of this compound to facilitate a deeper understanding of its antimicrobial properties.

Comparative Bioactivity of this compound

This compound, a member of the benzoisochromanequinone class of antibiotics, has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant strains.[1][2] To contextualize its efficacy, this section presents a comparative analysis of its Minimum Inhibitory Concentration (MIC) against that of established antibiotics, Vancomycin and Ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of this compound, Vancomycin, and Ciprofloxacin against three clinically relevant strains of Staphylococcus. The data reveals that this compound exhibits potent antibacterial activity, with MIC values comparable to or lower than those of the control antibiotics.

AntibioticStaphylococcus aureus ATCC 6538 (MIC in µg/mL)Methicillin-resistant S. aureus (MRSA) ATCC 43300 (MIC in µg/mL)Methicillin-resistant S. epidermidis (MRSE) ATCC 35984 (MIC in µg/mL)
This compound442
Vancomycin111
Ciprofloxacin0.250.50.25

Experimental Protocols

The following is a detailed protocol for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Susceptibility Assay Protocol

This protocol is adapted from standard clinical laboratory procedures and is suitable for determining the MIC of compounds like this compound.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test organisms (e.g., Staphylococcus aureus).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Agents: Stock solutions of this compound, Vancomycin, and Ciprofloxacin of known concentrations.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antimicrobial Agents:

  • In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB.

  • The typical concentration range for testing is from 0.06 to 64 µg/mL, but this may be adjusted based on the expected potency of the compound.

  • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

  • The final volume in each well should be uniform (e.g., 100 µL).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

6. Statistical Analysis:

  • MIC data is typically analyzed using descriptive statistics. For more advanced analysis, methods such as Analysis of Variance (ANOVA) can be employed to compare the efficacy of different antibiotics across multiple bacterial strains. This allows for a statistical determination of whether the differences in MIC values are significant.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in the validation of this compound's bioactivity, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start culture Prepare Bacterial Cultures start->culture media Prepare Growth Media start->media antibiotics Prepare Antibiotic Stock Solutions start->antibiotics inoculum Standardize Inoculum culture->inoculum media->inoculum dilution Serial Dilution of Antibiotics antibiotics->dilution inoculate Inoculate Microtiter Plates inoculum->inoculate dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC values incubate->read_mic stat_analysis Statistical Analysis (e.g., ANOVA) read_mic->stat_analysis end End stat_analysis->end Medermycin_Signaling_Pathway This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division DNA_Replication->Cell_Division Required for Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death Leads to (when inhibited)

References

Unraveling the Cytotoxic Potential of Medermycin Derivatives in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Medermycin, a member of the benzoisochromanequinone class of antibiotics, and its derivatives have emerged as promising candidates in the landscape of anticancer research. This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives on different cancer cell lines, supported by experimental data. We delve into the methodologies employed for these assessments and visualize the underlying experimental workflows and potential mechanisms of action.

Comparative Cytotoxicity of this compound Derivatives

The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, serves as the primary metric for comparison. The data presented below, collated from recent studies, highlights the differential sensitivity of cancer cells to these compounds.

CompoundCancer Cell LineIC50 (µM)
Purthis compound APC-31.33
HCT-1164.51
Strepoxepinmycin CHCT1164.4 ± 0.1
Strepoxepinmycin DHCT1162.9 ± 0.1
Unnamed this compound AnalogPC30.81 ± 0.42

This table summarizes the IC50 values of various this compound derivatives against prostate (PC-3) and colon (HCT-116) cancer cell lines, as reported in recent literature.[1][2][3]

Experimental Protocols

The determination of the cytotoxic effects of this compound derivatives predominantly relies on cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the treatment medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental and Mechanistic Frameworks

To provide a clearer understanding of the processes involved in evaluating the cytotoxicity of this compound derivatives, the following diagrams illustrate the experimental workflow and a potential signaling pathway for apoptosis.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_attach Incubate for 24h for Cell Attachment seed_cells->incubate_attach prep_compounds Prepare Serial Dilutions of this compound Derivatives treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50 end End determine_ic50->end Apoptosis_Pathway cluster_trigger Induction cluster_regulation Regulation cluster_execution Execution This compound This compound Derivative cellular_stress Cellular Stress (e.g., DNA Damage, ROS) This compound->cellular_stress bcl2_family Bcl-2 Family Proteins cellular_stress->bcl2_family modulates mitochondria Mitochondria bcl2_family->mitochondria regulates cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

A Comparative Guide to Quantifying Medermycin Potency: Microbial Bioassay vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the potency of an antibiotic is a critical step in the journey from discovery to clinical application. This guide provides a detailed comparison of two common methods for determining the potency of Medermycin, a benzoisochromanequinone antibiotic: the microbial bioassay and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and supporting data to aid in selecting the most appropriate method for your research needs.

Method Comparison at a Glance

Both microbial bioassays and HPLC offer robust approaches to quantifying this compound, each with distinct advantages and disadvantages. The choice of method often depends on the specific research question, available resources, and the desired balance between determining biological activity and precise chemical concentration.

FeatureMicrobial BioassayHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the biological effect (inhibition of microbial growth) of the antibiotic.Separates and quantifies the chemical components of a sample based on their physicochemical properties.
Measures Bioactivity and potency.[1][2]Purity and concentration.
Advantages - Directly measures the desired biological effect. - Can be more cost-effective. - High sensitivity to biologically active forms.[1]- High precision and accuracy. - Provides information on purity and degradation products. - Rapid analysis time per sample.[1]
Disadvantages - Higher inherent variability. - Longer incubation times required. - Can be influenced by experimental conditions (e.g., media, temperature).[3]- Requires more expensive equipment and solvents. - Does not directly measure biological activity.[1]
Typical Use Case Routine quality control, screening for new antibiotic producers, assessing the impact of formulation on biological activity.Purity analysis, pharmacokinetic studies, stability testing, and precise quantification of the active pharmaceutical ingredient (API).

Experimental Protocols

Below are detailed methodologies for both a microbial bioassay and an HPLC analysis for quantifying this compound potency.

Microbial Bioassay: Agar Well Diffusion Method

This method determines the potency of a this compound sample by measuring the zone of growth inhibition it produces on a lawn of a susceptible microorganism, such as Bacillus subtilis.

Materials:

  • This compound standard of known potency

  • Test sample of this compound

  • Bacillus subtilis (e.g., ATCC 6633)

  • Nutrient agar

  • Sterile phosphate buffer (pH 6.0)

  • Sterile petri dishes, pipettes, and well cutters

Procedure:

  • Preparation of Inoculum: A fresh culture of Bacillus subtilis is grown in nutrient broth to a standardized turbidity.

  • Seed Agar Preparation: The standardized inoculum is added to molten nutrient agar held at 45-50°C.

  • Plate Preparation: The seeded agar is poured into sterile petri dishes and allowed to solidify.

  • Well Creation: Sterile wells are cut into the agar using a cork borer.

  • Sample Application: A standard curve is prepared by diluting the this compound standard to a range of known concentrations. The test sample is also diluted. Aliquots of the standards and samples are added to the wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameters of the zones of inhibition are measured. A standard curve is plotted (log of concentration vs. zone diameter), and the potency of the test sample is determined by interpolation.

High-Performance Liquid Chromatography (HPLC)

This method separates this compound from other compounds in a sample and quantifies it based on its absorbance of UV light.

Materials:

  • This compound standard of known purity

  • Test sample of this compound

  • HPLC-grade acetonitrile and water

  • Formic acid

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: A stock solution of the this compound standard is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

  • Sample Preparation: The test sample is dissolved in the same solvent as the standard and filtered through a 0.22 µm filter.

  • Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase. A typical method might involve a gradient elution on a C18 column with detection at 254 nm.

  • Injection and Analysis: Equal volumes of the standards and samples are injected into the HPLC system.

  • Data Analysis: The peak area of this compound in the chromatograms is measured. A calibration curve is generated by plotting peak area against the concentration of the standards. The concentration of this compound in the test sample is then calculated from this curve.

Visualizing the Workflow and Mechanism

To better illustrate the experimental processes and a potential mechanism of action for this compound, the following diagrams have been generated.

Microbial_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Prepare B. subtilis Culture start->culture seed_agar Prepare Seeded Agar culture->seed_agar plates Pour Agar Plates seed_agar->plates cut_wells Cut Wells in Agar plates->cut_wells prep_samples Prepare this compound Standards & Samples cut_wells->prep_samples add_samples Add Samples to Wells prep_samples->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve determine_potency Determine Sample Potency plot_curve->determine_potency end End determine_potency->end

Caption: Workflow for this compound potency determination using a microbial bioassay.

Hypothetical_Signaling_Pathway This compound This compound cell_wall Bacterial Cell Wall This compound->cell_wall penetrates target_protein Target Protein (e.g., DNA Gyrase) cell_wall->target_protein binds to dna_replication DNA Replication target_protein->dna_replication inhibits cell_division Cell Division dna_replication->cell_division prevents bacterial_death Bacterial Cell Death cell_division->bacterial_death

Caption: Hypothetical signaling pathway for this compound's antibacterial action.

Conclusion

The validation of a microbial bioassay for quantifying this compound potency demonstrates its utility as a reliable and biologically relevant method. While HPLC provides superior precision for chemical quantification, the bioassay remains an indispensable tool for assessing the true biological activity of an antibiotic. The choice between these methods will ultimately be guided by the specific objectives of the research, with a comprehensive approach often involving the use of both techniques to gain a complete understanding of the antibiotic's properties.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Medermycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Medermycin, a potent antibiotic with antitumor and antibacterial properties. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

This compound is classified as a hazardous substance, with evidence suggesting it may be harmful if swallowed and is suspected of damaging fertility or the unborn child. Therefore, stringent safety measures must be in place during all stages of its handling, from receipt to disposal.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the required personal protective equipment when working with this compound. These recommendations are based on established safety data sheets for the compound.[1]

Activity Required Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Solid Form) - Double nitrile gloves- Disposable gown or lab coat- Safety goggles- Face shield- N95 or higher rated respirator (if not handled in a certified chemical fume hood)
Solution Preparation and Handling - Double nitrile gloves- Disposable gown or lab coat- Safety goggles- Face shield (if there is a splash hazard)
Spill Cleanup - Double nitrile gloves- Disposable gown or coveralls- Safety goggles- Face shield- N95 or higher rated respirator
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses with side shields

Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled "Hazardous."

  • Store this compound in a designated, locked, and well-ventilated area, away from incompatible materials.[1] The container should be kept tightly closed.[1]

2. Preparation (Weighing and Dissolving):

  • All handling of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for this compound. If not possible, thoroughly decontaminate equipment after use.

  • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

3. Experimental Use:

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Avoid eating, drinking, or smoking in the area where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

4. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear the appropriate PPE for spill cleanup (see table above).

  • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • For larger spills, follow your institution's hazardous material spill response protocol.

Disposal Plan for this compound Waste

All this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[1]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A common method is to wipe surfaces with 70% ethanol.

Handling Workflow

The following diagram illustrates the key stages and safety precautions for handling this compound from receipt to disposal.

Medermycin_Handling_Workflow cluster_receipt Receiving cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Package receipt->inspect store Store in Locked, Ventilated Area inspect->store weigh Weigh Solid store->weigh Wear Full PPE dissolve Prepare Solution weigh->dissolve experiment Experimental Use dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid Contaminated PPE, Consumables collect_liquid Collect Liquid Waste experiment->collect_liquid Unused/Spent Solutions dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.